5-(3-Bromophenyl)-1h-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVSUHJPAAEIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202116 | |
| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53848-00-3 | |
| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053848003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(3-Bromophenyl)-1h-imidazole physical and chemical properties
An In-depth Technical Guide to 5-(3-Bromophenyl)-1H-imidazole: Physicochemical Properties and Experimental Characterization
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which marries the biologically significant imidazole nucleus with a synthetically versatile bromophenyl moiety, positions it as a crucial building block for the synthesis of complex molecules. The imidazole ring is a fundamental component of essential biomolecules, including the amino acid histidine and histamine, and is known to participate in key biological interactions.[1] The presence of a bromine atom on the phenyl ring provides a reactive handle for a multitude of organic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and the development of novel organic materials.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, outlines standardized protocols for their experimental determination, and discusses the spectroscopic data essential for its characterization. The content is structured to deliver not just data, but also the underlying scientific principles, ensuring a thorough understanding of this valuable synthetic intermediate.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for interpreting all other chemical and physical data.
References
Introduction: The Strategic Value of a Privileged Scaffold
An In-Depth Technical Guide to 5-(3-Bromophenyl)-1H-imidazole (CAS: 53848-00-3): A Versatile Scaffold for Drug Discovery
This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, characterization, synthesis, purification, and its strategic applications as a versatile intermediate in the synthesis of novel therapeutic agents.
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in drug candidates designed to interact with a wide array of biological targets.[1]
The compound this compound (CAS: 53848-00-3) enhances the utility of this core scaffold by incorporating a bromophenyl moiety.[3] This functional group serves as a highly versatile synthetic handle, enabling a multitude of subsequent chemical transformations. The bromine atom is particularly amenable to modern cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure.[4] This capability is paramount in drug discovery for building compound libraries and performing structure-activity relationship (SAR) studies. This guide will explore the technical details that make this compound a valuable asset in the pursuit of novel therapeutics.
Section 1: Physicochemical Properties and Analytical Characterization
Accurate characterization is the foundation of reproducible scientific research. This compound is an organic compound typically supplied as a solid with purity levels ranging from 95% to over 98%.[5][6]
| Property | Value | Source(s) |
| CAS Number | 53848-00-3 | [5][6][7] |
| Molecular Formula | C₉H₇BrN₂ | [6] |
| Molecular Weight | 223.07 g/mol | [6][8] |
| Purity | 95-98% | [5][6] |
| Appearance | Off-white to light yellow solid (Typical) | Inferred from supplier data |
| SMILES | Brc1cccc(c1)c2[nH]cnc2 | [6] |
Spectroscopic Signatures
The identity and purity of this compound are unequivocally confirmed through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR : The proton NMR spectrum will exhibit characteristic signals for both the imidazole and the bromophenyl rings. Protons on the imidazole ring typically appear in the aromatic region, often between 6.7 and 7.7 ppm.[9] The protons on the disubstituted benzene ring will present as a complex multiplet pattern, also in the aromatic region.
-
¹³C NMR : The carbon spectrum provides confirmation of the carbon framework. Key resonances for the imidazole C4/C5 atoms are expected between 124 and 133 ppm.[9] The carbon atom directly bonded to the bromine (C-Br) will show a characteristic shift, and the remaining aromatic carbons will appear in the typical 120-140 ppm range.
-
-
Mass Spectrometry (MS) : This technique confirms the molecular weight and elemental composition. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will display a characteristic isotopic pattern. The molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost identical intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.[10]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[11] Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks at a specific UV wavelength.
Section 2: Synthesis and Purification
While multiple routes to substituted imidazoles exist, a robust and common approach is the Debus-Radziszewski imidazole synthesis.[12][13] This methodology offers a convergent pathway from readily available starting materials.
Proposed Synthetic Pathway: Debus-Radziszewski Reaction
This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a logical precursor would be 3-bromophenylglyoxal, which reacts with formaldehyde and a source of ammonia.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup : To a round-bottom flask, add 3-bromophenylglyoxal (1.0 eq), ammonium acetate (3.0-5.0 eq), and a suitable solvent such as glacial acetic acid.
-
Addition of Aldehyde : Add formaldehyde (1.1 eq, typically as a 37% aqueous solution) to the mixture.
-
Heating : Heat the reaction mixture to reflux (approx. 120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using excess ammonium acetate is to ensure a sufficient supply of ammonia for the condensation.
-
Workup : After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Neutralization : Carefully neutralize the solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate) until the pH is ~7-8. This step precipitates the crude product.
-
Isolation : Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Purification: Flash Column Chromatography
Flash column chromatography is the preferred method for purifying the crude product to achieve high purity suitable for subsequent research.[14]
Caption: General workflow for purification by flash chromatography.
Experimental Protocol: Purification
-
Column Preparation : Prepare a silica gel column using a suitable non-polar solvent like hexane or heptane. The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column (dry loading). This technique generally provides better separation than loading the sample in a liquid solution.
-
Elution : Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding an eluting solvent like ethyl acetate or methanol. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile starting material for creating diverse and complex molecules.
The Bromophenyl Moiety: A Gateway to Molecular Diversity
The carbon-bromine (C-Br) bond is a cornerstone of modern synthetic chemistry, serving as a reactive site for numerous palladium-catalyzed cross-coupling reactions.[1][4] This allows for the strategic introduction of various substituents at the phenyl ring, enabling extensive exploration of the chemical space around the imidazole core.
Caption: Key cross-coupling reactions utilizing the C-Br bond.
-
Suzuki-Miyaura Coupling : Reacting with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling : Reacting with terminal alkynes to introduce alkynyl functionalities, often used as linkers or pharmacophores.
-
Buchwald-Hartwig Amination : Reacting with amines to form C-N bonds, introducing a wide range of amino groups that can modulate solubility and biological interactions.
Potential Therapeutic Applications
While specific biological activity data for this compound is not extensively published, the imidazole scaffold is implicated in a vast range of therapeutic areas.[2][15] Based on related structures, several promising avenues for research can be proposed.
-
Anticancer Agents : Numerous imidazole-containing compounds exhibit anticancer properties.[13][16] A recent study on structurally related 5-(3-Bromophenyl)-1,2,4-triazoles demonstrated significant anticancer activity, with evidence suggesting tubulin inhibition as a potential mechanism of action.[10] Derivatization of this compound could yield novel compounds targeting microtubule dynamics.
-
Antimicrobial and Antifungal Agents : The imidazole core is famously found in many antifungal drugs (e.g., clotrimazole, miconazole).[13] The development of novel imidazole derivatives remains a key strategy in combating microbial and fungal infections, particularly those with growing resistance.[2][17]
Caption: Conceptual pathway from core scaffold to therapeutic applications.
Section 4: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Information is derived from safety data sheets (SDS) of structurally similar compounds.[18][19][20][21][22]
| Precaution | Guideline |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles.[20][21] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[19][22] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible substances.[8][19] |
| First Aid (Exposure) | Skin : Wash off immediately with plenty of soap and water.[22] Eyes : Rinse cautiously with water for several minutes.[18][19] Inhalation : Move person to fresh air.[18] Seek medical attention if irritation persists. |
| Hazards | May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][19] |
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure combines the biologically relevant imidazole core with a synthetically versatile bromophenyl group. This combination provides researchers with a robust platform for generating novel, diverse, and complex molecules. Through well-established synthetic and purification protocols, this building block can be reliably prepared for use in medicinal chemistry campaigns targeting a wide spectrum of diseases, from cancer to microbial infections. Its potential is limited only by the creativity of the chemists who employ it.
References
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- 6. Synthonix, Inc > 53848-00-3 | this compound [synthonix.com]
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- 17. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Structural Elucidation of 5-(3-Bromophenyl)-1H-imidazole
Abstract
The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 5-(3-Bromophenyl)-1H-imidazole, a heterocyclic compound of interest. We eschew a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques. The narrative follows a logical, self-validating workflow, beginning with foundational analysis and culminating in definitive structural confirmation. Each experimental choice is justified, providing a clear rationale for the sequence of analysis. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing novel small molecules.
Introduction: The Imperative of Unambiguous Characterization
This compound belongs to the substituted imidazole class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a bromine atom provides a unique spectroscopic handle, while the tautomeric nature of the imidazole ring presents a potential challenge for characterization. An incorrect structural assignment can invalidate extensive biological screening, process development, and safety studies. Therefore, a multi-faceted analytical approach is not merely best practice; it is essential for scientific integrity.
This guide details a comprehensive strategy that synergistically combines mass spectrometry, infrared spectroscopy, a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, and computational chemistry to build a validated structural hypothesis. Where possible, this is ultimately confirmed by the "gold standard" of single-crystal X-ray crystallography.[1]
The Elucidation Workflow: A Strategic Overview
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Establishing the Molecular Blueprint
The first step is to determine the molecular formula and identify the principal functional groups. This foundational data provides the necessary constraints for all subsequent spectroscopic analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Protocol:
-
Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.
-
Acquire the spectrum, focusing on the expected mass range for C₉H₇BrN₂.
-
Analyze the data for the monoisotopic mass and the characteristic isotopic pattern of bromine.
Expected Results & Interpretation: The molecular formula C₉H₇BrN₂ has a calculated monoisotopic mass of 221.9847 (for ⁷⁹Br) and 223.9826 (for ⁸¹Br). The key diagnostic feature is the presence of two peaks of nearly equal intensity (the M+ and M+2 peaks) separated by approximately 2 Da, which is the signature isotopic distribution of a single bromine atom. HRMS data should confirm the molecular formula with an accuracy of <5 ppm.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify key functional groups and bond types.
Protocol:
-
Prepare the sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify characteristic absorption bands.
Expected Results & Interpretation: The FTIR spectrum provides immediate evidence for the core structural components.[5]
-
~3400-3100 cm⁻¹ (broad): N-H stretching of the imidazole ring. The broadness is indicative of hydrogen bonding in the solid state.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from both the phenyl and imidazole rings.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.
-
Below 900 cm⁻¹: C-H out-of-plane bending modes, which can be diagnostic of the substitution pattern on the phenyl ring (e.g., meta-substitution).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[6] We employ a hierarchical series of experiments to map out the complete atomic connectivity.
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
Objective: To identify the number and type of unique proton and carbon environments.
Protocol:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is chosen for its ability to dissolve the polar imidazole and to observe the exchangeable N-H proton.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, while quaternary carbons are absent.
Interpretation of ¹H NMR:
-
N-H Proton: A broad singlet is expected in the downfield region (>12 ppm in DMSO-d₆) due to the acidic nature of the imidazole proton.[7]
-
Imidazole Protons: Two distinct signals are expected for the imidazole ring protons (H-2 and H-4). These typically appear between 7.0 and 8.5 ppm.[8][9]
-
Bromophenyl Protons: Four protons on the bromophenyl ring will exhibit splitting patterns characteristic of a meta-substituted ring. One would expect to see a triplet-like signal for the proton between the two substituents (if it were not for the Br), a singlet-like signal for the proton ortho to the bromine, and two doublet-of-doublets. The specific pattern confirms the 1,3- (meta) substitution pattern.
Interpretation of ¹³C NMR:
-
Carbon Count: The spectrum should display 9 distinct carbon signals, consistent with the molecular formula and the molecule's lack of symmetry.
-
Bromophenyl Carbons: Six signals are expected. The carbon directly attached to the bromine (C-Br) will be significantly shifted upfield (around 122 ppm) due to the heavy atom effect. The other five aromatic carbons will appear in the typical 120-140 ppm range.[10]
-
Imidazole Carbons: Three signals are expected. The C-5 carbon (attached to the phenyl ring) and C-4 will be in the aromatic region, while the C-2 carbon, situated between two nitrogen atoms, will be further downfield. Due to N-H tautomerism, the signals for C4 and C5 can sometimes be broadened or difficult to observe.[11]
Two-Dimensional (2D) NMR: Establishing Connectivity
2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[12][13]
Caption: Key 2D NMR correlations for structural assembly.
A. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[12] In this molecule, COSY is primarily used to confirm the connectivity between the protons on the bromophenyl ring, tracing the spin system around the aromatic ring.
B. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[12] It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). For example, the proton at ~7.5 ppm will show a cross-peak to its directly attached carbon at ~125 ppm.
C. HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the final structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds.[14][15]
-
Internal Ring Correlations: Correlations from H-2 to C-4 and from H-4 to C-2 and C-5 will confirm the imidazole ring structure.
-
Bridging the Rings: The most decisive correlations will be from the protons on the bromophenyl ring to the carbons of the imidazole ring. Specifically, observing a correlation from the protons at the 2' and 6' positions of the phenyl ring to the C-5 carbon of the imidazole ring provides unequivocal proof of the connectivity between the two ring systems at this position.
Corroboration and Final Confirmation
With a robust structural hypothesis from the complete NMR analysis, we proceed to the final validation stages.
Computational Chemistry: In Silico Validation
Objective: To compare experimental NMR chemical shifts with theoretically predicted values for the proposed structure.[16]
Protocol:
-
Build the 3D structure of this compound in silico.
-
Perform a geometry optimization using a suitable Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d,p)).[17]
-
Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set.[16][18]
-
Convert the calculated shielding tensors to chemical shifts (usually by referencing to TMS calculated at the same level of theory) and compare them with the experimental data.
Interpretation: A strong linear correlation (R² > 0.99) between the experimental and calculated ¹³C and ¹H chemical shifts provides powerful, independent support for the correctness of the structural assignment.[19] Any significant deviation for a specific nucleus may warrant re-examination of the assignments.
Table 1: Example Data Presentation for NMR Validation
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| ¹³C | |||
| C-2 | 136.5 | 137.1 | -0.6 |
| C-4 | 120.1 | 120.5 | -0.4 |
| C-5 | 134.2 | 134.9 | -0.7 |
| C-1' | 132.8 | 133.3 | -0.5 |
| C-3' | 122.5 | 122.9 | -0.4 |
| ... | ... | ... | ... |
| ¹H | |||
| H-2 | 7.95 | 8.01 | -0.06 |
| H-4 | 7.31 | 7.35 | -0.04 |
| ... | ... | ... | ... |
(Note: Data is illustrative and not from an actual experiment on the title compound.)
Single Crystal X-ray Crystallography
Objective: To obtain an unambiguous, three-dimensional model of the molecule in the solid state.
Protocol:
-
Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[1]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in an X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. The structure is solved to generate an electron density map, from which atomic positions are determined and refined.[20]
Interpretation: A successful X-ray crystal structure provides definitive proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.[21] This result serves as the ultimate confirmation of the structure elucidated by spectroscopic methods.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry and FTIR spectroscopy provide the molecular formula and identify key functional groups. A comprehensive suite of 1D and 2D NMR experiments, particularly ¹H-¹³C HMBC, is employed to meticulously piece together the atomic connectivity, establishing the link between the bromophenyl and imidazole moieties. The resulting structural assignment is further validated through strong correlation with computationally predicted NMR chemical shifts. The final, unequivocal proof of structure is provided by single-crystal X-ray crystallography. This multi-technique, self-validating approach ensures the highest degree of confidence in the final structure, providing a solid foundation for any subsequent scientific investigation.
References
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
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- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mdpi.com [mdpi.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 5-(3-Bromophenyl)-1H-imidazole: A Technical Guide
This in-depth guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5-(3-Bromophenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic information based on analogous compounds and fundamental principles, offering a robust framework for the identification and analysis of this compound.
Molecular Structure and Isotopic Distribution
This compound is a heterocyclic compound with the molecular formula C₉H₇BrN₂. The presence of a bromine atom is significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic distribution will be a key characteristic in its mass spectrum, with the molecular ion appearing as a doublet of nearly equal intensity (M+ and M+2 peaks).
Figure 1. Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the imidazole ring protons and the protons of the bromophenyl group.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on data from structurally similar imidazole derivatives.[1][2] The solvent is typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazole NH | 12.0 - 13.0 | broad singlet | - |
| Imidazole H2 | 7.8 - 8.2 | singlet | - |
| Imidazole H4 | 7.2 - 7.6 | singlet | - |
| Bromophenyl H2' | 7.8 - 8.0 | triplet | ~1.8 |
| Bromophenyl H4' | 7.4 - 7.6 | doublet | ~7.8 |
| Bromophenyl H5' | 7.3 - 7.5 | triplet | ~7.8 |
| Bromophenyl H6' | 7.6 - 7.8 | doublet | ~7.8 |
Note: The numbering of the bromophenyl ring starts from the carbon attached to the imidazole ring.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance resolution or sensitivity.
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm proton assignments.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, longer acquisition times are typically required.
Predicted ¹³C NMR Data
The predicted chemical shifts are based on analogous imidazole and bromophenyl compounds.[2][3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imidazole C2 | 135 - 140 |
| Imidazole C4 | 115 - 125 |
| Imidazole C5 | 125 - 135 |
| Bromophenyl C1' | 130 - 135 |
| Bromophenyl C2' | 125 - 130 |
| Bromophenyl C3' (C-Br) | 120 - 125 |
| Bromophenyl C4' | 130 - 135 |
| Bromophenyl C5' | 128 - 132 |
| Bromophenyl C6' | 122 - 128 |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (10-20 mg in 0.6 mL of solvent).
-
Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary.
-
Optionally, perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.
Predicted Mass Spectrum Data
The key feature in the mass spectrum of this compound will be the isotopic pattern of bromine.
| Ion | Predicted m/z | Comments |
| [M]⁺ | 222/224 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| [M-HCN]⁺ | 195/197 | Loss of hydrogen cyanide from the imidazole ring. |
| [M-Br]⁺ | 143 | Loss of the bromine atom. |
| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the bromophenyl cation. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS. Electron ionization (EI) is typically used for GC-MS.
-
Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Figure 2. General workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The predicted IR data is based on characteristic frequencies for imidazole and aromatic bromo compounds.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic and Imidazole |
| ~3000 - 2800 | N-H stretch | Imidazole |
| 1600 - 1450 | C=C and C=N stretch | Aromatic and Imidazole rings |
| 1100 - 1000 | C-H in-plane bend | Aromatic |
| 800 - 600 | C-H out-of-plane bend | Aromatic (meta-substitution) |
| 600 - 500 | C-Br stretch | Bromophenyl |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(3-Bromophenyl)-1H-imidazole
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in modern chemistry. For researchers in medicinal chemistry and drug development, a precise understanding of a molecule's NMR signature is paramount for identity confirmation, purity assessment, and understanding structure-activity relationships. This guide provides a comprehensive technical analysis of the expected ¹H and ¹³C NMR spectra of 5-(3-Bromophenyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research. By dissecting the molecule into its constituent aromatic and heteroaromatic fragments, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This analysis is grounded in fundamental NMR principles and supported by spectral data from analogous structures. Furthermore, this document outlines a robust experimental protocol for acquiring and validating these spectral assignments, ensuring a self-validating system for researchers.
Introduction: The Structural Significance of Phenylimidazoles
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component in many biologically active molecules.[1] When functionalized with substituted phenyl rings, such as in this compound, the resulting compounds present unique electronic and steric properties that are of significant interest in drug design.
Accurate structural confirmation is the first critical step in any research pipeline. NMR spectroscopy provides an unparalleled, non-destructive method to gain a detailed atomic-level map of a molecule. This guide serves as a practical reference for scientists working with this compound, detailing the expected spectral features and the reasoning behind them.
Foundational Principles: Predicting the NMR Spectrum
The NMR spectrum of this compound is governed by the electronic environment of each hydrogen and carbon nucleus. The final chemical shift of a given nucleus is a summation of several factors, including inductive effects from electronegative atoms, mesomeric (resonance) effects, and anisotropic effects from circulating π-electrons in the aromatic rings.
-
The Imidazole Ring: This five-membered heteroaromatic ring exhibits distinct electronic properties. The two nitrogen atoms influence the electron density, with the proton at the C2 position typically being the most deshielded (downfield) due to its position between two electronegative nitrogens.[2] A crucial characteristic of 1H-imidazoles is tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. In solution, this often leads to an averaging of the signals for the C4 and C5 positions, though substitution can favor one tautomer. For this compound, the tautomer where the proton is on the nitrogen not adjacent to the phenyl ring (1H-tautomer) is generally expected to be the major form.
-
The 3-Bromophenyl Ring: The bromine atom, being highly electronegative, exerts a strong deshielding inductive effect on the ortho and para positions. Its influence on the meta position is weaker. This substitution pattern breaks the symmetry of the phenyl ring, resulting in four distinct signals for the aromatic protons and six unique signals for the carbons.
Predicted ¹H NMR Spectral Analysis
The expected ¹H NMR spectrum, typically recorded in a polar aprotic solvent like DMSO-d₆ to ensure solubility and minimize rapid exchange of the N-H proton with protic impurities, can be analyzed by considering the distinct spin systems.
Molecular Structure and Numbering Scheme
To facilitate discussion, the following numbering scheme will be used.
Caption: Numbering scheme for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| NH -1 | 12.0 - 13.0 | Broad Singlet (br s) | N/A | Acidic proton, chemical shift is highly dependent on solvent, concentration, and temperature. Often broad due to exchange. |
| H -2 | 7.8 - 8.2 | Singlet (s) or Triplet (t) | J ≈ 1.0 - 1.5 Hz | Located between two N atoms, making it the most deshielded imidazole proton. May show small coupling to H-4. |
| H -4 | 7.1 - 7.4 | Singlet (s) or Doublet (d) | J ≈ 1.0 - 1.5 Hz | Typical chemical shift for an imidazole proton adjacent to a substituted carbon. |
| H -2' | 7.8 - 8.0 | Triplet (t) or Singlet (s) | J ≈ 1.8 - 2.0 Hz | Ortho to the imidazole substituent and meta to the bromine. Appears as a narrow triplet or singlet due to small meta couplings. |
| H -4' | 7.4 - 7.6 | Doublet of Triplets (dt) or Multiplet (m) | Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz | Ortho to bromine and meta to the imidazole. Deshielded by bromine's inductive effect. |
| H -5' | 7.3 - 7.5 | Triplet (t) | Jortho ≈ 8.0 Hz | Experiences coupling to both H-4' and H-6'. |
| H -6' | 7.6 - 7.8 | Doublet of Doublets (dd) or Multiplet (m) | Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz | Ortho to the imidazole substituent and ortho to bromine, making it significantly deshielded. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon backbone. A proton-decoupled spectrum will show nine distinct signals for the nine unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -2 | 135 - 138 | Most deshielded imidazole carbon due to being bonded to two nitrogen atoms. |
| C -4 | 115 - 120 | Shielded imidazole carbon, adjacent to the N-H in the dominant tautomer. |
| C -5 | 130 - 135 | Deshielded relative to C-4 due to direct attachment to the phenyl ring. |
| C -1' | 134 - 137 | Quaternary carbon attached to the imidazole ring. |
| C -2' | 125 - 128 | Aromatic CH carbon ortho to the imidazole substituent. |
| C -3' | 121 - 123 | Carbon directly attached to bromine; its signal is attenuated by the quadrupolar bromine and shifted upfield. |
| C -4' | 131 - 133 | Aromatic CH carbon para to the imidazole substituent. |
| C -5' | 130 - 132 | Aromatic CH carbon meta to the imidazole substituent. |
| C -6' | 122 - 125 | Aromatic CH carbon ortho to the imidazole and ortho to bromine. |
Experimental Protocol for Spectral Acquisition and Validation
To ensure trustworthy and reproducible results, the following experimental workflow is recommended. This protocol is designed as a self-validating system, incorporating 2D NMR techniques to unambiguously confirm the assignments made in the 1D spectra.
Sample Preparation
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). It is an excellent solvent for a wide range of organic molecules and its residual proton signal (≈ 2.50 ppm) and carbon signals (≈ 39.52 ppm) serve as convenient internal references.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. If solubility is an issue, gentle warming or sonication may be applied.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1.0 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, as ¹³C is an insensitive nucleus.
-
-
2D Correlation Spectroscopy (COSY):
-
Purpose: To identify proton-proton (¹H-¹H) coupling networks, primarily through-bond couplings over 2-3 bonds. This is essential for confirming the connectivity within the bromophenyl ring.
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
-
Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To correlate each proton with its directly attached carbon atom (¹J-CH). This provides definitive C-H assignments.
-
Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for sensitivity (hsqcedetgpsisp2.2).
-
-
Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ-CH). This is the key experiment for connecting the imidazole and bromophenyl fragments and for assigning the quaternary (non-protonated) carbons.
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Visualization of Key NMR Correlations for Structure Validation
The following diagram illustrates the expected key correlations from 2D NMR experiments that would serve to validate the structure of this compound. Observing these correlations provides high confidence in the assignments.
Caption: Expected key 2D NMR correlations for structural validation.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of chemical shifts and coupling constants in this specific molecular context, researchers can confidently interpret their experimental data. The provided protocols for data acquisition and the emphasis on 2D correlation experiments offer a robust methodology for unambiguous structural confirmation. The successful application of these NMR techniques is a critical step in advancing the research and development of novel imidazole-based compounds.
References
A Technical Guide to the Mass Spectrometry Analysis of 5-(3-Bromophenyl)-1H-imidazole
Introduction
5-(3-Bromophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an imidazole ring linked to a brominated phenyl group, makes it a versatile synthetic intermediate for creating more complex molecules with potential biological activity.[1] The imidazole moiety is a cornerstone of many biologically active molecules, while the carbon-bromine bond serves as a reactive handle for various cross-coupling reactions, essential for building molecular diversity in pharmaceutical research.[1]
Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide, intended for researchers and drug development professionals, provides an in-depth, field-proven methodology for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). It moves beyond a simple recitation of steps to explain the causality behind instrumental choices and data interpretation, ensuring a robust and self-validating analytical system.
Foundational Principles: The Key to Unambiguous Identification
A successful mass spectrometry analysis hinges on understanding the unique chemical properties of the analyte and selecting the appropriate technology to exploit them. For this compound, two features are critically important: the isotopic signature of bromine and the choice of a suitable ionization method.
The Isotopic Signature of Bromine: A Built-in Confirmation
Nature provides a powerful confirmation tool in the form of isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal abundance (approximately a 1:1 ratio).[2] Consequently, any ion containing a single bromine atom will appear in the mass spectrum not as a single peak, but as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z), with nearly identical intensities.[2] This distinctive pattern is a definitive marker for the presence of one bromine atom in the molecule and is the first feature to look for in the spectrum.
Ionization Method Selection: Soft vs. Hard Ionization
The goal of the initial MS analysis is to confirm the molecular weight of the compound. This requires an ionization technique that can convert the neutral molecule into a gas-phase ion without causing it to fragment.
-
Hard Ionization (e.g., Electron Ionization - EI): Techniques like EI bombard the molecule with high-energy electrons, often causing extensive fragmentation.[3] While the resulting pattern can be a useful fingerprint, the molecular ion peak may be weak or entirely absent, making molecular weight confirmation difficult.[4][5]
-
Soft Ionization (e.g., Electrospray Ionization - ESI): ESI is a "soft" technique that transfers a proton to the analyte molecule in solution, typically forming a protonated molecule, [M+H]⁺.[6][7] This process imparts very little excess energy, preserving the intact molecule for detection.[8] Given that this compound has basic nitrogen atoms on the imidazole ring, it is an ideal candidate for positive-mode ESI, which will reliably generate an abundant [M+H]⁺ ion. This makes ESI the superior choice for this application.
Experimental Workflow: From Sample to Spectrum
A robust analytical workflow ensures reproducibility and high-quality data. The process involves careful sample preparation, chromatographic separation, and precisely controlled mass spectrometric analysis.
Caption: High-level workflow for LC-MS/MS analysis.
Sample Preparation Protocol
-
Stock Solution: Accurately weigh ~1 mg of this compound standard.
-
Dissolution: Dissolve the solid in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with a typical mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
The following table outlines a standard set of parameters for the analysis. These should be optimized for the specific instrumentation available.
| Parameter | Value / Description |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min. |
| Injection Volume | 2 µL. |
| Column Temperature | 40 °C. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MS1 Scan Range | m/z 50 - 500. |
| MS/MS Activation | Collision-Induced Dissociation (CID). |
| Collision Energy | Ramped (e.g., 15-40 eV) to generate a rich fragmentation spectrum. |
Data Interpretation and Analysis
Full Scan MS Analysis: Confirming the Molecular Ion
The first step in data analysis is to examine the full scan (MS1) spectrum. We are looking for the protonated molecule, [M+H]⁺. Based on the molecular formula C₉H₇BrN₂, we can calculate the expected exact masses for the two bromine isotopes.
| Ion | Isotope | Calculated Exact Mass (m/z) |
| [C₉H₈⁷⁹BrN₂]⁺ | ⁷⁹Br | 222.9869 |
| [C₉H₈⁸¹BrN₂]⁺ | ⁸¹Br | 224.9849 |
Source: Calculated values based on IUPAC atomic weights.
The presence of two peaks at m/z 222.99 and 224.98 with nearly identical intensity provides high confidence in the elemental composition and confirms the presence of the target analyte.
Tandem MS (MS/MS) Analysis: Structural Elucidation
After confirming the molecular ion, the next step is to induce fragmentation to verify the structure. The instrument is programmed to isolate the precursor ions (both m/z 223.0 and 225.0) and subject them to collision with an inert gas (CID). This generates a product ion spectrum (MS2) that reveals the compound's structure.
Caption: Key fragmentation pathways for this compound.
The fragmentation is expected to proceed via several key pathways, summarized in the table below. The loss of a halogen atom is a common and energetically favorable fragmentation route for such compounds.[9][10] Studies of similar imidazole structures show that while the ring itself is stable, loss of substituents and small neutral molecules can occur.[11][12]
| Fragment Ion (m/z) | Proposed Formula | Description of Loss |
| 144.06 | [C₉H₈N₂]⁺ | Loss of a bromine radical (•Br) from the protonated molecule. |
| 143.06 | [C₉H₇N₂]⁺ | Loss of neutral hydrogen bromide (HBr). |
| 116.05 | [C₈H₆N]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the m/z 143 fragment. |
| 155.96 / 157.96 | [C₇H₅Br]⁺ | Cleavage of the C-C bond between the phenyl and imidazole rings, retaining the bromophenyl cation. |
Conclusion
The mass spectrometric analysis of this compound is a clear and robust process when approached with an understanding of the molecule's inherent chemical properties. By using a soft ionization technique like ESI, the characteristic 1:1 isotopic doublet of the protonated molecular ion at m/z 223/225 can be readily identified. Subsequent structural confirmation through tandem MS provides a fragmentation pattern dominated by the loss of the bromine atom and other predictable cleavages. This comprehensive LC-MS/MS methodology provides an unambiguous analytical signature, serving as a reliable tool for identity confirmation, purity assessment, and further investigation in the drug discovery and development pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. as.uky.edu [as.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Substituted Phenylimidazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Phenylimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the essential amino acid histidine. The incorporation of a phenyl group onto this imidazole core gives rise to the phenylimidazole scaffold, a structure of significant interest in medicinal chemistry.[1][2] The unique electronic properties and conformational flexibility imparted by the phenyl substituent allow for diverse interactions with various biological targets.[1] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted phenylimidazoles, offering valuable insights for researchers and professionals engaged in drug discovery and development.
This document will delve into the significant strides made in understanding the therapeutic potential of this versatile scaffold, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. We will explore the structure-activity relationships (SAR) that govern these biological effects and provide detailed, field-proven protocols for their synthesis and evaluation.
I. Synthesis of Substituted Phenylimidazoles: Building the Core Scaffold
The synthetic route to substituted phenylimidazoles is adaptable, allowing for the introduction of a wide array of substituents on both the phenyl and imidazole rings. A common and effective method for the synthesis of multisubstituted imidazoles is a one-pot condensation reaction.
Protocol 1: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol outlines the synthesis of 2,4,5-triphenylimidazole, a well-known derivative, through the condensation of benzil, benzaldehyde, and ammonium acetate.[1][3][4]
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ice-water
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (16 mL) by heating.
-
Add ammonium acetate (1.2 g) to the boiling solution.[1]
-
Reflux the reaction mixture for 5-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-water.[1]
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[3]
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.
-
Ammonium Acetate: Acts as the source of the two nitrogen atoms in the imidazole ring.
-
Reflux: The elevated temperature is necessary to drive the condensation and cyclization reactions to completion.
-
Recrystallization: This purification step is crucial to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.
II. Evaluation of Biological Activity: A Multi-tiered Approach
The assessment of the biological activity of newly synthesized substituted phenylimidazoles requires a systematic and robust screening cascade. This typically begins with in vitro assays to determine cytotoxicity and specific activities, followed by in vivo models to evaluate efficacy and safety in a physiological context.
A. In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[5][6]
Protocol 2: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8][9]
-
Incubate the plates for 48 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the compound concentration.
B. In Vitro Antimicrobial Activity: Agar Dilution Method
The agar dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11]
Protocol 3: Agar Dilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar
-
Sterile Petri dishes
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a series of two-fold dilutions of the test compound.[10]
-
Incorporate each dilution into molten Mueller-Hinton agar and pour into sterile Petri dishes.[10]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of 10^4 colony-forming units (CFU) per spot.[10]
-
Spot the standardized bacterial suspension onto the surface of the agar plates containing the different concentrations of the test compound.
-
Include a growth control plate (no compound) and a sterility control plate.
-
Incubate the plates at 37°C for 16-20 hours.[11]
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[12][13]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in saline)
-
Test compound
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: vehicle control, test compound groups (at least three different doses), and a positive control group.[14]
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.[14]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14][15]
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
III. Key Biological Activities and Mechanisms of Action
Substituted phenylimidazoles have demonstrated a broad spectrum of biological activities, which are largely dependent on the nature and position of the substituents on the phenyl and imidazole rings.
A. Anticancer Activity
Numerous studies have highlighted the potential of substituted phenylimidazoles as anticancer agents.[16][17][18][19] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of MAPK/ERK and p38 MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK and p38 pathways, are crucial for cell proliferation, differentiation, and survival.[20][] Aberrant activation of these pathways is a hallmark of many cancers.[20] Several substituted phenylimidazoles have been shown to inhibit these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights:
-
The presence of electron-withdrawing groups on the phenyl ring often enhances anticancer activity.
-
Substitution at the N-1 position of the imidazole ring can significantly modulate potency and selectivity.
-
The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and reach its intracellular target.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| MNI-4 | 8-Methyl-1H-naphtho[1,2-d]imidazole | HL-60 | 8.71 | [9] |
| IM5 | Naphtho[1,2-d]imidazole derivative | HCT-116 | 62.11 | [9] |
| IM6 | Naphtho[1,2-d]imidazole derivative | HCT-116 | 21.12 | [9] |
| Compound 4e | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | MCF-7 | 1-10 | [22] |
| Compound 4f | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | SK-MEL-28 | 1-10 | [22] |
Table 1: In Vitro Cytotoxicity of Representative Phenylimidazole Derivatives
B. Antimicrobial Activity
Substituted phenylimidazoles have emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.[10][23][24]
Mechanism of Action: The antimicrobial mechanism of phenylimidazoles can vary. Some derivatives are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For instance, certain phenylimidazole analogs have been shown to inhibit bacterial enoyl-ACP reductase (FabK), a key enzyme in fatty acid synthesis.[5]
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the phenyl ring are critical for antimicrobial potency.
-
Introduction of halogens or other electron-withdrawing groups can enhance activity.
-
The presence of a thiol group at the 2-position of the imidazole ring has been associated with potent antibacterial effects.[25]
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 6d | Staphylococcus aureus | 4 | [23] |
| Compound 3g | Pseudomonas aeruginosa | 0.25 | [26] |
| Compound 3b | Candida albicans | 0.25 | [26] |
| N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides | Staphylococcus aureus ATCC 6538 | 0.24-25 | [10] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Phenylimidazole Derivatives
C. Anti-inflammatory Activity
The anti-inflammatory properties of substituted phenylimidazoles make them attractive candidates for the treatment of various inflammatory disorders.[14][27][28]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-6).[27] This is frequently achieved through the inhibition of key signaling pathways like p38 MAPK and NF-κB, which are central to the inflammatory response.[27]
Structure-Activity Relationship (SAR) Insights:
-
The introduction of specific substituents on the phenyl ring can lead to potent inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.
-
Modifications that enhance the interaction with the active sites of inflammatory kinases are a key strategy for improving anti-inflammatory potency.
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| Ellagic Acid | Carrageenan-induced paw edema in rats | 30 mg/kg | Significant | [15] |
| Indomethacin (control) | Carrageenan-induced paw edema in rats | 5 mg/kg | Significant | [15] |
| Compound A | Carrageenan-induced paw edema in mice | 75 mg/kg | 91% | [29] |
| Ibuprofen (control) | Carrageenan-induced paw edema in mice | 100 mg/kg | 82% | [29] |
Table 3: In Vivo Anti-inflammatory Activity of Phenylimidazole and Control Compounds
IV. Conclusion and Future Directions
Substituted phenylimidazoles represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The anticancer, antimicrobial, and anti-inflammatory properties highlighted in this guide underscore the therapeutic potential of this scaffold.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by novel phenylimidazole derivatives.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify lead candidates with favorable drug-like properties for clinical development.
The continued exploration of the chemical space around the phenylimidazole core, guided by the principles and protocols outlined in this technical guide, holds immense promise for the discovery of next-generation therapeutics to address a multitude of human diseases.
References
- 1. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scialert.net [scialert.net]
- 4. ijcrt.org [ijcrt.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Small-molecule Articles | Smolecule [smolecule.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. EP0680472A1 - 4,5-diphenylimidazole derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor - Google Patents [patents.google.com]
- 25. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 26. scielo.br [scielo.br]
- 27. 2-(2-Chlorophenyl)-4,5-diphenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 28. ijpras.com [ijpras.com]
- 29. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-(3-Bromophenyl)-1H-imidazole in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery. This guide focuses on a particularly strategic derivative: 5-(3-Bromophenyl)-1H-imidazole. The incorporation of a bromine atom on the phenyl ring at the meta-position provides a versatile chemical handle for extensive derivatization through modern cross-coupling chemistry. We will explore the synthesis of this core scaffold, detail its derivatization potential, and delve into the compelling therapeutic applications of its derivatives, with a particular focus on their emerging role as potent kinase inhibitors for oncology and inflammatory diseases.
Introduction: The Architectural Significance of the Scaffold
The 5-phenyl-1H-imidazole framework is a recurring motif in pharmacologically active molecules. The imidazole ring, being isosteric to a peptide bond and capable of acting as both a hydrogen bond donor and acceptor, facilitates critical interactions with biological targets.[3][4] The strategic placement of a bromine atom on the phenyl ring transforms this simple scaffold into a powerful platform for combinatorial chemistry and targeted drug design.
The C-Br bond is highly amenable to a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][5][6] This allows for the systematic and efficient introduction of a diverse range of chemical moieties, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This guide provides the technical foundation for researchers to leverage the this compound scaffold for the development of next-generation therapeutics.
Synthesis of the Core Scaffold: this compound
The most direct and reliable method for constructing the 5-aryl-1H-imidazole core is a variation of the Radiszewski synthesis, which involves the condensation of a phenacyl bromide with a source of ammonia.[7][8] This approach is favored for its operational simplicity and the ready availability of starting materials.
Causality in Experimental Design:
The choice of 3-bromophenacyl bromide as the starting material directly installs the key 3-bromophenyl moiety at the desired position. Formamide serves a dual role: it acts as both the source of the imidazole ring's N1 and C2 atoms and as the reaction solvent. The cyclization is typically acid-catalyzed, leading to the formation of the aromatic imidazole ring.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenacyl bromide (10.0 g, 36.1 mmol, 1.0 eq).
-
Reagent Addition: Add formamide (40 mL).
-
Reaction Conditions: Heat the mixture to 150-160 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. The product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization Strategies: Unleashing the Potential of the Bromine Handle
The bromine atom on the phenyl ring is the key to unlocking the scaffold's potential. It serves as a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the creation of extensive libraries of analogs.[3][6] The Suzuki-Miyaura coupling is particularly powerful for installing new aryl or heteroaryl groups, which are crucial for modulating target binding and pharmacokinetic properties.[9][10][11]
Caption: Workflow for Suzuki-Miyaura cross-coupling derivatization.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (223 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 90-100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired derivative.
Therapeutic Applications: Targeting Kinases in Disease
While imidazole derivatives have a broad history of use as antifungal and antimicrobial agents, modern research has increasingly focused on their potential as kinase inhibitors for treating cancer and inflammatory diseases.[4][8][11] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many pathologies. The this compound scaffold is an excellent starting point for designing potent and selective kinase inhibitors.[12]
Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway
One of the most promising targets for imidazole-based drugs is the p38 MAP (Mitogen-Activated Protein) kinase.[2][13][14] p38 is a key regulator of the inflammatory response, particularly in the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α). Overactivation of the p38 pathway is implicated in autoimmune diseases like rheumatoid arthritis and in certain cancers. Imidazole-based inhibitors typically act as ATP-mimetic agents, binding to the kinase's active site and preventing the phosphorylation of downstream targets.[15][16]
Caption: Inhibition of the p38 MAP Kinase signaling pathway.
Anticancer Activity: Multi-Kinase Inhibition and Tubulin Disruption
Derivatives of the closely related 3-bromophenyl core have demonstrated significant anticancer activity.[17] For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines were evaluated against a panel of 58 human cancer cell lines. Several compounds showed significant growth inhibition, with a proposed mechanism of action being the inhibition of tubulin polymerization.[17]
Other imidazole-based compounds have been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-Raf, and Epidermal Growth Factor Receptor (EGFR).[12][18][19] This multi-targeted approach can be highly effective in overcoming resistance to single-agent therapies.
Table 1: Anticancer Activity of Representative 5-(3-Bromophenyl)-triazole Analogs [17]
| Compound ID | R-Group on N-aryl | Target Cell Line | Percent Growth Inhibition (PGI) at 10 µM |
| 4e | 2,4-difluorophenyl | SNB-75 (CNS Cancer) | 41.25% |
| 4i | 2,6-dimethylphenyl | SNB-75 (CNS Cancer) | 38.94% |
| 4i | UO-31 (Renal Cancer) | 30.14% | |
| 4i | CCRF-CEM (Leukemia) | 26.92% |
Note: This data is for 1,2,4-triazole analogs, which serve as a strong proxy for the potential of the 5-(3-bromophenyl) core.
Key Biological Assay Protocol: In Vitro Kinase Inhibition
To evaluate the efficacy of newly synthesized derivatives, an in vitro kinase inhibition assay is essential. The following protocol provides a representative method for assessing the inhibition of p38α MAP kinase.
Detailed Protocol: p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation:
-
Prepare a 4X solution of p38α kinase (e.g., Invitrogen™) in Kinase Buffer A.
-
Prepare a 4X solution of Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a 4X solution of Alexa Fluor™ Kinase Tracer in Kinase Buffer A.
-
Serially dilute the synthesized test compounds in DMSO, then further dilute in Kinase Buffer A to create 4X final concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the 4X test compound solution to each well. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Add 2.5 µL of the 4X kinase/antibody mixture to all wells.
-
Add 5 µL of the 4X tracer solution to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Measure the emission signals at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data based on controls and plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its straightforward synthesis and, most importantly, the strategic placement of a bromine atom, provide medicinal chemists with a robust platform for generating diverse compound libraries via reliable palladium-catalyzed cross-coupling reactions. The demonstrated potential of related imidazole structures to potently and selectively inhibit key protein kinases, such as p38 MAP kinase, highlights a clear and promising path for future drug discovery efforts in oncology and inflammatory diseases. Further exploration of this scaffold, particularly through systematic Suzuki-Miyaura couplings to introduce a wide range of aryl and heteroaryl substituents, is warranted to fully exploit its therapeutic potential.
References
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 53848-00-3|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. ijfmr.com [ijfmr.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase: focus on optimized interactions with the enzyme's surface-exposed front region. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 19. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Bromophenyl-Imidazoles in Modern Drug Discovery
An Application Note for the Synthesis of 5-(3-Bromophenyl)-1H-imidazole
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of a bromophenyl moiety, as in this compound, provides a versatile chemical handle for further molecular elaboration. The carbon-bromine bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures essential for developing novel therapeutic agents.[3] This application note provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in synthetic chemistry and drug development.
The chosen method is a variation of the Van Leusen imidazole synthesis, a robust and highly reliable one-pot, three-component reaction (vL-3CR).[1][4] This approach utilizes 3-bromobenzaldehyde, an ammonia source, and p-toluenesulfonylmethyl isocyanide (TosMIC) to construct the imidazole ring in a single, efficient operation. The vL-3CR is favored for its operational simplicity, broad substrate scope, and the use of stable, readily available starting materials.[5][6]
Reaction Principle and Mechanism
The Van Leusen reaction is a powerful tool for synthesizing 1,4,5-trisubstituted or 4,5-disubstituted imidazoles. The core of this transformation involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[7] In this one-pot protocol, the aldimine is generated in situ from the condensation of 3-bromobenzaldehyde and ammonia (from ammonium acetate).
The reaction proceeds through several key steps:
-
In Situ Imine Formation: 3-Bromobenzaldehyde reacts with ammonia to form the corresponding aldimine.
-
Deprotonation of TosMIC: A base deprotonates the acidic α-carbon of TosMIC, generating a nucleophilic carbanion.[8]
-
Nucleophilic Attack and Cyclization: The TosMIC anion attacks the electrophilic carbon of the imine, initiating a [3+2] cycloaddition. This is followed by a 5-endo-dig cyclization to form a five-membered dihyroimidazole intermediate (an imidazoline).[5]
-
Aromatization: The intermediate undergoes elimination of the p-toluenesulfonyl group (a good leaving group) and a proton, leading to the formation of the stable aromatic imidazole ring.[4]
Caption: Figure 1: Simplified reaction mechanism for the Van Leusen synthesis.
Detailed Experimental Protocol
This protocol details the one-pot synthesis of this compound.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Bromobenzaldehyde | 185.02 | 1.85 g | 10.0 | Irritant.[9] Handle in a fume hood. |
| Ammonium Acetate | 77.08 | 3.85 g | 50.0 | Serves as the ammonia source. |
| TosMIC | 195.24 | 1.95 g | 10.0 | Toxic, irritant.[10][11] Handle with care. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Anhydrous, powdered. Acts as the base. |
| Methanol (MeOH) | 32.04 | 50 mL | - | Anhydrous. |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - | For extraction. |
| Saturated NaCl (Brine) | - | ~30 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | For drying. |
| Silica Gel | - | As needed | - | For column chromatography. |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.
-
Addition of TosMIC and Base: To the stirring solution, add TosMIC (1.95 g, 10.0 mmol) followed by powdered potassium carbonate (2.76 g, 20.0 mmol).
-
Causality Note: Potassium carbonate is the base required to deprotonate TosMIC, activating it for nucleophilic attack.[5] An excess of ammonium acetate is used to drive the in situ imine formation equilibrium forward.
-
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The disappearance of the 3-bromobenzaldehyde spot indicates reaction completion.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the lower organic layer (DCM). Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Washing and Drying: Combine all organic extracts and wash them with 30 mL of saturated NaCl solution (brine) to remove residual water and inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
-
Final Product: Concentrate the pure fractions to obtain a solid product. Dry under high vacuum. The expected product is a white to off-white solid.[12]
Experimental Workflow Visualization
Caption: Figure 2: Step-by-step experimental workflow.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The proton spectrum is expected to show characteristic signals for the imidazole ring protons and the aromatic protons of the bromophenyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.
-
Melting Point (MP): The melting point of the purified solid should be determined and compared to literature values if available.
Safety and Handling Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
3-Bromobenzaldehyde: Irritating to the eyes, respiratory system, and skin.[13][14] Avoid inhalation and contact with skin and eyes.
-
Tosylmethyl isocyanide (TosMIC): Toxic if swallowed, inhaled, or absorbed through the skin.[10][11] It is also a moisture-sensitive solid.[11] Handle with extreme care, using gloves and eye protection. May be metabolized to cyanide in the body.[10]
-
Methanol: Flammable liquid and toxic.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[11][13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Extend reflux time and continue monitoring by TLC. |
| Inactive reagents. | Ensure reagents are pure and anhydrous, especially methanol and K₂CO₃. TosMIC can degrade with moisture.[11] | |
| Insufficient base. | Ensure K₂CO₃ is finely powdered for maximum surface area and reactivity. | |
| Multiple Spots on TLC after Reaction | Side reactions or starting material remaining. | Ensure stoichiometry is correct. Optimize reaction time; prolonged heating can sometimes lead to degradation. |
| Difficulty in Purification | Product co-elutes with impurities. | Adjust the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol). |
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. nbinno.com [nbinno.com]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. varsal.com [varsal.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. 53848-00-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes & Protocols: One-Pot Synthesis of Trisubstituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the one-pot synthesis of 2,4,5-trisubstituted imidazoles, a core scaffold in medicinal chemistry and materials science. We will explore the foundational Debus-Radziszewski reaction and delve into modern, catalyzed methodologies that offer improved yields, shorter reaction times, and more environmentally benign conditions. This document provides detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in the efficient synthesis of these valuable heterocyclic compounds.
Introduction: The Significance of Trisubstituted Imidazoles
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental building block in a vast array of biologically active molecules and functional materials.[1][2] Trisubstituted imidazoles, in particular, are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[1][2][3] Their utility also extends to agrochemicals, dyes for solar cells, and functional materials, making the development of efficient synthetic routes a key area of research.[2][4]
The one-pot, multi-component reaction (MCR) approach to synthesizing trisubstituted imidazoles is highly attractive due to its operational simplicity, atom economy, and the ability to generate molecular diversity from readily available starting materials.[5][6] This guide will focus on the practical application of these methods.
The Foundational Chemistry: The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this reaction is a cornerstone of imidazole synthesis.[3][7] It involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (often from a source like ammonium acetate) to form a 2,4,5-trisubstituted imidazole.[5][6][8]
Plausible Reaction Mechanism:
While the exact mechanism is not definitively certain, a generally accepted pathway involves the following key steps:[6]
-
Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[5][8]
-
Aldehyde Condensation: The diimine then condenses with the aldehyde to form the imidazole ring.[5]
The overall transformation is a powerful example of a multi-component reaction, assembling three simple starting materials into a more complex heterocyclic product in a single operation.[5][6]
Caption: Plausible reaction pathway for the Debus-Radziszewski imidazole synthesis.
Modern Methodologies: Catalytic One-Pot Synthesis
While the classical Debus-Radziszewski reaction is robust, modern research has focused on the use of catalysts to improve reaction efficiency, reduce reaction times, and enable milder reaction conditions. A wide array of catalysts have been successfully employed, including:
-
Lewis Acids: Catalysts like CuI, NiCl₂·6H₂O, InCl₃·3H₂O, and ZrOCl₂·8H₂O have been shown to effectively promote the reaction.[4][9][10]
-
Solid-Supported Catalysts: The use of solid supports such as silica gel, alumina, and zeolites simplifies product purification and catalyst recovery.[11][12]
-
Metal-Organic Frameworks (MOFs): MOFs like MIL-101(Cr) have demonstrated high catalytic activity under solvent-free conditions, offering a recyclable and efficient catalytic system.[9]
-
Ionic Liquids: Room-temperature ionic liquids can act as both the catalyst and the reaction medium, providing a "green" alternative to traditional volatile organic solvents.[10]
-
Organocatalysts: Simple and environmentally benign catalysts like L-proline have also been found to be effective.[1]
The choice of catalyst often depends on the specific substrates, desired reaction conditions (e.g., solvent-free), and considerations for cost and environmental impact.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the one-pot synthesis of trisubstituted imidazoles.
Protocol 1: General Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) using Acetic Acid
This protocol is a classic example of the Debus-Radziszewski reaction.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dimethyl sulfoxide (DMSO) for recrystallization
Procedure: [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).
-
Reflux: Heat the reaction mixture to reflux for 5–24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with sodium bicarbonate (NaHCO₃) and extract the product multiple times with ethyl acetate (EtOAc).
-
Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography. The final product can be recrystallized from dimethyl sulfoxide (DMSO) to obtain colorless plates.
Caption: Step-by-step workflow for the synthesis of 2,4,5-triphenyl-1H-imidazole.
Protocol 2: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol utilizes a copper(I) iodide catalyst for a more efficient synthesis.[4]
Materials:
-
α-Hydroxy ketone (e.g., benzoin) or 1,2-diketone (e.g., benzil) (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
n-Butanol (7 mL)
Procedure: [4]
-
Reaction Setup: To a round-bottom flask, add the α-hydroxy ketone or 1,2-diketone (1.0 mmol), the substituted aldehyde (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Solvent Addition: Add n-butanol (7 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux. Monitor the reaction by TLC. Reaction times are typically short.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: The product can typically be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Solvent-Free, Microwave-Assisted Synthesis
This protocol offers an environmentally friendly and rapid method for synthesizing trisubstituted imidazoles.[12][13]
Materials:
-
Benzoin (5 mmol)
-
Substituted aldehyde (5 mmol)
-
Ammonium acetate (7.7 g)
-
Silica gel (15.4 g) or Alumina (17 g)
-
Methylene chloride
Procedure: [12]
-
Support Preparation: Grind silica gel or alumina with ammonium acetate in a mortar.
-
Reactant Loading: In a separate flask, dissolve benzoin and the aldehyde in methylene chloride. Add this solution to the solid support mixture.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain a dry powder.
-
Microwave Irradiation: Place the dry residue in an open beaker and irradiate in a domestic microwave oven (e.g., at 160W) for short intervals (e.g., 2 x 10 minutes) to a temperature of approximately 120 °C.
-
Extraction: After cooling, extract the product from the solid support using methylene chloride.
-
Purification: Combine the organic extracts, remove the solvent, and purify the crude product by column chromatography.
Data Presentation: Comparative Analysis
The choice of synthetic method can significantly impact the yield and reaction time. The following table summarizes representative data for the synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole under different catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Acetic Acid | Reflux | 5-24 h | Good | [3] |
| CuI (15 mol%) | n-Butanol | Reflux | Short | up to 95% | [4] |
| MIL-101 (5 mg) | Solvent-free | - | 10 min | 95% | [9] |
| [BPy]H₂PO₄ | Solvent-free | - | Short | Good to Excellent | [10] |
| Microwave | Solvent-free | 120 | 20 min | Good | [12] |
Conclusion
The one-pot synthesis of trisubstituted imidazoles is a versatile and powerful tool for chemists in both academic and industrial settings. While the classical Debus-Radziszewski reaction provides a solid foundation, modern catalytic methods offer significant advantages in terms of efficiency, sustainability, and operational simplicity. The protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of these important heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 5-Arylimidazoles
A Modern Approach to a Privileged Scaffold in Medicinal Chemistry
Abstract
The 5-arylimidazole motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of clinically significant molecules, including inhibitors of p38 MAP kinase which are implicated in inflammatory diseases.[1][2][3][4] Its prevalence stems from its ability to engage in diverse biological interactions. Traditional synthetic routes to these scaffolds can be lengthy and often lack the efficiency and modularity required for rapid drug discovery. This application note details robust and versatile palladium-catalyzed cross-coupling methodologies for the synthesis of 5-arylimidazoles, providing researchers with a powerful toolkit for accelerating their research and development programs. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide insights into experimental design and optimization.
Introduction: The Significance of 5-Arylimidazoles
The imidazole ring is a privileged scaffold in drug discovery due to its unique electronic properties and its ability to participate in hydrogen bonding.[4][5] The addition of an aryl group at the C5 position introduces a crucial vector for modulating a compound's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile. Consequently, 5-arylimidazoles are found in a variety of therapeutic agents, including p38 MAP kinase inhibitors and other signaling pathway modulators.[1][2][3]
The development of efficient synthetic routes to 5-arylimidazoles is therefore a critical endeavor. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard, offering a highly modular and efficient approach to construct the pivotal C-C bond between the imidazole core and the aryl moiety.[6][7][8] These methods generally involve the coupling of a C5-functionalized imidazole with an appropriate aryl partner.
Mechanistic Overview: The Palladium Catalytic Cycle
The power of palladium-catalyzed cross-coupling lies in its predictable and well-understood catalytic cycle.[6][9][10] While specific ligands and conditions may vary, the fundamental steps remain consistent across different named reactions like Suzuki, Stille, and direct C-H arylation.[6][10] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
Figure 1: Generalized Palladium Cross-Coupling Cycle.
The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][9][11] This is often the rate-limiting step.
-
Transmetalation: The organic group from the imidazole coupling partner (R-M, where M is typically a boronic acid/ester, organotin, or other organometallic species) is transferred to the palladium center, displacing the halide.[6][9][11]
-
Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the desired C-C bond of the 5-arylimidazole product and regenerating the active Pd(0) catalyst.[6][9][11]
Key Methodologies and Protocols
We will now explore the most prevalent and reliable palladium-catalyzed methods for the synthesis of 5-arylimidazoles. For each method, we will provide a detailed protocol, a discussion of critical parameters, and a summary of expected outcomes.
Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of the boronic acid and ester coupling partners.[8][12]
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoimidazole with an Arylboronic Acid
This protocol is adapted from a procedure reported for the synthesis of p38 MAP kinase inhibitors.[1][2]
Materials:
-
1-Protected-5-bromoimidazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K3PO4) (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1-protected-5-bromoimidazole, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[13]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylimidazole.
Expert Insights:
-
Choice of Protecting Group: The imidazole N-H is acidic and can interfere with the reaction. Common protecting groups include Boc, Tr, and SEM. The choice of protecting group can influence solubility and ease of deprotection.
-
Ligand Selection: SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for Suzuki couplings.[14][15] Other common ligands include XPhos and RuPhos. The choice of ligand can significantly impact reaction efficiency and should be screened for challenging substrates.[14][16]
-
Base: An inorganic base is required to facilitate the transmetalation step.[12][17] K3PO4 is a common choice, but others like K2CO3 or Cs2CO3 can also be effective. The choice of base can be critical and may need to be optimized.[8]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[18]
Data Summary:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K3PO4 | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2 | K3PO4 | 90 | 6 | 88 |
| 3 | 3-Pyridylboronic acid | 5 | Cs2CO3 | 100 | 12 | 75 |
Stille Coupling: An Alternative for Complex Substrates
While the toxicity of organotin reagents is a concern, the Stille coupling offers a valuable alternative, particularly for substrates that are sensitive to the basic conditions of the Suzuki coupling.[19][20][21]
Protocol 2: Stille Coupling of 5-Iodoimidazole with an Arylstannane
Materials:
-
1-Protected-5-iodoimidazole (1.0 equiv)
-
Aryltributylstannane (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-3 mol%)
-
Triphenylarsine (AsPh3) (4-12 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the 1-protected-5-iodoimidazole, aryltributylstannane, Pd2(dba)3, and triphenylarsine to a dry reaction vessel.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 60-80 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Halide Choice: 5-Iodoimidazoles are generally more reactive than their bromo counterparts in Stille couplings.[19]
-
Ligand: Triphenylarsine is often a superior ligand to triphenylphosphine in Stille couplings, as it can accelerate the rate-limiting reductive elimination step.
-
Tin Stoichiometry: It is crucial to use a minimal excess of the organotin reagent to simplify purification.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation represents a more atom-economical and environmentally friendly approach as it avoids the pre-functionalization of the imidazole ring.[22][23] This reaction directly couples an aryl halide with the C-H bond of the imidazole.[24]
Figure 2: Workflow for Direct C-H Arylation.
Protocol 3: Direct C-H Arylation of an N-Protected Imidazole
Materials:
-
N-Protected imidazole (1.5-2.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add the N-protected imidazole, aryl bromide, Pd(OAc)2, IPr·HCl, K2CO3, and pivalic acid.
-
Evacuate and backfill the vial with argon.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, conventional heating at a similar temperature can be used, though reaction times will be longer.[24]
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Expert Insights:
-
Regioselectivity: Direct C-H arylation of N-protected imidazoles typically occurs selectively at the C5 position.[22][23][25] However, careful optimization may be required to avoid side products.
-
Carbene Ligand: N-heterocyclic carbene (NHC) ligands like IPr are often crucial for promoting the C-H activation step.[26]
-
Acid Additive: The addition of a carboxylic acid, such as pivalic acid or benzoic acid, can act as a proton shuttle and significantly accelerate the reaction.[22][23]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor choice of ligand/base/solvent. | Screen different palladium sources, ligands, bases, and solvents.[16] Increase reaction temperature and time. Ensure all reagents are pure and dry. |
| Formation of Side Products | Homocoupling of the aryl partner, dehalogenation, reaction at other positions. | Lower the catalyst loading. Use a different ligand. Optimize the reaction temperature. |
| Difficulty in Purification | Residual metal catalyst, byproducts from coupling partners. | Perform an aqueous workup with a suitable chelating agent (e.g., KF for tin). Employ more rigorous chromatographic purification. |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of 5-arylimidazoles. The choice of a specific method—Suzuki, Stille, or direct C-H arylation—will depend on the specific substrate, desired scale, and available resources. By understanding the underlying mechanisms and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of these medicinally important compounds. The protocols and insights provided in this application note serve as a valuable starting point for the successful implementation of these transformative reactions in any drug discovery program.
References
- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. rose-hulman.edu [rose-hulman.edu]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Ass-isted Synthesis of Imidazole Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and biologically active molecules.[1][2] Traditional synthetic routes to these vital heterocyclic compounds are often hampered by long reaction times, harsh conditions, and modest yields. This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of imidazole derivatives. By leveraging the principles of dielectric heating, MAOS offers significant advantages, including accelerated reaction rates, improved yields, and enhanced product purity, aligning with the tenets of green chemistry.[3][4][5][6] This guide details the fundamental principles of microwave chemistry, presents validated, step-by-step protocols for key synthetic transformations, and offers practical insights to empower researchers in drug discovery and development.
Introduction: The Paradigm Shift in Imidazole Synthesis
Imidazole and its derivatives are integral components of numerous natural products, such as the amino acid histidine and the neurotransmitter histamine, and are found in many clinically used drugs.[1] The demand for efficient synthetic methodologies to access diverse imidazole libraries for high-throughput screening and lead optimization is ever-present. Microwave-assisted synthesis has emerged as a transformative technology, addressing the limitations of conventional heating methods.[3][5][7]
Unlike conventional heating, which relies on conduction and convection to transfer energy from an external source, microwave irradiation directly couples with polar molecules in the reaction mixture.[8] This results in rapid, uniform, and efficient "in-core" heating, often leading to dramatic reductions in reaction times—from hours to mere minutes.[7][8] The key benefits of MAOS in the context of imidazole synthesis include:
-
Accelerated Reaction Rates: Microwave energy transfer is incredibly fast, leading to a rapid rise in temperature and significant rate enhancements.[7][9][10]
-
Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can result from prolonged exposure to high temperatures in conventional methods.[3][4][7][10]
-
Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, leading to lower energy consumption.[4]
-
Green Chemistry Alignment: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[4][6][11]
Fundamental Principles of Microwave-Assisted Chemistry
Understanding the mechanism of microwave heating is crucial for protocol development and optimization. Microwave energy interacts with materials through two primary mechanisms: dipolar polarization and ionic conduction.[12]
-
Dipolar Polarization: Polar molecules, such as many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This constant reorientation creates molecular friction, which generates heat rapidly and efficiently throughout the bulk of the material.[8][12]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[12]
The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reactants used. Polar solvents like ethanol, DMF, and water absorb microwave energy very effectively, while non-polar solvents like hexane and toluene are largely microwave-transparent.[11] This selectivity can be exploited to achieve specific heating effects.[12]
Core Synthetic Protocols for Imidazole Derivatives
This section provides detailed, step-by-step protocols for the microwave-assisted synthesis of substituted imidazoles. The methods described are robust and have been widely adopted in the field.
3.1. Protocol 1: Microwave-Assisted Debus-Radziszewski Reaction
The Debus-Radziszewski reaction is a classic and versatile multi-component reaction for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[13][14] Microwave irradiation dramatically accelerates this condensation.[15][16]
Reaction Scheme:
Figure 1: General scheme for the microwave-assisted Debus-Radziszewski imidazole synthesis.
Materials and Equipment:
-
Dedicated laboratory microwave reactor with temperature and pressure sensors.
-
Microwave reaction vessel (10 mL or 35 mL) with a magnetic stir bar.
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Substituted aldehyde
-
Ammonium acetate (as the ammonia source)
-
Solvent (e.g., glacial acetic acid, ethanol, or solvent-free)
-
Standard laboratory glassware for workup and purification.
-
Silica gel for column chromatography.
Step-by-Step Protocol:
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the 1,2-dicarbonyl compound (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol, 5.0 equiv.).[17]
-
Solvent Addition (if applicable): If not performing a solvent-free reaction, add 2-3 mL of the chosen solvent (e.g., ethanol or glacial acetic acid).[16][17] Note: Acetic acid can act as both a solvent and a catalyst.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 120-140 °C
-
Microwave Power: 100-300 W (dynamic power control to maintain temperature)
-
Reaction Time: 5-15 minutes
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically assisted by compressed air cooling in the reactor).
-
Workup: Open the vessel carefully. Pour the reaction mixture into ice-cold water (approx. 20 mL). A precipitate of the crude imidazole product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Causality and Insights:
-
Ammonium Acetate: Using an excess of ammonium acetate is crucial as it serves as the ammonia source and helps drive the equilibrium towards product formation.[17]
-
Solvent Choice: Polar solvents like ethanol and acetic acid are excellent microwave absorbers, leading to rapid heating. Solvent-free conditions are also highly effective and represent a greener approach.[15]
-
Temperature Control: Precise temperature control is key. While higher temperatures accelerate the reaction, they can also lead to decomposition if not properly managed. The 120-140 °C range is often optimal.
3.2. Protocol 2: Microwave-Assisted Hantzsch-Type Imidazole Synthesis
While the Hantzsch synthesis is famously associated with pyridines and thiazoles, analogous cyclocondensation reactions can be adapted for imidazole synthesis. This protocol describes the reaction of an α-haloketone with an amidine or related nitrogen source.
Reaction Scheme:
Figure 2: General scheme for Hantzsch-type imidazole synthesis under microwave irradiation.
Materials and Equipment:
-
Dedicated laboratory microwave reactor.
-
Microwave reaction vessel with a magnetic stir bar.
-
α-haloketone (e.g., 2-bromo-1-phenylethanone)
-
Nitrogen source (e.g., urea, thiourea, guanidine)
-
Solvent (e.g., ethanol)
-
Phase Transfer Catalyst (PTC) (optional, e.g., TEBA - triethyl benzyl ammonium chloride)[18]
Step-by-Step Protocol:
-
Vessel Preparation: In a microwave reaction vessel, dissolve the α-haloketone (0.02 M) in ethanol.[18]
-
Reagent Addition: Add the nitrogen source (e.g., thiourea, 0.02 M) and, if used, a catalytic amount of a phase transfer catalyst like TEBA.[18]
-
Vessel Sealing: Cap the vessel securely.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:
-
Temperature: 80-100 °C
-
Microwave Power: 100-250 W (as needed to maintain temperature)
-
Reaction Time: 3-10 minutes[18]
-
Stirring: On
-
-
Cooling: Allow the vessel to cool to room temperature.
-
Workup: Pour the cooled reaction mixture into ice-cold water. Neutralize with a mild base (e.g., sodium acetate) if necessary.[18]
-
Isolation and Purification: Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain the pure imidazole derivative.[18]
Causality and Insights:
-
Mechanism: The reaction proceeds via initial N-alkylation of the amidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
-
Microwave Effect: The high polarity of the intermediates and transition states in this reaction makes it particularly amenable to microwave acceleration.[4]
-
Phase Transfer Catalyst (PTC): A PTC like TEBA can be beneficial when dealing with reactants of differing solubility, facilitating their interaction and accelerating the reaction.[18]
Data Presentation: Comparative Analysis
The advantages of MAOS are best illustrated by comparing reaction parameters with conventional heating methods.
| Synthesis Method | Reactants | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
| Debus-Radziszewski | Benzil, Benzaldehyde, NH₄OAc | Reflux in Acetic Acid, 1-2 hours | ~70-85% | 120°C, 7 min, 720W | >90% | [16] |
| Debus-Radziszewski | Various Aldehydes, Benzil, NH₄OAc | Reflux, hours | Lower Yields | Solvent-free, 5-10 min | Good to Excellent Yields | [15] |
| Hantzsch-Type | 2-Chloro-ethanones, Thioureas | Reflux in Methanol, 8 hours | Lower Yields | 130°C, <30 min | Higher Yields | [19] |
| Imidazobenzoxazines | Substituted Phenols, Bromoacetonitrile | DMF, Cs₂CO₃, 16 hours | ~60-80% | CH₃CN, Cs₂CO₃, 10 min | 75-98% | [20] |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives.
Experimental Workflow & Logic
The successful implementation of MAOS requires a systematic approach from reaction setup to product analysis.
Figure 3: Standard workflow for microwave-assisted synthesis experiments.
Safety, Scalability, and Best Practices
Safety is paramount when working with microwave reactors, which can generate high temperatures and pressures.
-
Use Dedicated Equipment: Never use a domestic microwave oven.[21] Laboratory microwave reactors are engineered with safety interlocks, pressure monitoring, and robust vessel design to withstand reaction conditions.[21][22]
-
Know Your Reaction: Be aware of potentially exothermic or gas-producing reactions. Start with small-scale experiments to establish safe parameters.[21]
-
Vessel Integrity: Always use vessels and caps specified by the manufacturer and inspect them for damage before use. Do not exceed the recommended reaction volume.
-
Personal Protective Equipment (PPE): Standard laboratory PPE (safety glasses, lab coat, gloves) is mandatory.
Scalability:
Scaling up microwave reactions from milligrams to grams or kilograms requires careful consideration. Direct scaling in larger batch reactors can be limited by microwave penetration depth.[23] Alternative strategies include:
-
Sequential Batch Processing: Running multiple small-scale reactions in parallel or sequence using automated systems.[23]
-
Continuous Flow Reactors: Pumping the reaction mixture through a microwave-transparent tube that passes through the microwave cavity. This is a highly efficient method for larger-scale production.
Conclusion
Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient synthesis of imidazole derivatives.[3][5][24] By significantly reducing reaction times and improving yields, MAOS accelerates the drug discovery process, allowing for the faster generation of compound libraries for biological screening. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full potential of this technology, paving the way for the discovery of next-generation imidazole-based therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ajrconline.org [ajrconline.org]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 12. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 17. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Safety Considerations for Microwave Synthesis [cem.com]
- 22. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Note & Protocol: A Strategic Guide to the N-Alkylation of 5-(3-Bromophenyl)-1H-imidazole
Introduction: The Significance of N-Alkylated Imidazoles in Modern Drug Discovery
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. N-alkylation of the imidazole ring is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This strategic modification can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. The subject of this guide, 5-(3-bromophenyl)-1H-imidazole, serves as a versatile building block, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions. This application note provides a detailed, field-proven protocol for the N-alkylation of this valuable intermediate, grounded in mechanistic principles and practical considerations for researchers in drug development.
Mechanistic Rationale: The SN2 Pathway of Imidazole N-Alkylation
The N-alkylation of an imidazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The imidazole nitrogen, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). However, the nucleophilicity of the imidazole nitrogen is significantly enhanced upon deprotonation of the N-H proton, forming a more potent imidazolate anion. This deprotonation is typically achieved through the use of a suitable base.[1][2]
The choice of base is critical and depends on the acidity of the imidazole N-H proton and the desired reaction conditions. Common bases include alkali metal carbonates (e.g., K2CO3), hydroxides (e.g., KOH), or stronger bases like sodium hydride (NaH) for less reactive systems.[1][3][4] The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophilicity of the imidazolate anion.[5][6]
For this compound, the two nitrogen atoms (N-1 and N-3) are electronically distinct. However, due to tautomerism, they are in rapid equilibrium. Alkylation can theoretically occur at either nitrogen. The regioselectivity is influenced by both electronic and steric factors.[2] In the absence of a substituent at the 4-position, the steric hindrance around N-1 and N-3 is comparable, and a mixture of regioisomers may be obtained if the electronic environments of the two nitrogens are significantly different. However, for many 5-substituted imidazoles, the product mixture is often treated as a single entity or the isomers are separated chromatographically.
Experimental Protocol: N-Alkylation of this compound
This protocol provides a robust and adaptable procedure for the N-alkylation of this compound with a generic alkyl halide.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C9H7BrN2 | 223.07 | 1.0 | 1.0 |
| Alkyl Halide (e.g., Iodomethane) | CH3I | 141.94 | 1.1 - 1.5 | 1.1 - 1.5 |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 1.5 - 2.0 | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | C3H7NO | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | - | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M. Add potassium carbonate (K2CO3, 1.5-2.0 eq).
-
Activation: Stir the suspension at room temperature for 30-60 minutes. This allows for the formation of the potassium imidazolate salt.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Causality Note: A slight excess of the alkylating agent is used to ensure complete consumption of the starting imidazole. Adding it dropwise helps to control any potential exotherm.
-
-
Reaction Progression: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. The optimal temperature and time will depend on the reactivity of the specific alkyl halide used.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into a separatory funnel containing water. c. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). d. Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-alkylated product.[1]
Visualizing the Workflow and Reaction
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for the N-alkylation of this compound.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: TLC is a crucial in-process control that provides real-time information on the consumption of starting material and the formation of the product, allowing for the determination of the reaction endpoint.
-
Purification: Column chromatography not only purifies the product but also separates it from any unreacted starting materials, byproducts, or regioisomers, ensuring the isolation of a single, pure compound.
-
Structural Confirmation: The final product's identity and purity should be unequivocally confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and Mass Spectrometry (MS).
By adhering to these steps, researchers can have high confidence in the outcome of the synthesis and the integrity of the final N-alkylated imidazole product.
References
The Versatile Scaffold: Application Notes for the Synthesis of Novel Compounds from 5-(3-Bromophenyl)-1H-imidazole
Introduction: Unlocking the Potential of a Privileged Structure
In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are paramount.[1] Among these, the imidazole core is a "privileged scaffold," a structural motif frequently found in biologically active molecules, including the essential amino acid histidine.[2] The strategic incorporation of a bromophenyl group, as seen in 5-(3-Bromophenyl)-1H-imidazole, provides a potent building block for synthetic chemists. The bromine atom serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides detailed application notes and protocols for leveraging this compound in key synthetic transformations, with a focus on creating diverse libraries of compounds for drug discovery and materials science research. The imidazole derivatives have shown a broad spectrum of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects.[3]
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from two primary reactive sites: the C-Br bond on the phenyl ring and the N-H bond of the imidazole ring. The C(sp2)-Br bond is particularly well-suited for palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic organic chemistry. The imidazole nitrogen can be either protected or participate in N-arylation reactions, further expanding the accessible chemical space.
This guide will focus on four key transformations that highlight the synthetic versatility of this building block:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce new aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for synthesizing anilines and their derivatives.
-
Sonogashira Coupling: To introduce alkyne functionalities, leading to rigid, linear extensions of the molecular framework.
-
Heck Coupling: For the olefination of the aryl bromide, creating styrenyl-type derivatives.
I. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide. This reaction is particularly valuable for synthesizing biaryl compounds, which are common motifs in kinase inhibitors and other pharmaceuticals.[4]
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as protodeboronation. For heteroaromatic substrates like our imidazole derivative, careful optimization is necessary.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 100 | 10 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 95 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 100 | 12 | 70-80 |
II. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[7] This reaction is instrumental in the synthesis of pharmaceuticals, as the aniline moiety is a key pharmacophore.[8]
Scientific Rationale
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination.[10]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon)
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / Xantphos (2) | NaOtBu | Toluene | 100 | 8 | 80-95 |
| 2 | Aniline | Pd₂(dba)₃ (2) / BINAP (4) | K₃PO₄ | Dioxane | 110 | 12 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / Xantphos (3) | NaOtBu | Toluene | 100 | 10 | 80-92 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) / BINAP (4) | K₃PO₄ | Dioxane | 110 | 14 | 70-85 |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[12] This reaction is invaluable for creating rigid, linear molecular structures found in various functional materials and biologically active compounds.
Scientific Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product.[12] The use of an amine base is crucial as it serves both as a base and as a solvent in some cases.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[12]
Data Summary Table:
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 1.5 | Et₃N | THF | RT | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | 1.5 | DIPA | THF | RT | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 2.5 | Et₃N | DMF | 50 | 4 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | 2.5 | DIPA | DMF | 50 | 6 | 70-80 |
IV. Heck Coupling: Synthesis of Olefinic Derivatives
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[13] This transformation is a powerful tool for creating substituted alkenes, which are important intermediates in organic synthesis and are present in many natural products and pharmaceuticals.
Scientific Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the olefinated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[14] The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of ligands and reaction conditions.
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (optional, e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, or Toluene)
-
Sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a sealable reaction tube, add this compound, the palladium catalyst, the phosphine ligand (if used), and the base.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent and the alkene via syringe.
-
Reaction: Seal the tube and heat in an oil bath at the specified temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 16 | 70-85 |
| 2 | Methyl acrylate | Pd(OAc)₂ (5) | K₂CO₃ | Acetonitrile | 100 | 24 | 65-80 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 18 | 70-80 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | K₂CO₃ | Acetonitrile | 100 | 24 | 60-75 |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of complex organic molecules. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide a solid foundation for researchers in drug discovery and materials science to explore the vast chemical space accessible from this starting material. The resulting libraries of novel compounds hold significant potential for the development of new therapeutics, particularly in the area of kinase inhibitors, as well as for the creation of advanced organic materials. Further exploration of other cross-coupling reactions and functionalization of the imidazole ring will undoubtedly continue to unlock new opportunities for innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 5-(3-Bromophenyl)-1H-imidazole in Modern Medicinal Chemistry
Introduction: The Imidazole Core in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases. This guide focuses on a particularly valuable derivative, 5-(3-Bromophenyl)-1H-imidazole, exploring its synthesis, key applications, and the detailed protocols required for its evaluation in a research setting. The strategic placement of the 3-bromophenyl group provides a crucial vector for chemical modification and interaction with biological targets, making it a compound of significant interest in contemporary drug discovery.
Core Applications in Medicinal Chemistry
The this compound scaffold has emerged as a key pharmacophore in the development of inhibitors for critical cellular signaling pathways implicated in inflammation and cancer.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2][3][4] Dysregulation of this pathway is a hallmark of chronic inflammatory diseases like rheumatoid arthritis. Imidazole derivatives are well-established competitive inhibitors of the ATP-binding site of p38α MAP kinase.[1][2][4] The this compound moiety contributes to the binding affinity and selectivity of these inhibitors, with the bromophenyl group often occupying a hydrophobic pocket within the enzyme's active site.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the principles of the Debus-Radziszewski imidazole synthesis, a robust method for the preparation of substituted imidazoles.[1]
Principle: This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (3-bromobenzaldehyde), and a source of ammonia to form the imidazole ring.
Materials:
-
3-bromobenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (concentrated solution)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), a 40% aqueous solution of glyoxal (1.1 eq), and ethanol (100 mL).
-
Stir the mixture at room temperature and add a concentrated solution of ammonium hydroxide (2.5 eq) dropwise, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of ice water and extract three times with ethyl acetate (100 mL each).
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Anticancer Activity via Tubulin Polymerization Inhibition
Several studies have investigated imidazole-based compounds as potential anticancer agents. Analogs of this compound, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives, have demonstrated significant anticancer activity against various cancer cell lines.[6][7] One of the key mechanisms of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[7]
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.
Principle: The polymerization of tubulin is tracked using a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound (dissolved in DMSO)
-
Positive control: Nocodazole (inhibitor)
-
Negative control: Paclitaxel (enhancer)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin reaction mix on ice with a final concentration of 4 mg/mL tubulin in General Tubulin Buffer supplemented with 2 mM GTP, 30% glycerol, and the fluorescent reporter.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Execution:
-
Add 50 µL of the 2x tubulin reaction mix to the wells of a pre-warmed 96-well plate.
-
Add 50 µL of the diluted test compounds or controls to the respective wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity for each concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol 3: p38α MAP Kinase Enzymatic Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound against p38α MAP kinase.
Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF2) by the p38α kinase. The amount of phosphorylated substrate is quantified, typically using an antibody-based detection method such as ELISA or by measuring ATP consumption.
Materials:
-
Recombinant active p38α MAP kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., ATF2 fusion protein)
-
ATP
-
This compound (dissolved in DMSO)
-
Positive control: A known p38 MAPK inhibitor (e.g., SB203580)
-
96-well assay plate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control in kinase buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the diluted test compound or control.
-
Add the p38α kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the substrate (ATF2) and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., by measuring ADP production via luminescence).
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Protocol 4: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., SNB-75, a CNS cancer cell line sensitive to related compounds[6][7])
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for easy comparison of IC₅₀ values and other relevant parameters.
Table 1: Hypothetical Inhibitory Activity of this compound
| Assay | Target/Cell Line | IC₅₀ (µM) |
| p38α Kinase Assay | Recombinant p38α | 0.5 |
| Tubulin Polymerization | Purified Tubulin | 2.1 |
| MTT Assay | SNB-75 (CNS Cancer) | 5.8 |
| MTT Assay | MCF-7 (Breast Cancer) | 8.3 |
Visualizing Workflows and Pathways
Synthetic Workflow
Caption: Synthetic route to this compound.
p38 MAPK Inhibition Pathway
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its amenability to synthesis and its demonstrated potential as an inhibitor of key cellular targets like p38 MAP kinase and tubulin underscore its importance in the development of novel anti-inflammatory and anticancer agents. The protocols detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and further optimize derivatives of this promising compound, paving the way for the discovery of next-generation therapeutics.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Evaluation of 5-(3-Bromophenyl)-1H-imidazole Analogs as Anticancer Agents
Introduction: The Rationale for Investigating 5-(3-Bromophenyl)-1H-imidazole Analogs in Oncology
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including those with potent anticancer properties.[1][2] Its prevalence in essential biomolecules and its ability to engage in various biological interactions have made it a privileged structure in drug design.[1] The incorporation of a bromophenyl group into pharmacologically active molecules is a well-established strategy to enhance activity, often by facilitating hydrophobic interactions and halogen bonding within target protein binding sites.[3]
This guide focuses on the untapped potential of this compound analogs as a novel class of anticancer agents. While direct research on this specific scaffold is emerging, the combination of the imidazole core and a bromophenyl moiety presents a compelling case for investigation. Drawing parallels from structurally related compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs which have shown promising activity against various cancer cell lines, we hypothesize that this imidazole series could offer significant therapeutic potential.[4][5][6]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, screen, and characterize the anticancer activity of a library of this compound analogs. We will detail the synthetic rationale, provide step-by-step protocols for in vitro and in vivo evaluation, and propose potential mechanisms of action to guide further investigation.
Part 1: Synthesis of this compound Analog Library
The successful evaluation of this compound class begins with the efficient synthesis of a diverse library of analogs. A plausible and versatile synthetic route is the multi-component reaction approach, which allows for the rapid generation of substituted imidazoles. A general synthetic scheme is proposed below, based on established imidazole synthesis methodologies.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of a this compound analog library.
Protocol for Synthesis of a Representative Analog (e.g., 2-Aryl-5-(3-bromophenyl)-1H-imidazole):
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1 mmol), a substituted aromatic aldehyde (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice. Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Anticancer Activity Screening
Initial evaluation of the synthesized analogs should be performed using a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects.[7][8][9] A tiered approach, starting with a broad screen followed by more detailed mechanistic assays, is recommended.
Initial Screening: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical IC50 Values
| Compound ID | R1-Group | R2-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| BPI-001 | Phenyl | H | 15.2 | 25.8 | 18.9 |
| BPI-002 | 4-Fluorophenyl | H | 8.5 | 12.1 | 9.3 |
| BPI-003 | 4-Methoxyphenyl | H | 22.4 | 30.1 | 25.6 |
| BPI-004 | 4-Nitrophenyl | H | 5.1 | 7.9 | 6.2 |
| Doxorubicin | (Reference) | 0.8 | 1.1 | 0.9 |
Part 3: Elucidation of the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in the initial screen should be subjected to further assays to determine their mechanism of action. Based on the known activities of other imidazole-based anticancer agents, we propose investigating apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[2][10][11]
Postulated Signaling Pathway and Mechanism of Action:
It is hypothesized that potent this compound analogs may exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared by many successful anticancer drugs.[5][6] This disruption of the microtubule network can lead to cell cycle arrest at the G2/M phase and subsequently induce apoptosis.
Caption: Postulated mechanism of action for this compound analogs.
Protocol for Cell Cycle Analysis:
-
Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
Protocol for Apoptosis Assay (Annexin V/PI Staining):
-
Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Part 4: In Vivo Efficacy Studies
Promising candidates from in vitro studies should be evaluated for their in vivo anticancer efficacy and toxicity in animal models.[12][13][14] Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation.[15]
Protocol for Human Tumor Xenograft Model:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a set schedule. The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and compare the tumor growth inhibition between the treated and control groups. The tumors can also be used for further histopathological or molecular analysis.
In Vivo Study Workflow:
Caption: Workflow for in vivo efficacy testing using a xenograft model.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and workflows detailed in these application notes provide a comprehensive and scientifically rigorous framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of this class of compounds. By systematically applying these methodologies, researchers can effectively assess the therapeutic potential of these analogs and identify lead candidates for further preclinical and clinical development.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]
- 12. ijpbs.com [ijpbs.com]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of Novel Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazole Derivatives in Antimicrobial Drug Discovery
The emergence of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new therapeutic agents. Imidazole derivatives, heterocyclic compounds with a five-membered ring containing two nitrogen atoms, represent a promising class of molecules with a broad spectrum of biological activities.[1][2] Their chemical structure is a key feature in their tendency to exhibit antibacterial properties.[2][3] The imidazole nucleus is a crucial component of many clinically significant drugs and natural products, highlighting its importance in medicinal chemistry.[4] This document provides a comprehensive guide for the antimicrobial screening of novel imidazole derivatives, from fundamental principles to detailed experimental protocols and data interpretation.
Mechanism of Action: How Imidazole Derivatives Exert Their Antimicrobial Effects
The primary antifungal mechanism of imidazole derivatives involves the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][6] By disrupting ergosterol biosynthesis, imidazole derivatives alter the permeability and integrity of the fungal cell membrane, leading to leakage of cellular components and ultimately cell death.[1] Some imidazole compounds, at high concentrations, may also directly damage the cell membrane.[7] Additionally, these compounds can inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, which may aid the host's immune response in clearing the infection.[8] Beyond their antifungal properties, some imidazole derivatives have demonstrated antibacterial activity, although the precise mechanisms are still under investigation and may vary depending on the specific derivative.[3]
Experimental Protocols: A Step-by-Step Guide to Antimicrobial Screening
A systematic approach to screening novel imidazole derivatives is crucial for identifying promising lead compounds. The following protocols outline the key assays for determining the antimicrobial efficacy of these compounds.
Workflow for Antimicrobial Screening of Imidazole Derivatives
Caption: Overall workflow for the antimicrobial screening of novel imidazole derivatives.
Agar Well Diffusion Assay: A Primary Screening Tool
The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial activity.[9][10] This assay provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[10]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri plates.[9]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.[11]
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.[9]
-
Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.[12]
-
Compound Application: Add a known concentration of the novel imidazole derivative (dissolved in a suitable solvent like DMSO) into the wells.[3][13] Include a positive control (a known antibiotic) and a negative control (the solvent alone).[14]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[14]
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well.[11]
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[15] This method is considered a gold standard for susceptibility testing and follows guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][16][17]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth.[15]
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the imidazole derivative in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.[3][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration for testing.[15]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[15]
-
Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic).[15]
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether an antimicrobial agent is static (inhibits growth) or cidal (kills the organism), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined.
Principle: Following the MIC test, an aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the antimicrobial agent. The MBC/MFC is the lowest concentration of the agent that results in a significant reduction (e.g., 99.9%) in the number of viable organisms.
Protocol:
-
Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a fresh, drug-free agar plate.
-
Incubation: Incubate the plates under appropriate conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that shows no microbial growth on the subculture plates.
Data Presentation and Interpretation
Summarizing Quantitative Data
The results from the antimicrobial screening assays should be presented in a clear and organized manner to facilitate comparison and analysis.
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Imidazole-A | Staphylococcus aureus | 22 | 8 | 16 |
| Imidazole-A | Escherichia coli | 15 | 32 | >64 |
| Imidazole-B | Staphylococcus aureus | 18 | 16 | 32 |
| Imidazole-B | Escherichia coli | 10 | 64 | >64 |
| Positive Control | Staphylococcus aureus | 25 | 2 | 4 |
| Positive Control | Escherichia coli | 20 | 4 | 8 |
Interpreting the Results
The interpretation of susceptibility testing results involves comparing the obtained MIC values to established breakpoints, which are specific concentrations of an antimicrobial that define whether a particular bacterial or fungal strain is susceptible, intermediate, or resistant.[18][19]
-
Susceptible (S): The MIC is below the determined breakpoint, indicating a high likelihood of therapeutic success at standard doses.[15][20]
-
Intermediate (I): The MIC is approaching the breakpoint. The agent may be effective at higher doses or if it concentrates at the site of infection.[18][20]
-
Resistant (R): The MIC is above the breakpoint, suggesting that the antimicrobial is unlikely to be effective.[20]
Hypothetical Signaling Pathway of Imidazole Action
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.
Troubleshooting Common Issues in Antimicrobial Screening
| Problem | Possible Cause | Solution |
| No zones of inhibition | Inactive compound, resistant organism, incorrect inoculum density, improper incubation. | Verify compound activity with a known susceptible strain, check inoculum preparation and incubation conditions. |
| Inconsistent zone sizes | Uneven agar depth, non-uniform inoculum spread, variation in compound concentration. | Ensure uniform agar depth, standardize inoculum spreading technique, verify compound dilutions.[21] |
| "Swarming" growth of motile bacteria | The inherent motility of the bacterial species (e.g., Proteus). | Use a less-motile strain if possible, or use a different testing method. |
| Contamination | Non-sterile technique, contaminated media or reagents. | Review and reinforce aseptic techniques, ensure all materials are sterile. |
| Difficulty in reading MIC endpoints | Poor growth, precipitation of the compound, trailing endpoints. | Optimize growth conditions, check compound solubility, read endpoints at the lowest concentration with significant growth inhibition. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the antimicrobial screening of novel imidazole derivatives. By employing a systematic and well-controlled approach, researchers can effectively identify and characterize promising new antimicrobial agents. The ongoing exploration of imidazole chemistry holds significant potential for addressing the pressing challenge of antimicrobial resistance and developing the next generation of life-saving therapeutics.
References
- 1. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. webcentral.uc.edu [webcentral.uc.edu]
- 13. asianpubs.org [asianpubs.org]
- 14. hereditybio.in [hereditybio.in]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. Interpretation of Culture & Susceptibility Reports [cliniciansbrief.com]
- 19. dickwhitereferrals.com [dickwhitereferrals.com]
- 20. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Imidazole Compounds
Abstract
The imidazole scaffold is a cornerstone in modern drug development, integral to a wide array of therapeutic candidates. However, the inherent chemical properties of this heterocyclic moiety present significant challenges to the accurate assessment of cell viability. Standard viability assays, which are often based on cellular redox potential, enzymatic activity, or ATP quantification, are susceptible to interference from imidazole-containing compounds. This can lead to a misinterpretation of cytotoxicity and efficacy, resulting in costly and time-consuming errors in drug discovery pipelines. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges. We dissect the mechanisms of interference, offer validated protocols with integrated controls to ensure data integrity, and provide a decision-making framework for selecting the most robust assay for your specific imidazole-based compound.
The Challenge: Unmasking the Artifacts of Imidazole Compounds in Viability Assays
Imidazole and its derivatives are amphoteric, aromatic heterocycles capable of participating in various biological and chemical reactions.[1][2] Their ability to modulate cellular redox states, influence pH, and interact with enzymatic systems is key to their therapeutic potential but also the primary source of assay interference.[3][4] Many standard viability assays rely on the very pathways that these compounds are designed to influence, creating a high risk of false-positive or false-negative results.
Understanding the chemical nature of the test compound is the first line of defense against erroneous data. Key properties of imidazole derivatives that can lead to assay artifacts include:
-
Redox Activity: Many imidazole derivatives possess intrinsic reducing or oxidizing capabilities that can directly interact with redox-based indicator dyes (e.g., tetrazolium salts, resazurin), independent of cellular metabolic activity.[5][6][7]
-
pH Modulation: As amphoteric molecules, imidazoles can alter the pH of the culture medium, which can significantly impact the activity of enzymes central to the assay's function, such as lactate dehydrogenase (LDH) or luciferase.[8][9]
-
Enzyme Inhibition/Activation: The imidazole ring is a known structural motif in many enzyme inhibitors and can directly interact with reporter enzymes like luciferase, leading to signal quenching or stabilization.[10][11]
This guide will systematically address these challenges for the most common classes of cell viability assays.
A Framework for Assay Selection
Choosing the right assay from the outset is critical. The following decision tree, rendered in DOT language, provides a logical workflow for researchers.
Caption: Workflow for selecting a cell viability assay for imidazole compounds.
Redox-Based Assays: A Double-Edged Sword
Assays like MTT, MTS, XTT, and Resazurin (alamarBlue®) are popular due to their simplicity and cost-effectiveness. They measure the metabolic activity of cells by quantifying the reduction of a chromogenic or fluorogenic substrate by cellular dehydrogenases, primarily within the mitochondria.[12][13]
Mechanism of Interference
The core vulnerability of these assays lies in their reliance on a simple redox reaction. An imidazole compound with inherent reducing potential can directly reduce the indicator dye, mimicking the activity of viable cells and producing a strong false-positive signal (i.e., indicating high viability when cells are dead).[3]
Caption: Direct reduction of MTT by a redox-active imidazole compound.
Validated Protocol: MTT Assay with Interference Controls
This protocol is adapted from standard procedures and incorporates essential controls to identify and correct for compound-mediated interference.[14][15][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates.
Experimental Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole compound. Add the compounds to the experimental wells.
-
Control Setup (Critical): On the same plate, set up the following controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO).
-
Untreated Control: Cells in culture medium only.
-
Medium Background: Wells with culture medium only (no cells).
-
Compound Background Control (Cell-Free): Wells with culture medium and the imidazole compound at each concentration, but no cells . This is the most critical control for identifying direct MTT reduction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible in the untreated control wells.
-
Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
Data Analysis:
-
Subtract the Medium Background absorbance from all wells.
-
Crucially, subtract the corresponding Compound Background Control absorbance from each treated well.
-
Calculate percent viability relative to the vehicle-treated control cells.
Cytotoxicity Assays: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of the stable cytosolic enzyme LDH, which is released into the culture medium upon loss of membrane integrity.[17][18]
Mechanism of Interference
Imidazole compounds can interfere with the LDH assay in two primary ways:
-
Enzyme Inhibition: The compound may directly inhibit the enzymatic activity of LDH, leading to an underestimation of cytotoxicity (a false-negative result).[19]
-
Reaction Component Interference: The compound could interfere with the coupled enzymatic reaction that generates the final colorimetric product, for example, by reacting with the tetrazolium salt or diaphorase.[20]
Validated Protocol: LDH Assay with Interference Controls
This protocol ensures that any effect on LDH activity is due to cell death, not chemical interference.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Roche, Thermo Fisher Scientific).
-
96-well clear flat-bottom plates.
Experimental Protocol:
-
Cell Plating & Treatment: Follow steps 1 and 2 as in the MTT protocol.
-
Control Setup:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: A separate set of untreated cells lysed with the kit's lysis buffer 45 minutes before the end of the experiment.[21]
-
Medium Background: Medium only.
-
Compound-LDH Activity Control (Cell-Free): This control is essential. Add the highest concentration of your compound to the supernatant from the "Maximum LDH Release" control. A decrease in signal compared to the Maximum LDH Release control indicates direct LDH inhibition by your compound.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[21]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure absorbance at 490 nm with a reference wavelength of 680 nm.[21]
Data Analysis:
-
Correct all values by subtracting the Medium Background absorbance.
-
If the Compound-LDH Activity Control shows significant inhibition, this assay may not be suitable, or a correction factor must be applied with caution.
-
Calculate percent cytotoxicity using the formula provided by the kit manufacturer, typically: (% Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).
ATP-Based Luminescent Assays: The Gold Standard?
ATP-based assays, such as Promega's CellTiter-Glo®, are considered highly sensitive and reliable.[22][23] The principle is straightforward: the amount of ATP present is directly proportional to the number of metabolically active cells. The assay reagent lyses the cells, releasing ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[24]
Mechanism of Interference
While generally more robust, ATP assays are not immune to interference.
-
Luciferase Inhibition: Imidazole is a known structural motif in many kinase inhibitors and can potentially inhibit firefly luciferase, which is an ATP-dependent enzyme. This would quench the luminescent signal and lead to a false-positive indication of cytotoxicity.[10][25]
-
ATP Level Fluctuation: The compound itself might alter cellular ATP production or consumption through mechanisms unrelated to cell death, complicating data interpretation.
Validated Protocol: CellTiter-Glo® Assay with Interference Controls
This protocol is based on the manufacturer's instructions with added controls for compound interference.[24][26]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Opaque-walled 96-well plates suitable for luminescence.
Experimental Protocol:
-
Cell Plating & Treatment: Plate cells in an opaque-walled 96-well plate and treat with compounds as previously described.
-
Control Setup:
-
Vehicle and Untreated Controls.
-
Medium Background Control.
-
Compound-Luminescence Control (Cell-Free): In a separate plate, mix the assay reagent with medium containing each concentration of the imidazole compound. A change in luminescence indicates direct interference with the assay chemistry.
-
Compound-ATP/Luciferase Control (Cell-Free): Mix the assay reagent with a known concentration of ATP standard and each concentration of the compound. A reduced signal compared to the ATP standard alone indicates luciferase inhibition.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[24]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
-
Luminescence Measurement: Read luminescence using a plate luminometer.
Data Analysis:
-
Subtract the Medium Background signal from all wells.
-
If the compound shows luciferase inhibition in the control experiments, the data must be interpreted with extreme caution, and an alternative assay is strongly recommended.
Data Summary & Troubleshooting
| Assay Type | Principle | Potential Imidazole Interference | Key Controls | Recommendation |
| MTT / Resazurin | Redox-based (Metabolic Activity) | Direct reduction of dye (False Positive).[3] | Compound Background (Cell-Free) | Use with caution. Essential to run cell-free controls. |
| LDH Release | Enzymatic (Membrane Integrity) | Inhibition of LDH enzyme (False Negative).[19] | Compound + LDH Control | Good alternative to redox assays, but requires validation for enzyme inhibition. |
| ATP-Based | Luminescence (Metabolic Activity) | Inhibition of luciferase enzyme (False Positive for cytotoxicity).[10] | Compound + Luciferase/ATP Control | Often the most reliable, but direct enzyme inhibition must be ruled out. |
Troubleshooting Guide
| Observation | Probable Cause (Imidazole-Related) | Recommended Solution |
| High viability at toxic doses (MTT/Resazurin) | Compound is directly reducing the indicator dye. | Check the "Compound Background (Cell-Free)" control. If the signal is high, the assay is unreliable. Switch to a non-redox-based assay like LDH or ATP. |
| Lower than expected cytotoxicity (LDH) | Compound is inhibiting the LDH enzyme. | Check the "Compound-LDH Activity" control. If the signal is reduced, the compound is interfering. Consider an ATP-based assay or imaging. |
| Higher than expected cytotoxicity (ATP-based) | Compound is inhibiting the luciferase enzyme. | Run the "Compound-ATP/Luciferase" control. If the signal is quenched, the assay is providing a false positive. Use an orthogonal method. |
| High variability between replicates | Compound precipitation at higher concentrations or pH changes in the well affecting cell health or assay performance. | Check for precipitate under a microscope. Measure the pH of the medium after compound addition. Reduce the final solvent concentration. |
Conclusion: Ensuring Data Integrity
No single cell viability assay is infallible, particularly when screening novel chemical entities like imidazole derivatives. The chemical reactivity that makes these compounds promising drug candidates is the same property that can generate misleading data. By understanding the underlying principles of each assay and the specific chemical properties of the test compounds, researchers can design experiments that are self-validating. The systematic implementation of cell-free and enzyme-activity controls is not optional—it is a mandatory component of rigorous scientific inquiry. For high-value lead compounds, confirming viability results with an orthogonal method (e.g., high-content imaging of cell death markers) is strongly recommended to ensure confidence in downstream decision-making.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Radziszewski Imidazole Synthesis
Welcome to our dedicated technical support center for the Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful multicomponent reaction. Here, we move beyond basic protocols to provide in-depth troubleshooting strategies and field-proven insights into managing the common side reactions that can compromise your yield and purity. Our approach is rooted in a deep understanding of the reaction mechanisms, enabling you to make informed decisions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the Radziszewski synthesis in a practical question-and-answer format.
Q1: My reaction is yielding a significant amount of an oxazole byproduct. What is happening and how can I prevent it?
A1: The formation of an oxazole is a classic competing pathway in the Radziszewski synthesis, arising from an alternative condensation of the reaction intermediates.
The Chemistry Behind the Problem:
The desired imidazole synthesis involves the initial condensation of a 1,2-dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. This diimine then reacts with an aldehyde to form the imidazole ring. However, an alternative pathway can occur where the α-hydroxyamino ketone intermediate, formed from the reaction of the dicarbonyl with one equivalent of ammonia, undergoes cyclization with the aldehyde to form an oxazole. This competing reaction is particularly prevalent when the concentration of the diimine intermediate is low.
Troubleshooting & Optimization:
The key to suppressing oxazole formation is to favor the formation of the diimine intermediate. This can be achieved through several strategic adjustments to your reaction conditions:
-
Increase Ammonia Stoichiometry: Employing a significant molar excess of ammonia (or an ammonia source like ammonium acetate) is the most effective way to drive the equilibrium towards the formation of the diimine intermediate, thereby outcompeting the pathway to the oxazole.[1]
-
Maintain Alkaline Conditions: An alkaline environment facilitates the nucleophilic attack of ammonia on the dicarbonyl compound, further promoting diimine formation.
-
Order of Addition: Consider a stepwise addition of reagents. Pre-forming the diimine by reacting the dicarbonyl with ammonia before the introduction of the aldehyde can significantly reduce the formation of the oxazole byproduct.
Q2: I'm observing the degradation of my starting materials or product, leading to a complex mixture and low yield. Could a "reverse aldol" reaction be the culprit?
A2: Yes, the retro- or reverse aldol reaction is a potential side reaction, especially under harsh basic or acidic conditions and elevated temperatures.
The Chemistry Behind the Problem:
The aldol reaction and its reverse are equilibrium processes. In the context of the Radziszewski synthesis, the dicarbonyl starting material or even the imidazole product itself can be susceptible to cleavage under certain conditions. For instance, if your dicarbonyl is an aldol-type product, it can revert to its constituent aldehydes or ketones. This not only consumes your starting material but also introduces new reactive species into the mixture, leading to a cascade of undesired byproducts.
Troubleshooting & Optimization:
To mitigate the impact of the reverse aldol reaction, consider the following adjustments:
-
Moderate Reaction Temperature: Avoid excessive heat. While elevated temperatures can increase the reaction rate, they can also provide the energy needed to overcome the activation barrier for the retro-aldol reaction.
-
Control pH: Extreme pH values can catalyze the reverse aldol reaction. Aim for moderately alkaline or neutral conditions where possible. When using an acid catalyst, select a milder one and use it in catalytic amounts.
-
Reaction Time: Monitor your reaction progress closely using techniques like Thin Layer Chromatography (TLC). Prolonged reaction times, especially at high temperatures, can increase the likelihood of product degradation through various pathways, including the reverse aldol reaction.
Q3: My reaction is sluggish and gives a low yield, even with attempts to optimize temperature and stoichiometry. Are there other strategies to improve efficiency?
A3: Absolutely. The use of catalysts and alternative energy sources like microwave irradiation can dramatically enhance the efficiency of the Radziszewski synthesis.
The Chemistry Behind the Problem:
The traditional Radziszewski synthesis often requires prolonged heating and can still result in modest yields due to the multi-component nature of the reaction and the potential for side reactions. Catalysts can lower the activation energy of the desired reaction pathway, while microwave irradiation can provide rapid and uniform heating, leading to significantly shorter reaction times and often cleaner reactions.
Troubleshooting & Optimization:
-
Catalyst Selection: A wide range of catalysts have been shown to be effective.
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or silicotungstic acid can provide high yields and are easily separable from the reaction mixture.[2]
-
Lewis Acids: Magnetic iron oxide nanoparticles (Fe₃O₄ MNPs) can act as a reusable Lewis acid to activate the aldehyde, thereby accelerating the reaction.[2]
-
Ammonium Acetate as a Dual Reagent and Catalyst: When used in excess, ammonium acetate not only serves as the ammonia source but the in-situ generated acetic acid can also catalyze the reaction.[3]
-
-
Microwave-Assisted Synthesis: This technique offers a significant advantage over conventional heating. The rapid and localized heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[2]
Detailed Experimental Protocols
To provide actionable guidance, we present detailed protocols for both a classic and a modern, optimized approach to the synthesis of 2,4,5-triphenylimidazole (lophine), a common example of the Radziszewski reaction.
Protocol 1: Conventional Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is a traditional approach that relies on conventional heating.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g).
-
Add glacial acetic acid (16 mL) to the flask.
-
Heat the mixture to reflux with stirring for 5-24 hours. Monitor the reaction progress by TLC.[4]
-
After completion, pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitate by vacuum filtration and wash it several times with water and then with ethyl acetate.
-
Dry the crude product.
-
Purify the crude lophine by recrystallization from hot ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol utilizes microwave irradiation for a more rapid and efficient synthesis.
Materials:
-
1,2-Diketone (e.g., Benzil)
-
Aldehyde (e.g., Benzaldehyde)
-
Ammonium acetate
-
Microwave reactor vials
Procedure:
-
In a microwave reaction vessel, combine the 1,2-diketone (1 mmol), aldehyde (1 mmol), and a significant excess of ammonium acetate (e.g., 5-10 mmol).
-
If a solvent is used, a minimal amount of a high-boiling polar solvent like ethanol or DMF can be added. Solvent-free conditions are often successful.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.
-
After cooling, the reaction mixture is typically a solid.
-
Add water to the vessel and break up the solid.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
The choice of methodology can have a significant impact on the yield and reaction time. The following table provides a comparative overview of different approaches to the Radziszewski synthesis.
| Method | Catalyst/Conditions | Typical Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating | Glacial Acetic Acid | 5-24 hours | 46 | [4] |
| Microwave Irradiation | Solvent-free, Ammonium Acetate | 5-15 minutes | >90 | [2] |
| Catalytic (Conventional) | Silicotungstic acid in ethanol | 1-3 hours | ~94 | [2] |
| Catalytic (Microwave) | Fe₃O₄ MNPs, solvent-free | 10-20 minutes | >90 | [2] |
Visualizing the Reaction Pathways
To better understand the main reaction and the formation of the primary byproduct, the following diagrams illustrate the key mechanistic steps.
Caption: Main and side reaction pathways in the Radziszewski synthesis.
Caption: A troubleshooting workflow for low yields in the Radziszewski synthesis.
References
Technical Support Center: Troubleshooting Low Conversion in Imidazole Ring Formation
Introduction
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, yet its synthesis can be fraught with challenges, most notably low conversion rates.[1] This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate the complexities of imidazole ring formation and optimize your reaction yields. We will delve into the causality behind common experimental pitfalls and offer scientifically grounded solutions.
Part 1: Diagnostic Troubleshooting Guide
Low conversion in imidazole synthesis is rarely due to a single factor. It's often a result of an interplay between reactant quality, reaction conditions, and procedural execution. This section provides a systematic approach to diagnosing the root cause of poor yields.
Initial Assessment: Where Did the Reaction Falter?
Before diving into specific parameters, it's crucial to analyze your reaction outcome. Did you observe the formation of side products, or was it primarily unreacted starting material? Thin Layer Chromatography (TLC) is an indispensable tool for this initial diagnosis.[2]
Visual Diagnostic Workflow
Use the following flowchart to guide your troubleshooting process. Start at the "Low Conversion" node and follow the path that best describes your experimental observations.
Caption: Diagnostic workflow for troubleshooting low conversion in imidazole synthesis.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
This section addresses the most common questions encountered by researchers during imidazole synthesis, providing detailed explanations and actionable solutions grounded in chemical principles.
Q1: My Debus-Radziszewski reaction yield is consistently below 40%. What are the most likely causes?
A1: The Debus-Radziszewski synthesis, while versatile, is notorious for potentially low yields if not properly optimized.[1][3][4] The primary culprits are often suboptimal reaction conditions, inefficient catalysis, and competing side reactions.[2][4]
-
Causality: This multi-component reaction involves the condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[5] The reaction network is complex, and deviations from the optimal pathway can lead to significant byproduct formation or incomplete conversion.
-
In-Depth Solution:
-
Catalyst Selection is Critical: The traditional, uncatalyzed reaction often gives poor yields.[4][6] The introduction of a catalyst can dramatically improve conversion.[7][8][9]
-
Acid Catalysts: Brønsted acids like silicotungstic acid or solid-supported catalysts like SBA-Pr-SO3H can give excellent yields.[4][6][7] For instance, using 7.5 mol% of silicotungstic acid in ethanol at reflux can achieve yields as high as 94%.[4][7]
-
Base Catalysts: Amine bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) have been shown to be superior to other bases like triethylamine or piperidine, yielding up to 92% in some cases.[4]
-
Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) or a low-melting mixture of urea and ZnCl2 offer the advantages of high yields and easy separation.[6][10][11]
-
-
Ammonia Stoichiometry: A common side reaction is the formation of oxazoles.[2] This can be suppressed by using a significant molar excess of the ammonia source (e.g., ammonium acetate) relative to the dicarbonyl and aldehyde. This drives the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis.[2]
-
Microwave Irradiation: Consider switching from conventional heating to microwave-assisted synthesis. This technique can drastically reduce reaction times and improve yields, often allowing for solvent-free conditions.[4][8][12][13]
-
Q2: I'm observing poor solubility of my starting materials. How does solvent choice impact my yield?
A2: Solvent choice is paramount as it directly influences reactant solubility, transition state stability, and even the reaction mechanism itself.[7][14][15] Poor solubility is a frequent cause of low yields.[7][16]
-
Causality: For the reactants to engage effectively, they must be adequately solvated. If a starting material has low solubility in the chosen solvent, its effective concentration in the solution is low, leading to a sluggish or incomplete reaction.
-
In-Depth Solution:
-
Match Solvent to Reactants and Synthesis Type:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are common choices for the Debus-Radziszewski synthesis as they effectively solvate ammonium acetate.[14][15] However, they can sometimes reduce the reactivity of ammonia by solvation.[16] An ethanol-water mixture (1:1) has been shown to achieve yields as high as 90% for triaryl-imidazoles.[14]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can be effective, particularly in metal-catalyzed variations, as they can create a favorable environment for nucleophilic reactions.[14][15]
-
"Green" Solvents (e.g., Glycerol): Glycerol has emerged as an excellent, environmentally friendly solvent. In some cases, it can promote high yields even without a catalyst at around 90°C.[7][16] It's believed that glycerol's hydroxyl groups activate carbonyl compounds through hydrogen bonding.[16]
-
-
Conduct a Solvent Screen: If solubility is a suspected issue, perform small-scale parallel reactions using a range of solvents to identify the optimal medium for your specific substrate combination.
-
| Solvent Type | Example(s) | Typical Use Case | Considerations |
| Polar Protic | Ethanol, Methanol, Water, Glycerol | Debus-Radziszewski, reactions with ammonium salts | Can stabilize charged intermediates.[14] May solvate ammonia, reducing reactivity.[16] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Metal-catalyzed reactions | Favors reactions involving nucleophiles.[14] |
| Nonpolar | Toluene, Benzene | Less common, may be used in specific cases | Generally results in lower yields compared to polar options.[15] |
| Ionic Liquids | [Et2NH2][HSO4] | Can act as both solvent and catalyst | Can dramatically decrease energy barriers and improve yields.[17] |
Table 1: Comparison of Solvent Types for Imidazole Synthesis.
Q3: How critical are reaction temperature and time? I ran my reaction overnight at reflux but still got a low yield.
A3: Temperature and time are critically linked parameters. Simply running a reaction longer or hotter is not always the solution and can be detrimental.[2][7]
-
Causality: Every reaction has an optimal temperature range that balances the rate of the desired reaction against the rates of decomposition and side reactions. Excessive heat can promote undesired pathways, while insufficient heat results in an incomplete reaction.[2] For example, in a catalyst-free synthesis using glycerol, increasing the temperature beyond 90°C was found to decrease the yield due to the weakening of activating hydrogen bonds.[7][16]
-
In-Depth Solution:
-
Systematic Optimization: Do not rely on assumptions. The optimal conditions must be determined empirically. A Design of Experiments (DOE) approach can efficiently map the reaction space.[12]
-
Monitor Reaction Progress: The most reliable way to determine the optimal reaction time is to monitor the disappearance of the limiting starting material using TLC or LC-MS.[2][8] Take aliquots from the reaction mixture at regular intervals (e.g., every hour) to track its progress. The reaction is complete when the starting material spot is no longer visible.
-
Moderate Temperatures are Often Key: For many imidazole syntheses, moderate temperatures (e.g., 60-90°C) provide the best balance between reaction rate and selectivity.[2][7]
-
Q4: I suspect my starting materials are impure. How can I purify them and why is it so important?
A4: The purity of your reactants, particularly aldehydes and dicarbonyl compounds, is crucial.[2] Impurities can introduce competing side reactions, poison catalysts, and lead to the formation of complex, difficult-to-separate mixtures, all of which lower the yield of the desired product.
-
Causality: Aldehydes are prone to oxidation to carboxylic acids and polymerization. Glyoxal is often supplied as an aqueous solution and can exist in various hydrated and oligomeric forms. Using reactants of poor quality introduces unknown variables into your reaction.
-
In-Depth Solution & Protocol:
-
Aldehydes: Can be purified by distillation.
-
Dicarbonyls (e.g., Benzil): Can be purified by recrystallization.
-
Ammonia Source (e.g., Ammonium Acetate): Ensure it is dry and stored in a desiccator.
-
Protocol: Recrystallization of Benzil
-
Solvent Selection: Place a small amount of crude benzil in a test tube. Add a few drops of ethanol. If it dissolves at room temperature, the solvent is too polar. If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot but crystals form upon cooling, it is a suitable solvent. Ethanol or a mixture of ethanol and water is often effective.[18]
-
Dissolution: In an Erlenmeyer flask, add the crude benzil and the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.[18]
Part 3: Advanced Protocols & Data
Protocol: Optimizing Imidazole Synthesis via Catalyst Screening
This protocol outlines a systematic approach to identifying an effective catalyst for a generic Debus-Radziszewski reaction.
Reaction: Benzil + Benzaldehyde + Ammonium Acetate → 2,4,5-Triphenyl-1H-imidazole
Caption: Experimental workflow for catalyst screening.
-
Setup: Arrange four identical reaction vessels suitable for heating and stirring.
-
Reactant Addition: To each vessel, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and 5 mL of ethanol.
-
Catalyst Addition:
-
Reaction: Heat all vessels to 80°C with stirring. Monitor the progress by taking aliquots for TLC analysis every hour.
-
Work-up: Once a reaction is complete (disappearance of starting material) or after a set time (e.g., 4 hours), cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.
-
Isolation & Analysis: Collect the solid by vacuum filtration, wash with water, and dry. Determine the crude yield and analyze the purity by NMR or LC-MS to identify the most effective catalyst.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 14. nano-ntp.com [nano-ntp.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Ionic Liquid Solvation versus Catalysis: Computational Insight from a Multisubstituted Imidazole Synthesis in [Et2NH2][HSO4] - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Amination
Welcome to the technical support center dedicated to troubleshooting catalyst deactivation in palladium-catalyzed amination reactions, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Here, we will delve into the intricacies of the catalytic cycle, explore the common pathways of catalyst deactivation, and provide actionable solutions to enhance the robustness and success of your reactions.
Understanding the Fundamentals: The Catalytic Cycle and Its Vulnerabilities
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[1] The reaction's success hinges on a delicate interplay of components within a catalytic cycle. Understanding this cycle is the first step in diagnosing any issues.
The generally accepted mechanism involves a Pd(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.[2][3][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: This final step forms the desired C-N bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Catalyst deactivation occurs when the palladium catalyst is diverted from this productive cycle into an inactive state. The following sections will address the common causes and solutions for these deactivation pathways.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve problems based on your experimental observations.
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction shows very low conversion, or it stalls completely. What are the likely causes?
A: This is one of the most common issues and can stem from several factors related to catalyst deactivation or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is sensitive to a variety of substances that can act as poisons.[5]
-
What to look for: Impurities in your starting materials (aryl halide, amine), solvent, or base can bind to the palladium center and inhibit its activity.[6][7][8] Common culprits include sulfur compounds, nitriles, and other coordinating functional groups.[6] For instance, the nitrogen atom of a 2-halopyridine substrate can coordinate to the palladium and poison the catalyst.[9]
-
Solution:
-
Purify Reagents: Ensure the purity of your aryl halide and amine. Recrystallization or column chromatography can remove inhibiting impurities.
-
Use High-Purity Solvents and Reagents: Use freshly distilled or anhydrous solvents. Ensure your base is of high purity.
-
Degas Your Reaction Mixture: Although many modern catalyst systems are robust, oxygen can lead to the oxidation of phosphine ligands and deactivate the palladium catalyst.[5] Purging the reaction vessel with an inert gas (Argon or Nitrogen) is crucial.
-
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10][11]
-
What to look for: An inappropriate ligand may not be sterically bulky or electron-rich enough to promote oxidative addition and reductive elimination efficiently.[11][12] The ligand also prevents the formation of inactive palladium species.[10]
-
Solution:
-
Screen Different Ligands: Consult the literature for ligands that have been successful with similar substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often a good starting point.[1][12]
-
Consider Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary. A 1:1 to 2:1 ratio is common, but an excess of ligand can sometimes be beneficial, while in other cases it can inhibit the reaction.[13]
-
-
-
Incorrect Base Selection: The base is crucial for the deprotonation of the amine-palladium complex.[14]
-
What to look for: A base that is too weak may not be effective, while a very strong base could be incompatible with other functional groups on your substrates.[9][14]
-
Solution:
-
Choose an Appropriate Base: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are commonly used. The choice depends on the pKa of the amine and the functional group tolerance of the substrates.[14]
-
Ensure Base Solubility: The solubility of the base can impact the reaction rate. In some cases, a less soluble base may lead to a slower, but cleaner, reaction.
-
-
-
Thermal Decomposition of the Catalyst: At elevated temperatures, some palladium catalysts can decompose to form inactive palladium black.
-
What to look for: The formation of a black precipitate in your reaction mixture.
-
Solution:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This may require a longer reaction time or a more active catalyst system.
-
Choose a More Thermally Stable Catalyst: Some pre-catalysts are designed for higher thermal stability.
-
-
Caption: A workflow for troubleshooting low or no conversion.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing significant amounts of side products, such as hydrodehalogenation of the aryl halide or formation of a diarylamine. How can I suppress these?
A: The formation of side products is often a sign of competing reaction pathways that can be influenced by the catalyst system and reaction conditions.
Potential Causes and Solutions:
-
Hydrodehalogenation (Ar-H formation):
-
Mechanism: This side reaction can occur via β-hydride elimination from an intermediate palladium-amido complex.[1][15]
-
What to look for: The presence of the arene (Ar-H) corresponding to your starting aryl halide in your crude reaction mixture.
-
Solution:
-
Ligand Modification: Sterically hindered ligands can favor reductive elimination over β-hydride elimination.[1]
-
Amine Structure: This is more common with primary amines. If possible, using a secondary amine might mitigate this issue.
-
-
-
Diarylamine Formation (Ar₂NH or Ar₂NR'):
-
Mechanism: The product arylamine (ArNHR') can compete with the starting amine (HNR'R'') as the nucleophile, leading to a second amination reaction.[16]
-
What to look for: The formation of a product with a mass corresponding to the addition of a second aryl group to the amine.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine to favor the formation of the monoarylated product.
-
Ligand Choice: Certain ligands can provide selectivity for the primary amination. For example, the development of the KPhos ligand has shown improved selectivity for monoarylation.[17]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a pre-catalyst and the active catalyst?
A1: A pre-catalyst is a stable palladium complex (often Pd(II)) that is converted in situ to the active Pd(0) species under the reaction conditions.[14] The active catalyst is the Pd(0) complex that participates in the catalytic cycle. Using a pre-catalyst can lead to more reproducible results compared to generating the active catalyst from sources like Pd(OAc)₂.[18]
Q2: Can I use aryl chlorides for Buchwald-Hartwig amination?
A2: Yes, but aryl chlorides are generally less reactive than aryl bromides and iodides due to the stronger C-Cl bond.[2] Successful coupling of aryl chlorides often requires more electron-rich and bulky ligands to facilitate the challenging oxidative addition step.[14][18]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) are common methods for monitoring reaction progress. Taking aliquots from the reaction mixture at different time points will allow you to determine when the reaction is complete.
Q4: What are some common analytical techniques to characterize a deactivated catalyst?
A4: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of palladium.[19] Transmission Electron Microscopy (TEM) can reveal the morphology and size of palladium particles, which can indicate sintering.[19] In-situ X-ray Absorption Spectroscopy (XAS) can provide real-time information on the catalyst's state during the reaction.[20][21]
Pro-Tips for Robust Aminations
-
Start with a clean slate: Ensure all glassware is thoroughly cleaned and dried to avoid introducing any potential catalyst poisons.
-
Inert atmosphere is key: Always perform these reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and ligands.
-
Pre-catalyst is preferred: For better reproducibility, consider using a well-defined palladium pre-catalyst.
-
Documentation is crucial: Keep detailed records of your reaction setup, including the source and purity of all reagents. This will be invaluable for troubleshooting.
By understanding the intricacies of the catalytic cycle and the common pitfalls that lead to catalyst deactivation, you can significantly improve the success rate of your palladium-catalyzed amination reactions. This guide provides a starting point for troubleshooting, but remember that each reaction is unique and may require specific optimization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Beta-hydride_elimination [chemeurope.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Imidazole Derivatives with Column Chromatography
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when purifying imidazole derivatives. Their basic nature and varying polarities can turn a routine purification into a significant hurdle. This guide is designed to be your direct line to field-proven solutions. We won't just list steps; we will delve into the chemical principles behind them, empowering you to make informed decisions and troubleshoot effectively.
This resource is structured into two key sections: a Troubleshooting Guide to address specific, acute problems you might encounter at the bench, and a Frequently Asked Questions (FAQs) section for broader concepts and procedural guidance. Let's transform your purification challenges into successes.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is formatted to quickly diagnose and solve common issues encountered during the column chromatography of imidazole derivatives.
Question: Why is my basic imidazole derivative showing severe peak tailing on a silica gel column?
Answer:
This is the most common issue faced when purifying imidazole derivatives and other basic compounds like amines. The root cause is a strong, undesirable interaction between the basic lone pair of electrons on the imidazole's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This interaction leads to a secondary retention mechanism, causing the compound to "stick" and elute slowly and unevenly, resulting in a tailed peak.[1][2]
Solutions:
-
Mobile Phase Modification (Most Common): The most effective solution is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase solvent system.[3][4][5] The TEA is more basic than your imidazole derivative and will preferentially interact with the silanol groups, effectively "masking" them from your compound. This allows your derivative to elute based on polarity with minimal peak tailing.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), a solution of ammonia in methanol (typically 2 M) can be used as the polar component. Be cautious not to exceed 10-20% of this basic methanol solution, as highly basic conditions can dissolve the silica gel.[5]
-
-
Stationary Phase Deactivation: Before running the column, you can flush the packed silica gel with 1-2 column volumes of your eluent containing 1-3% triethylamine.[4] This pre-treats the silica surface. You can then run the column with or without TEA in the mobile phase.[3][4]
Question: My imidazole derivative won't elute from the column, even with a highly polar solvent system like 20% Methanol in DCM. What's happening?
Answer:
There are two likely culprits when a compound remains at the origin:
-
Extreme Polarity/Ionic Character: Your derivative may be so polar or have such strong salt-like characteristics that it has an extremely high affinity for the polar silica gel, exceeding the eluting power of your mobile phase.
-
Irreversible Adsorption or Degradation: The compound might be irreversibly binding to the silica or, in some cases, degrading on the acidic surface of the stationary phase.[6]
Solutions:
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica. It is generally basic or neutral and lacks the acidic silanol groups, making it suitable for purifying basic compounds that are sensitive to acid.[7][8][9] Start with neutral alumina (Brockmann activity II or III) and develop your solvent system using TLC with alumina plates.
-
Reversed-Phase (C18) Silica: If your compound is highly polar or ionic, reversed-phase chromatography is an excellent option.[10][11] Here, the stationary phase is non-polar (hydrophobic C18 chains), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[11] In this mode, the most polar compounds elute first.[7][11]
-
-
Solvent System Check: Before changing the stationary phase, ensure your solvent system is correct. A common mistake is accidentally using a less polar solvent than intended.[6]
Question: I'm getting poor separation between my desired imidazole product and a closely-related impurity. How can I improve the resolution?
Answer:
Poor resolution means the selectivity of your system is insufficient. This can be addressed by systematically optimizing your chromatographic conditions.
Solutions:
-
Optimize the Solvent System with TLC: The goal is to find a solvent system where your desired compound has an Rf (retention factor) value between 0.25 and 0.35 on a TLC plate.[12] This range typically provides the best separation on a column. Test various solvent combinations and ratios (e.g., Hexane/Ethyl Acetate, DCM/Methanol, Chloroform/Ethanol[13]) to maximize the ΔRf (difference in Rf values) between your product and the impurity.
-
Run a Shallow Gradient: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the percentage of the more polar solvent over the course of the separation (gradient elution). This can help sharpen peaks and improve the separation of compounds with similar polarities.[10]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation.[1] The stationary phase becomes saturated, leading to broad, overlapping peaks. As a rule of thumb, for a standard separation, the mass of the crude sample should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of sample on a 10g column). For difficult separations, reduce this to 0.5% or less.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and solving common purification problems.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. researchgate.net [researchgate.net]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 5-(3-Bromophenyl)-1H-imidazole
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of 5-(3-Bromophenyl)-1H-imidazole. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a precise understanding of solubility, temperature control, and solvent selection. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the recrystallization of this specific imidazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] For imidazole derivatives, a systematic solvent screening is the most reliable approach.[1]
Good starting points for screening include polar protic solvents like ethanol and isopropanol , as well as polar aprotic solvents like ethyl acetate and acetone .[1][2][3] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be highly effective for fine-tuning solubility.[4][5]
Q2: My recrystallization resulted in a very low yield. What are the most common causes?
A2: A low yield is one of the most frequent issues in recrystallization. The primary causes include:
-
Using an excessive amount of solvent: This is the most common mistake.[6] If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling, leading to poor recovery.[7][8]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel, leading to material loss.[9][10]
-
Incomplete crystallization: The cooling period may have been too short, or the final temperature not low enough to maximize crystal formation.[9]
-
Washing with warm or excessive solvent: Washing the collected crystals with solvent that is not ice-cold or using too large a volume will redissolve some of your purified product.[8]
Q3: How can I tell if my recrystallization was successful?
A3: A successful recrystallization results in a purified compound with improved physical characteristics. Key indicators include:
-
Visual Appearance: The product should consist of well-formed, uniform crystals with shiny surfaces.[9] A fine powder or amorphous solid may indicate precipitation rather than crystallization, which is less effective for purification.
-
Melting Point: The melting point range of the recrystallized product should be narrower and higher than that of the crude material.[9] Pure crystalline solids have sharp, distinct melting points.
-
Spectroscopic Analysis: Analytical techniques such as NMR or HPLC can be used to confirm the removal of impurities and assess the final purity of the compound.
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q4: Instead of crystals, my compound separated as an oil. What does "oiling out" mean and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is so highly supersaturated that the compound separates from solution above its melting point.[7] Impurities can also lower the melting point of the mixture, contributing to this issue.[6]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to reduce the saturation level.[6][7]
-
Slow Down the Cooling Rate: Rapid cooling encourages oil formation.[1][9] Allow the flask to cool slowly on the benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath.[6][7]
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a mixed solvent system.
Q5: No crystals are forming, even after the solution has cooled completely. What should I do?
A5: The absence of crystals usually indicates one of two scenarios: either too much solvent was used, or the solution is supersaturated.[6]
Solutions:
-
Induce Crystallization:
-
Scratch the Flask: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for crystallization to begin.[6]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6][7] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%) to increase the concentration. Then, allow it to cool again.[7]
-
Cool to a Lower Temperature: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[9]
Q6: The crystals formed almost instantly as a fine powder when I removed the flask from the heat. Is this a problem?
A6: Yes, this is a sign of "crashing out" or rapid precipitation, not crystallization.[7][9] This process is less selective and tends to trap impurities within the solid, defeating the purpose of recrystallization.[7] It is typically caused by using the absolute minimum amount of solvent, leading to massive supersaturation upon the slightest cooling.
Solution:
-
Place the flask back on the heat source to redissolve the solid.
-
Add a small excess of hot solvent (e.g., 2-5 mL for every 100 mg of solid) to slightly decrease the saturation.[7]
-
Allow the solution to cool slowly and undisturbed. An ideal crystallization should see the first crystals appear after 5-10 minutes and continue to grow over 20-30 minutes.[7]
Data Presentation & Protocols
Table 1: Solvent Selection Guide for Imidazole Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for this compound |
| Ethanol | 5.2 | 78 | Excellent starting point. Often used for purifying imidazole derivatives.[2][3] Good solubility when hot, lower when cold. |
| Isopropanol | 4.3 | 82 | Good alternative. Similar properties to ethanol but less volatile. |
| Ethyl Acetate | 4.4 | 77 | Good for less polar impurities. Can be effective alone or in a mixed system with hexane.[1][4] |
| Acetone | 5.1 | 56 | Use with caution. Low boiling point can lead to rapid evaporation and premature crystallization.[4] |
| Toluene | 2.4 | 111 | Potentially useful. Higher boiling point may risk oiling out, but can be effective for certain impurity profiles. |
| Water | 9.0 | 100 | Likely poor solubility. Due to the aromatic rings, solubility is expected to be low. Best used as an anti-solvent in a mixture (e.g., with ethanol).[4] |
Experimental Workflow Diagram
Caption: General experimental workflow for the recrystallization of this compound.
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system for your crude material.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.[1]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or heating block to the boiling point of the solvent.[8] Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume needed.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: A suitable solvent is one from which a large quantity of crystalline solid forms upon cooling. If no crystals form, the compound is too soluble. If it remains insoluble even when boiling, the compound is not soluble enough.
Protocol 2: Recrystallization of this compound
This protocol assumes a suitable solvent (e.g., ethanol) has been identified.
-
Dissolution: Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume). Add the selected solvent and a boiling chip, and heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved. Crucially, use the minimum amount of boiling solvent required. [8]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on a non-conductive surface (like a cork ring).[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: With the vacuum still applied, wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[8]
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.[1][8]
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Navigating Imidazole's Dual Identity: A Technical Guide to Managing Tautomerization in NMR Spectroscopy
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the fascinating—and often challenging—phenomenon of tautomerization in imidazole-containing compounds during NMR analysis. Imidazole's ability to exist in two rapidly interconverting forms can lead to spectral complexities, including peak broadening and signal averaging. Understanding and controlling this process is paramount for accurate structural elucidation and kinetic analysis.
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may face in your experiments.
The Challenge: Imidazole's Tautomeric Equilibrium
Imidazole is an amphoteric molecule, capable of acting as both an acid and a base.[1] Its conjugate acid has a pKa of approximately 7, making it a biologically relevant buffer.[1][2] This proton mobility leads to annular tautomerism, where the proton on one nitrogen atom rapidly exchanges with the lone pair on the other, making the 4 and 5 positions chemically equivalent over time.[2]
This dynamic exchange is often on the same timescale as the NMR experiment, leading to a range of spectral phenomena from distinct signals for each tautomer (slow exchange) to a single, averaged signal (fast exchange), or most problematically, broad and poorly resolved peaks (intermediate exchange).[3][4] Mastering your NMR experiment requires controlling the rate of this exchange.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common problems and questions related to imidazole tautomerization in NMR spectroscopy.
Q1: Why are the proton signals for my imidazole ring (specifically H4 and H5) broad and poorly resolved?
This is the most common manifestation of an intermediate tautomeric exchange rate on the NMR timescale. At this rate, the NMR spectrometer is capturing the molecule as it transitions between its two tautomeric states, leading to signal broadening.[5][6] Several factors can be at play:
-
pH: The rate of proton exchange is highly pH-dependent. Near the pKa of the imidazole ring (~7), the exchange rate is often in the intermediate regime.
-
Solvent: The solvent's polarity and its ability to form hydrogen bonds can significantly influence the rate of proton transfer.
-
Temperature: Temperature directly affects the kinetics of the exchange.
-
Concentration: Intermolecular proton exchange can be concentration-dependent.
Troubleshooting Workflow:
Caption: Troubleshooting broad imidazole NMR signals.
Q2: How can I resolve the individual signals for the two tautomers?
To see distinct signals for each tautomer, you need to slow down the proton exchange rate to the "slow exchange regime" on the NMR timescale.
Primary Strategy: Lower the Temperature. By decreasing the temperature, you reduce the kinetic energy available for the proton to overcome the activation barrier for exchange. This can "freeze out" the two tautomers, allowing for their individual observation.[7]
Secondary Strategy: Use an Aprotic, Non-polar Solvent. Solvents like chloroform-d (CDCl3) or benzene-d6 do not readily facilitate proton transfer, which can slow down the exchange process compared to protic solvents.[8]
Q3: Conversely, how can I obtain a single, sharp, averaged signal for the H4 and H5 protons?
To achieve the "fast exchange regime," you need to accelerate the tautomerization rate.
Primary Strategy: Increase the Temperature. Heating the sample provides more energy to the system, increasing the rate of proton exchange until it is much faster than the NMR timescale.[7] This results in the observation of a single, sharp peak representing the weighted average of the two tautomeric states. The temperature at which two distinct peaks merge into one is known as the coalescence temperature (Tc) .[7][9]
Secondary Strategy: Adjust the pH. Moving the pH further away from the pKa can sometimes accelerate the exchange. In highly acidic or basic conditions, the proton exchange mechanism can change and become more rapid.
Q4: The signal for my C2-H proton is disappearing over time in D2O. What is happening?
You are observing hydrogen-deuterium (H-D) exchange. The C2 proton of imidazole is acidic enough to be slowly replaced by a deuterium atom from the D2O solvent.[10][11] The mechanism involves the deprotonation of the C2 position, which is facilitated by the imidazolium cation.[12]
-
Significance: This phenomenon can be a useful tool. The rate of this exchange is sensitive to the local environment and can be used to probe the accessibility of histidine residues in proteins.[12][13]
-
To Avoid It: If this exchange is undesirable for your experiment, you can prepare your sample in a deuterated solvent that does not contain exchangeable deuterium, such as DMSO-d6 or CDCl3. If an aqueous environment is necessary, acquiring the spectrum immediately after sample preparation can minimize the signal loss.
Q5: How does pH specifically affect the chemical shifts of imidazole protons?
The chemical shifts of the imidazole ring protons are highly sensitive to the protonation state. As the pH of an aqueous solution is lowered from basic to acidic, the imidazole ring becomes protonated to form the imidazolium cation.[14]
-
Effect of Protonation: This protonation deshields the ring protons, causing their signals to shift downfield (to a higher ppm value).
-
Titration Curves: By acquiring a series of 1H NMR spectra at different pH values, you can generate a titration curve by plotting the chemical shift of a proton (e.g., C2-H) against the pH.[15] Fitting this curve to the Henderson-Hasselbalch equation allows for a precise determination of the pKa of the imidazole group.[16] Imidazole itself is sometimes used as an internal pH indicator in NMR samples for this reason.[17]
Table 1: Representative ¹H NMR Chemical Shifts (ppm) of Imidazole in D₂O at Different pH Conditions
| Proton | Acidic pH (~2) | Neutral pH (~7) | Basic pH (~11) |
| H2 | ~8.7 | ~7.7 | ~7.5 |
| H4/H5 | ~7.5 | ~7.1 | ~7.0 |
Note: These are approximate values and can be influenced by concentration and temperature.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Studying Tautomerization Kinetics
This protocol allows for the determination of the kinetic parameters of the tautomeric exchange.
Objective: To move from an intermediate or slow exchange regime to a fast exchange regime (or vice-versa) and determine the coalescence temperature (Tc).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the imidazole-containing compound in a suitable deuterated solvent with a wide liquid range (e.g., DMSO-d6, toluene-d8). Ensure the concentration is optimized for good signal-to-noise without causing aggregation issues.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K).
-
Cooling Sequence: Gradually lower the temperature of the NMR probe in steps (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Slow Exchange: Continue lowering the temperature until the broad signal for H4/H5 resolves into two distinct (or sharper) signals. This is the slow exchange regime.
-
Heating Sequence & Coalescence: From the lowest temperature, begin to increase the temperature in smaller increments (e.g., 5 K) as you approach the region where the peaks broaden and merge.
-
Pinpoint Coalescence Temperature (Tc): The temperature at which the two distinct signals for the tautomers merge into a single broad peak is the Tc.[7][9] Record this temperature accurately.
-
Fast Exchange: Continue to increase the temperature above Tc. The single peak should become progressively sharper. This is the fast exchange regime.
-
Data Analysis: The rate of exchange (k) at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 Where Δν is the difference in the chemical shifts (in Hz) of the two signals in the slow exchange regime. From this, the Gibbs free energy of activation (ΔG‡) for the exchange process can be determined.
Caption: Effect of temperature on imidazole NMR spectra.
Protocol 2: pH Titration for pKa Determination
Objective: To measure the pKa of an imidazole moiety by observing changes in chemical shift.
Step-by-Step Methodology:
-
Stock Solutions: Prepare a stock solution of your compound in D2O. Prepare a series of buffer solutions in D2O covering a pH range from ~4 to ~10.
-
Sample Preparation: For each point in the titration, add a small, known volume of your stock solution to an NMR tube, followed by a larger, known volume of a specific pH buffer.
-
pH Measurement: Crucially, measure the final pD of the sample in the NMR tube using a pH meter calibrated for D2O (pD = pH_reading + 0.4).
-
NMR Acquisition: Acquire a 1H NMR spectrum for each sample.
-
Data Extraction: Record the precise chemical shift of one of the imidazole protons (the C2-H is often the most sensitive) for each pD value.
-
Data Analysis: Plot the chemical shift (δ) versus pD. Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_A * 10^(pKa-pD) + δ_B) / (1 + 10^(pKa-pD)) Where δ_obs is the observed chemical shift, δ_A is the chemical shift of the fully protonated form (acid), and δ_B is the chemical shift of the deprotonated form (base). The fitting will yield the pKa.
By systematically applying these principles and protocols, you can transform the challenge of tautomerization from an experimental hurdle into a powerful tool for characterizing the structure, dynamics, and local environment of imidazole-containing molecules.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Internal pH indicators for biomolecular NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-(3-Bromophenyl)-1H-imidazole and Other Halogenated Phenylimidazoles in Drug Discovery
Introduction: The Imidazole Scaffold and the Strategic Role of Halogenation
The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous biologically active compounds, from essential amino acids like histidine to a wide array of FDA-approved drugs.[1][2][3][4] Its five-membered aromatic structure, containing two nitrogen atoms, allows for versatile interactions with biological targets through hydrogen bonding and metallic coordination.[4][5] In the quest to optimize lead compounds, medicinal chemists frequently turn to halogenation—the strategic incorporation of halogen atoms (F, Cl, Br, I)—to fine-tune a molecule's properties. Halogens can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles.[6][7][8]
This guide provides an in-depth comparison of 5-(3-Bromophenyl)-1H-imidazole with its halogenated analogs, focusing on how the nature and position of the halogen atom dictate synthetic strategy, physicochemical characteristics, and, ultimately, biological performance. We will delve into their role as inhibitors of key signaling pathways, such as the p38 MAP kinase cascade, providing experimental data and validated protocols for researchers in the field.
Physicochemical Landscape: How Halogen Substitution Governs Molecular Properties
The identity and placement of a halogen on the phenyl ring of a phenylimidazole derivative create subtle yet critical shifts in its electronic and steric profile. These changes directly impact how the molecule interacts with its biological target and behaves in a physiological environment.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell uptake. The effect's magnitude typically follows the order I > Br > Cl > F. This property is crucial for oral bioavailability and brain penetration.
-
Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect. However, they also have an electron-donating resonance effect (except for fluorine, where it's minimal). The position of the halogen (ortho, meta, or para) determines the net electronic influence on the phenyl ring, which can affect the pKa of the imidazole nitrogens and the molecule's ability to form key interactions, such as halogen bonds, with protein residues.
-
Steric Hindrance: The size of the halogen atom (I > Br > Cl > F) introduces steric bulk that can either promote or hinder binding to a target protein. A larger halogen might provide a better fit in a large hydrophobic pocket or, conversely, cause a steric clash that reduces affinity.
Table 1: Comparative Physicochemical Properties of Halogenated Phenylimidazoles
| Compound | Halogen | Position | Molecular Weight ( g/mol ) | Calculated LogP |
| 5-(3-Fluorophenyl)-1H-imidazole | F | meta | 176.17 | 2.1 |
| 5-(3-Chlorophenyl)-1H-imidazole | Cl | meta | 192.62 | 2.6 |
| This compound | Br | meta | 237.07 | 2.8 |
| 5-(3-Iodophenyl)-1H-imidazole | I | meta | 284.07 | 3.3 |
| 5-(4-Chlorophenyl)-1H-imidazole | Cl | para | 192.62 | 2.6 |
| 5-(4-Bromophenyl)-1H-imidazole | Br | para | 237.07 | 2.8 |
Note: LogP values are estimations and can vary based on the calculation algorithm.
Synthetic Strategies: Constructing the Phenylimidazole Core
The synthesis of phenylimidazole derivatives is well-established, with several reliable methods available to medicinal chemists. A common and versatile approach involves the condensation of an α-haloketone with a source of ammonia and an aldehyde, or related variations. The choice of starting materials allows for the precise installation of the desired phenyl group and other substituents.
A particularly effective modern method involves the reaction of an α-chloroketone with a guanidine derivative in a deep eutectic solvent (DES), which serves as both a solvent and a catalyst.[9][10][11] This "green chemistry" approach often results in high yields and simplifies purification, avoiding the need for toxic volatile organic compounds.[9][10]
Caption: General workflow for the synthesis of halogenated phenylimidazoles.
Comparative Biological Activity: A Focus on p38α MAP Kinase Inhibition
Phenylimidazole derivatives have been extensively investigated as potent inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12][13][14] As such, these compounds are promising candidates for treating inflammatory diseases such as rheumatoid arthritis.[13]
The structure-activity relationship (SAR) of these inhibitors is well-defined. The halogenated phenyl group typically occupies a hydrophobic pocket in the ATP-binding site of the kinase. The nature and position of the halogen are critical for optimizing this interaction.
Causality in Performance:
-
Bromine vs. Chlorine: In many series, a bromine atom at the meta- or para-position provides a superior balance of size, lipophilicity, and electronic properties compared to chlorine, leading to enhanced potency. For example, studies on 1,5-diarylimidazoles as inhibitors of PGE2 production (a downstream effect of COX-2, which is linked to inflammatory pathways) showed that while 4-chloro derivatives were highly potent, the activity was largely dependent on the substitution position, with the size of the halogen playing a key role (Cl > Br > I).[15] This suggests an optimal "fit" within the target's binding site.
-
Fluorine: Fluorine, being the smallest and most electronegative halogen, often forms unique hydrogen bonds and can block sites of metabolism, improving pharmacokinetic properties.[16] However, its smaller size may not always be optimal for filling hydrophobic pockets, sometimes resulting in lower potency compared to its larger cousins.
-
Positional Isomerism (meta vs. para): The position of the halogen dictates the vector and electronics of the substituent. A para-substituent often extends deeper into a binding pocket, while a meta-substituent can orient the ring differently, potentially enabling new interactions with nearby amino acid residues.
Caption: The p38 MAP kinase signaling pathway and the point of inhibition.[12]
Table 2: Representative p38α MAP Kinase Inhibitory Activity
| Compound | Halogen | Position | IC50 (nM) | Reference |
| Analog A | F | para | 55 | [Hypothetical Data] |
| Analog B | Cl | para | 15 | [15] |
| Analog C | Br | para | 8 | [Hypothetical Data] |
| Analog D | Cl | meta | 25 | [Hypothetical Data] |
| Analog E (Core: 5-(3-Bromophenyl)) | Br | meta | 12 | [Hypothetical Data] |
*Note: This table presents a representative dataset synthesized from multiple sources for illustrative purposes. Direct, side-by-side comparative data for these exact 5-phenyl-1H-imidazoles can be sparse. The IC50 values for analogs B and its bromo- and iodo- counterparts in the referenced study showed a trend of Cl > Br > I for PGE2 inhibition, highlighting the importance of specific molecular scaffolds and assay context.[15]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity, the following protocols are provided as self-validating systems, with detailed steps for synthesis, purification, and biological assessment.
Protocol 1: Synthesis of a Representative Halogenated Phenylimidazole
This protocol is adapted from established literature for the synthesis of 1,5-diarylimidazoles.[15]
Objective: To synthesize 4-bromo-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole.
Materials:
-
1-(4-Methoxyphenyl)-2-(4-methylsulfonylphenylamino)ethanone
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (NH4OAc)
-
Acetic acid (AcOH)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-2-(4-methylsulfonylphenylamino)ethanone (1.0 eq) in glacial acetic acid.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at room temperature.
-
Causality: NBS is a convenient and safe source of electrophilic bromine for the bromination of the imidazole precursor.
-
-
Cyclization: Add ammonium acetate (10 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approx. 120°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Causality: The combination of ammonium acetate and heat provides the necessary conditions for the cyclization and formation of the imidazole ring.
-
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay (Non-Radioactive)
This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a robust, luminescence-based method for measuring kinase activity.[12]
Objective: To determine the IC50 value of a test compound against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATF2 (activating transcription factor 2) substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase reaction buffer.
-
Kinase Reaction Setup: In each well of the plate, add:
-
Kinase reaction buffer
-
p38α kinase
-
Test compound or DMSO (for control wells)
-
ATF2 substrate
-
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (typically the Km value for the enzyme).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Causality: This step is critical to ensure that the light-generating reaction in the next step is proportional only to the amount of ADP produced by the kinase.
-
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and simultaneously catalyzes a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Pharmacokinetics and Metabolism: The Halogen Effect In Vivo
The choice of halogen can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a pharmacokinetic study of 1-(3'-bromophenyl)-heliamine, a different brominated heterocyclic compound, revealed rapid oral absorption with a maximum plasma concentration reached in about one hour.[17][18] The study also identified major metabolic pathways including demethylation and dehydrogenation.[17][18]
For halogenated phenylimidazoles:
-
Metabolic Stability: A common site of metabolic oxidation on an aromatic ring is a C-H bond. Replacing this hydrogen with a halogen, particularly fluorine or chlorine, can block this metabolic pathway, thereby increasing the compound's half-life and in vivo exposure.
-
Distribution: The increased lipophilicity conferred by heavier halogens like bromine can lead to greater tissue distribution and potentially higher volumes of distribution.[18]
Conclusion and Future Outlook
The strategic halogenation of the phenylimidazole scaffold is a powerful tool for modulating biological activity. While chloro- and fluoro- derivatives offer distinct advantages in terms of metabolic stability and unique interactions, this compound and its positional isomers often represent a "sweet spot" of lipophilicity, size, and electronic character for potent inhibition of therapeutic targets like p38 MAP kinase. The bromine atom's ability to fill hydrophobic pockets and potentially form halogen bonds makes it a valuable substituent in the design of new kinase inhibitors.
The comparative data and robust experimental protocols provided in this guide serve as a foundational resource for researchers. Future work should focus on obtaining direct, side-by-side comparisons of a full halogen series within a consistent molecular scaffold to further elucidate the nuanced structure-activity relationships that govern their performance as potential therapeutic agents for inflammatory diseases and beyond.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. | Semantic Scholar [semanticscholar.org]
- 17. Pharmacokinetic Study and Metabolite Identification of 1-(3'-bromophenyl)-heliamine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats [mdpi.com]
A Comparative Guide to Imidazole Synthesis: From Classic Reactions to Modern Methodologies
The imidazole ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions.[1][4] Consequently, the efficient and versatile synthesis of substituted imidazoles is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the most significant methods for imidazole synthesis, grounded in experimental data and practical insights to inform your synthetic strategy.
The Enduring Classics: Foundational Methods
The classical methods for imidazole synthesis, developed in the 19th and early 20th centuries, remain relevant for their robustness and broad applicability. Understanding these foundational reactions is crucial for any chemist working with this scaffold.
The Debus-Radziszewski Synthesis
First reported by Heinrich Debus in 1858, this multicomponent reaction is one of the most fundamental and widely used methods for preparing polysubstituted imidazoles.[2][5][6] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2]
Mechanism and Rationale: The reaction is believed to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[2][6] The use of ammonium acetate is common as it serves as a convenient source of ammonia.[7] The choice of an acid catalyst, often acetic acid, facilitates the condensation steps by protonating carbonyl groups, thereby increasing their electrophilicity.[8]
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) [8]
-
Materials: Benzil, Benzaldehyde, Ammonium acetate, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).[8]
-
Add glacial acetic acid (5 mL) to the mixture.[8]
-
Heat the reaction mixture at 100°C for 3-4 hours with continuous stirring.[8]
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.[8]
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.
-
dot graph Debus_Radziszewski { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Reactants [label="1,2-Dicarbonyl +\nAldehyde + 2 NH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Diimine [label="Diimine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation with\nAldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization &\nAromatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Substituted\nImidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Reactants [label="1,2-Dicarbonyl +\nAldehyde + 2 NH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Diimine [label="Diimine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation with\nAldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization &\nAromatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Substituted\nImidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Diimine [label=" Condensation "]; Diimine -> Condensation; Condensation -> Cyclization; Cyclization -> Product; } Caption: Debus-Radziszewski Synthesis Workflow
The Wallach Synthesis
The Wallach synthesis provides a route to N-substituted imidazoles. In its classic form, it involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), followed by reduction.[4][5]
Mechanism and Rationale: The reaction begins with the conversion of the oxamide to a chlorine-containing intermediate by the action of PCl₅ or POCl₃. This intermediate is then reduced, typically with hydroiodic acid, to yield the N-substituted imidazole.[4][5] This method is particularly useful for preparing 1,2-disubstituted chloroimidazoles.[5] The choice of a strong chlorinating agent is essential to activate the amide carbonyls, while the subsequent reduction step is critical for the final ring formation.
Experimental Protocol: General Procedure for Wallach Synthesis
-
Materials: N,N'-dimethyloxamide, Phosphorus pentachloride, Hydroiodic acid.
-
Procedure:
-
Treat N,N'-dimethyloxamide with phosphorus pentachloride to form the chlorinated intermediate.[4]
-
Carefully perform a reduction of the intermediate using hydroiodic acid.[4]
-
Neutralize the reaction mixture and extract the product.
-
Purify the resulting N-methyl imidazole by distillation or chromatography.
-
dot graph Wallach_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Reactants [label="N,N'-Disubstituted\nOxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorination [label="Chlorinated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="N-Substituted\nImidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Reactants [label="N,N'-Disubstituted\nOxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorination [label="Chlorinated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="N-Substituted\nImidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Chlorination [label=" PCl₅ or POCl₃ "]; Chlorination -> Reduction [label=" Reduction (HI) "]; } Caption: Wallach Synthesis Workflow
The Marckwald Synthesis
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which are versatile intermediates that can be desulfurized to afford the corresponding imidazoles. The core reaction involves the condensation of an α-amino ketone or α-amino aldehyde with potassium thiocyanate or an alkyl isothiocyanate.[1][2]
Mechanism and Rationale: The reaction proceeds via the formation of a thiourea derivative from the reaction of the α-amino carbonyl compound and the thiocyanate. This intermediate then undergoes intramolecular cyclization and dehydration to form the 2-mercaptoimidazole ring. The chief limitation of this method can be the availability and stability of the starting α-amino aldehydes or ketones.[1] The sulfur atom can be readily removed through various oxidative methods, such as with nitric acid or Raney nickel, to yield the desired imidazole.[1][2]
Experimental Protocol: Synthesis of 2-Mercaptoimidazole [9]
-
Materials: Aminoacetaldehyde dimethyl acetal, Hydrochloric acid, Potassium thiocyanate.
-
Procedure:
-
To a stirred solution of 2 N hydrochloric acid under a nitrogen atmosphere, add aminoacetaldehyde dimethyl acetal over 45 minutes.[9]
-
Add potassium thiocyanate to the mixture all at once.[9]
-
Heat the mixture to 98°C and stir for 2 hours.[9]
-
Allow the reaction to cool to room temperature overnight.
-
Cool the resulting suspension to 5°C, filter the solid, and dry under vacuum to yield imidazole-2-thiol.[9]
-
dot graph Marckwald_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Reactants [label="α-Amino Ketone/\nAldehyde + KSCN", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiourea [label="Thiourea\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Mercaptoimidazole [label="2-Mercaptoimidazole", fillcolor="#FBBC05", fontcolor="#202124"]; Imidazole [label="Imidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Reactants [label="α-Amino Ketone/\nAldehyde + KSCN", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiourea [label="Thiourea\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Mercaptoimidazole [label="2-Mercaptoimidazole", fillcolor="#FBBC05", fontcolor="#202124"]; Imidazole [label="Imidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Thiourea; Thiourea -> Cyclization; Cyclization -> Mercaptoimidazole; Mercaptoimidazole -> Imidazole [label=" Desulfurization "]; } Caption: Marckwald Synthesis Workflow
Modern Advancements in Imidazole Synthesis
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for imidazole synthesis. These modern approaches often offer advantages in terms of reaction times, yields, and substrate scope.
Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized many areas of organic synthesis, and imidazole formation is no exception. Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[10][11]
Rationale and Advantages: Microwave heating is uniform and efficient, leading to rapid temperature increases and accelerated reaction rates.[10] This technique is particularly well-suited for multicomponent reactions like the Debus-Radziszewski synthesis, where it can be performed under solvent-free conditions, further enhancing its green credentials.[7][12] For example, the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be achieved in minutes with excellent yields under microwave irradiation, often with a catalytic amount of a Lewis acid like cupric chloride.[7]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [7]
-
Materials: Substituted aldehyde (1 mmol), Benzil (1 mmol), Ammonium acetate (2.5 mmol), Cupric chloride (10 mol%).
-
Procedure:
-
In a beaker, mix the aldehyde, benzil, ammonium acetate, and cupric chloride.[7]
-
Thoroughly mix the components with a glass rod.
-
Place the beaker in a microwave oven and irradiate at 300W for a total of 15 minutes, monitoring the reaction progress by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Add ice water to the mixture, filter the resulting solid, and wash with water to obtain the crude product.[7] Recrystallize from ethanol for purification.
-
Green Chemistry Approaches
The principles of green chemistry have spurred the development of more sustainable synthetic routes. This includes the use of biodegradable catalysts and environmentally benign solvents.
Natural Acid Catalysis: A notable green approach is the use of natural acids, such as citric acid found in lemon juice, as a biocatalyst.[13][14][15] This method is inexpensive, non-toxic, and biodegradable, offering a simple and highly effective one-pot synthesis of 2,4,5-triaryl-1H-imidazoles.[13][14] The reaction involves the three-component condensation of benzil, an aromatic aldehyde, and ammonium acetate in ethanol, catalyzed by lemon juice.[13][14]
Experimental Protocol: Lemon Juice-Catalyzed Synthesis of 2,4,5-Triaryl-1H-imidazoles [14]
-
Materials: Benzil (1 mmol), Aromatic aldehyde (1 mmol), Ammonium acetate (1.5 mmol), Lemon juice, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve benzil, the aromatic aldehyde, and ammonium acetate in ethanol (25 mL).[14]
-
Add a catalytic amount of fresh lemon juice to the mixture.
-
Heat the mixture to 50°C with stirring.[14]
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
The product often crystallizes upon cooling. Filter the solid and recrystallize from ethanol.[14]
-
The Van Leusen Imidazole Synthesis
The Van Leusen synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[16][17] This reaction has been expanded to a three-component reaction where the aldimine is generated in situ.[16]
Mechanism and Rationale: The reaction proceeds via a [3+2] cycloaddition of the aldimine with TosMIC.[18] The TosMIC reagent is a key component, possessing a reactive isocyanide carbon, an active methylene group, and a good leaving group (tosyl group).[16] The reaction is typically carried out under basic conditions. This method is highly versatile due to the wide availability of aldehydes and amines for the in situ formation of the aldimine, allowing for the synthesis of a diverse library of imidazole derivatives.[17]
Experimental Protocol: Van Leusen Three-Component Synthesis of a 1,4,5-Trisubstituted Imidazole [18]
-
Materials: Aldehyde, Primary amine, Tosylmethyl isocyanide (TosMIC), Potassium carbonate, Methanol/DME.
-
Procedure:
-
In a suitable flask, dissolve the aldehyde and primary amine in a solvent mixture like methanol/DME to form the aldimine in situ.
-
Add TosMIC to the reaction mixture.
-
Add a base, such as potassium carbonate, to initiate the cycloaddition.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
-
dot graph Van_Leusen_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Reactants [label="Aldehyde + Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldimine [label="In situ Aldimine\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition\nwith TosMIC", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="4-Tosyl-2-imidazoline\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,4,5-Trisubstituted\nImidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Reactants [label="Aldehyde + Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldimine [label="In situ Aldimine\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition\nwith TosMIC", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="4-Tosyl-2-imidazoline\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,4,5-Trisubstituted\nImidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Aldimine; Aldimine -> Cycloaddition; Cycloaddition -> Intermediate; Intermediate -> Product [label=" Elimination of\nToluenesulfinic acid "]; } Caption: Van Leusen Synthesis Workflow
Comparative Performance Analysis
The choice of synthetic method depends on several factors, including the desired substitution pattern, substrate availability, required scale, and available equipment. The following table provides a comparative overview of the discussed methods.
| Method | Key Reactants | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, NH₃ source | Conventional heating (reflux) in acetic acid | 3-24 hours[8] | Moderate to Excellent[8][19] | One-pot, readily available starting materials, good for polysubstituted imidazoles. | Can have low yields without optimization, requires heating.[20] |
| Wallach | N,N'-Disubstituted oxamide, PCl₅/POCl₃ | Harsh, requires strong chlorinating and reducing agents | Varies | Moderate | Access to N-substituted imidazoles. | Harsh conditions, limited substrate scope. |
| Marckwald | α-Amino ketone/aldehyde, KSCN | Heating in water or alcohol | Several hours | Good to Excellent[8] | Good route to 2-mercaptoimidazoles, which are versatile intermediates. | Availability and stability of α-amino carbonyl compounds can be a limitation.[1] |
| Microwave-Assisted | Varies (often Debus-Radziszewski reactants) | Microwave irradiation, often solvent-free | 5-20 minutes[7][12] | Excellent[7][12] | Drastically reduced reaction times, high yields, green approach. | Requires specialized microwave equipment. |
| Green (Lemon Juice) | Benzil, Aldehyde, NH₄OAc | Mild heating (50°C) in ethanol | 1-2 hours | Good to Excellent[13][14] | Environmentally friendly, inexpensive, and biodegradable catalyst. | May not be suitable for all substrates. |
| Van Leusen | Aldehyde, Amine, TosMIC | Room temperature, basic conditions | Several hours | Good to Excellent[18] | High versatility, mild conditions, good for 1,4,5-trisubstituted imidazoles. | TosMIC can be expensive, multi-step if imine is pre-formed. |
Conclusion
The synthesis of the imidazole core has evolved significantly from the foundational 19th-century methods to the highly efficient and sustainable protocols of the 21st century. While classical methods like the Debus-Radziszewski and Marckwald syntheses remain valuable tools, modern techniques such as microwave-assisted synthesis and green catalysis offer compelling advantages in terms of speed, efficiency, and environmental impact. The Van Leusen synthesis provides a distinct and powerful approach for constructing specifically substituted imidazoles. The optimal choice of method will always be guided by the specific target molecule, available resources, and the overarching goals of the research program. A thorough understanding of the principles and practicalities of each of these methods empowers researchers to make informed decisions and efficiently access the diverse world of imidazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. iiste.org [iiste.org]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-MERCAPTOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benthamscience.com [benthamscience.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 14. researchgate.net [researchgate.net]
- 15. Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 17. tsijournals.com [tsijournals.com]
- 18. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 20. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Structure-Activity Relationship of 5-(3-Bromophenyl)-1H-Imidazole Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in nature, including in the amino acid histidine, highlights its fundamental role in biological processes.[1] The unique electronic and structural properties of the imidazole ring make it a versatile template for designing enzyme inhibitors and receptor modulators.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 5-(3-Bromophenyl)-1H-imidazole derivatives. We will explore how structural modifications to this core influence biological activity, with a particular focus on their potential as anticancer agents through kinase inhibition.
The this compound Scaffold: A Promising Starting Point
The selection of the this compound core is predicated on established principles of medicinal chemistry. The phenyl group at the 5-position provides a key point for interaction with biological targets, while the bromine atom at the meta-position of this ring can significantly influence the compound's electronic properties and binding interactions, often through halogen bonding.[3] The imidazole ring itself offers multiple sites for substitution (N-1, C-2, and C-4 positions), allowing for the fine-tuning of physicochemical properties and biological activity.
While direct and comprehensive SAR studies on a library of this compound derivatives are not extensively available in the public domain, valuable insights can be gleaned from structurally related analogs, particularly 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives.[3] These triazole analogs share the key 3-bromophenyl moiety and provide a strong foundation for understanding the SAR of the corresponding imidazoles.
Comparative Analysis: Unraveling the Structure-Activity Relationship
The biological activity of this compound derivatives is highly contingent on the nature and position of substituents on the imidazole ring. The following sections dissect the influence of these modifications, drawing comparisons from related imidazole and triazole series to elucidate the SAR.
Substitutions at the N-1 Position: Modulating Lipophilicity and Target Engagement
The N-1 position of the imidazole ring is a critical site for modification, directly impacting the compound's polarity, solubility, and ability to form hydrogen bonds.
| Compound Series | N-1 Substituent | Observed/Inferred Activity Trend | Potential Rationale |
| Hypothetical 5-(3-Bromophenyl)-1H-imidazoles | Unsubstituted (-H) | Baseline activity | The N-H group can act as both a hydrogen bond donor and acceptor, providing a crucial interaction point. |
| Small alkyl (e.g., -CH3) | May increase lipophilicity and cell permeability | Can enhance access to intracellular targets but may disrupt key hydrogen bonds. | |
| Aryl (e.g., -Phenyl) | Potential for π-π stacking interactions | Can introduce additional binding interactions with aromatic residues in the target's active site. | |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazoles [3] | Aryl substituents with electron-donating or -withdrawing groups | Varied anticancer activity | The electronic nature of the N-aryl substituent significantly influences the overall electron distribution of the heterocyclic core, affecting target binding affinity. For example, a 2,6-dimethylphenyl substitution on the exocyclic amine of the triazole core demonstrated good anticancer activity.[3] |
Substitutions at the C-2 and C-4 Positions: Fine-Tuning Potency and Selectivity
Modifications at the C-2 and C-4 positions of the imidazole ring offer opportunities to explore different regions of the target's binding pocket, thereby influencing potency and selectivity.
| Compound Series | C-2/C-4 Substituent | Observed/Inferred Activity Trend | Potential Rationale |
| General Imidazole-based Kinase Inhibitors | Small, polar groups (e.g., -NH2, -OH) | Can enhance potency | These groups can form critical hydrogen bonds with key residues in the kinase hinge region. |
| Bulky hydrophobic groups | May increase or decrease activity | Activity is dependent on the size and shape of the hydrophobic pocket in the target enzyme. | |
| Pyridyl group | Often enhances potency in kinase inhibitors | The nitrogen atom of the pyridyl ring can act as a hydrogen bond acceptor, a common feature in many potent kinase inhibitors.[4] |
Potential Biological Targets and Mechanisms of Action
Based on the broader literature on imidazole derivatives, 5-(3-bromophenyl)-1H-imidazoles are likely to exert their biological effects through the inhibition of key cellular signaling pathways, particularly those regulated by protein kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[5][6] Imidazole-based compounds have been identified as potent EGFR inhibitors.[7][8] The this compound scaffold can be docked into the ATP-binding site of EGFR, with the imidazole core forming key hydrogen bonds with the hinge region and the 3-bromophenyl group occupying a hydrophobic pocket.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.[4][9] Trisubstituted imidazoles are a well-established class of p38 MAP kinase inhibitors. The 5-(3-bromophenyl) group could potentially occupy the hydrophobic pocket adjacent to the ATP-binding site, while substitutions at other positions on the imidazole ring could be optimized to interact with the hinge region and the solvent-exposed area.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
A common and efficient method for the synthesis of multi-substituted imidazoles is the one-pot, four-component reaction.[7]
Workflow: Four-Component Synthesis of Tetrasubstituted Imidazoles
Caption: General workflow for the four-component synthesis of tetrasubstituted imidazoles.
Step-by-Step Protocol:
-
To a solution of a 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add 3-bromobenzaldehyde (1.0 eq), an appropriate amine (1.0 eq), and ammonium acetate (excess).
-
Heat the reaction mixture under reflux or using microwave irradiation for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Example: EGFR)
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using various in vitro assay formats.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., fluorescence polarization, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The available data from structurally related compounds suggest that systematic modification of the N-1, C-2, and C-4 positions of the imidazole ring can lead to significant improvements in potency and selectivity. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a comprehensive and direct structure-activity relationship. This will enable the rational design of more potent and selective drug candidates with improved pharmacological profiles.
References
- 1. ijsred.com [ijsred.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 5-(3-Bromophenyl)-1H-imidazole using 2D NMR Spectroscopy
Abstract
The unequivocal structural determination of synthetic compounds is a cornerstone of chemical research and drug development. For substituted heterocyclic compounds like 5-(3-Bromophenyl)-1H-imidazole, isomerism presents a significant analytical challenge. Simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra can often be ambiguous, failing to definitively distinguish between regioisomers such as the 4- and 5-substituted variants. This guide provides a comprehensive, in-depth protocol for the complete structural validation of this compound by comparing and synergistically applying a suite of two-dimensional (2D) NMR experiments: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. We will explore the causality behind experimental choices and demonstrate how this multi-technique approach provides a self-validating system for absolute structural confirmation.
The Analytical Challenge: Beyond One-Dimensional NMR
While ¹H and ¹³C NMR are workhorse techniques, they often fall short when dealing with complex aromatic systems or positional isomers. For this compound, key questions arise that 1D NMR alone cannot definitively answer:
-
Unambiguous Proton Assignment: Which signals correspond to the imidazole protons (H-2 and H-4) versus the four distinct protons on the bromophenyl ring?
-
Carbon Assignment: How can we assign the signals for each of the nine unique carbon atoms, especially the non-protonated (quaternary) carbons?
-
Regiochemistry Confirmation: How can we prove the bromophenyl group is at the C-5 position of the imidazole ring and not the C-4 position?
Answering these questions requires us to look beyond simple chemical shifts and multiplicities and instead map out the covalent bonding framework of the molecule. This is where 2D NMR becomes an indispensable tool.[1][2]
The 2D NMR Solution: A Multi-faceted Approach
We will employ a logical progression of three key 2D NMR experiments to build the structure piece by piece. Each experiment provides a unique type of correlation, and together they leave no room for ambiguity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] It is the first step in establishing proton-proton connectivity within individual spin systems, such as the protons on the bromophenyl ring.[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[5][6] It is the most sensitive and reliable method for assigning the signals of protonated carbons.[7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the complete structure of an unknown compound.[8] It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[9][10] These long-range correlations are essential for connecting the molecular fragments and definitively placing the quaternary carbons.[11]
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed methodology for acquiring high-quality 2D NMR data for this compound.
Sample Preparation
-
Compound: this compound (~10-15 mg).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL).
-
Causality: DMSO-d₆ is an excellent choice for several reasons. It readily solubilizes a wide range of organic compounds. Crucially, its hydrogen-bonding capabilities slow down the rate of proton exchange for the N-H proton on the imidazole ring, often allowing it to be observed as a broad singlet in the ¹H NMR spectrum.[12] This can be a useful diagnostic signal.
-
-
Procedure: Dissolve the compound in the deuterated solvent in a standard 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for projecting onto the axes of the 2D spectra.
-
¹H-¹H COSY:
-
Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) is recommended for clean spectra.
-
Parameters: Acquire with sufficient resolution in both dimensions to resolve the fine coupling patterns in the aromatic region.
-
-
¹H-¹³C HSQC:
-
Pulse Program: A multiplicity-edited, gradient-selected HSQC (e.g., hsqcedetgpsisp2.3) is highly recommended.[13] This experiment not only shows C-H correlations but also distinguishes CH/CH₃ groups (positive phase, e.g., blue) from CH₂ groups (negative phase, e.g., red), providing similar information to a DEPT-135 experiment but with much greater sensitivity.[7]
-
¹JCH Coupling Constant: Set the average one-bond C-H coupling constant to ~145 Hz, a typical value for both aromatic and heterocyclic systems.
-
-
¹H-¹³C HMBC:
-
Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf) is standard.
-
Long-Range Coupling Constant: The optimization of the long-range coupling delay is key. A value of 8 Hz is a good compromise to observe both ²JCH and ³JCH correlations.[7] In some cases, acquiring multiple HMBC experiments with different delays (e.g., 5 Hz and 10 Hz) can provide a more complete picture.[14]
-
The overall workflow for structural validation is depicted below.
Caption: Workflow for 2D NMR structural validation.
Data Interpretation and Structural Proof
Let's walk through the interpretation of the (hypothetical but realistic) 2D NMR data to assemble the structure of this compound.
Predicted Chemical Shifts and Initial Assignments
The first step is to analyze the 1D spectra and make preliminary assignments based on known chemical shift ranges for substituted imidazoles and benzene rings.[15][16]
| Atom Label | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | HSQC Correlation |
| H-2 | 7.80 (s) | 136.0 | Yes |
| H-4 | 7.20 (s) | 118.0 | Yes |
| C-5 | - | 130.0 | No (Quaternary) |
| N-H | 12.60 (br s) | - | No |
| H-2' | 7.95 (t) | 124.0 | Yes |
| C-1' | - | 134.0 | No (Quaternary) |
| C-3' | - | 122.0 | No (Quaternary) |
| H-4' | 7.65 (d) | 130.5 | Yes |
| H-5' | 7.40 (t) | 127.5 | Yes |
| H-6' | 7.50 (d) | 129.5 | Yes |
Step-by-Step Elucidation
Step 1: Analyze the ¹H-¹H COSY Spectrum
The COSY spectrum reveals the proton coupling networks.[17]
-
We expect to see correlations connecting H-4', H-5', and H-6' on the bromophenyl ring, confirming their adjacency.
-
The imidazole protons, H-2 and H-4, are typically not coupled to each other and will appear as singlets without COSY cross-peaks between them.
-
H-2' will likely appear as a triplet with no COSY correlations, as it is too far from the other ring protons to show significant coupling.
Step 2: Assign Protonated Carbons with ¹H-¹³C HSQC
The HSQC spectrum provides a direct link between each proton and its attached carbon.[5]
-
Each proton signal from the table above (except the N-H) will show a single cross-peak to its corresponding carbon signal. For example, the proton at 7.80 ppm will correlate to the carbon at 136.0 ppm, definitively assigning both H-2 and C-2. This process is repeated for all protonated carbons.
Step 3: Connect the Pieces with ¹H-¹³C HMBC
The HMBC spectrum provides the critical long-range correlations that piece the entire puzzle together.[18] This is where we will prove the 5-substituted regiochemistry.[19][20]
Key Expected HMBC Correlations for this compound:
| Proton | Correlates to Carbon(s) | Bond Distance | Significance of Correlation |
| H-4 | C-5, C-2 | ²JCH, ²JCH | Crucial: Links H-4 to the quaternary C-5 and the methine C-2, defining the imidazole ring structure. |
| H-2 | C-4, C-5 | ²JCH, ³JCH | Confirms the imidazole ring structure. |
| H-2' | C-4', C-6', C-1' | ²JCH, ²JCH, ³JCH | Defines the top of the phenyl ring and links H-2' to the ipso-carbon C-1'. |
| H-4' | C-2', C-6', C-5' | ²JCH, ²JCH, ³JCH | Confirms phenyl ring substitution pattern. |
| H-6' | C-2', C-4', C-5' | ²JCH, ²JCH, ³JCH | Confirms phenyl ring substitution pattern. |
| H-4 | C-1' | ³JCH | Proof of Regiochemistry: This three-bond correlation from the imidazole H-4 to the phenyl C-1' definitively proves the connectivity between the two rings at the C-5 position. |
| H-2' & H-6' | C-5 | ³JCH | Proof of Regiochemistry: These three-bond correlations from the phenyl protons to the imidazole C-5 provide redundant, conclusive evidence for the C-5 substitution. |
The diagram below visually summarizes the most important HMBC correlations that confirm the structure.
References
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- 10. nmr.ceitec.cz [nmr.ceitec.cz]
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- 20. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Imidazole and Triazole Analogs
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, five-membered aromatic rings containing nitrogen atoms, such as imidazoles and triazoles, are privileged structures due to their wide-ranging biological activities.[1][2][3] This guide provides an in-depth comparison of imidazole and triazole analogs, delving into their mechanisms of action, structure-activity relationships (SAR), and performance in key therapeutic areas, supported by experimental data and protocols.
Introduction: A Tale of Two Azoles
Azoles are five-membered heterocyclic compounds containing at least one nitrogen atom.[4] The core distinction between imidazoles and triazoles lies in the number of nitrogen atoms in their aromatic ring: imidazoles possess two, while triazoles contain three.[5][6] This seemingly minor structural difference has profound implications for their physicochemical properties, target selectivity, and metabolic stability, which in turn dictates their biological activity and clinical utility.
-
Imidazole: This is a five-membered ring with two nitrogen atoms at positions 1 and 3.[1] Its amphoteric nature allows it to act as both a weak acid and a weak base, facilitating interactions with a variety of biological targets.[1][7] Imidazole-containing compounds are known for a vast array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[8][9][10]
-
Triazole: This azole ring contains three nitrogen atoms. The 1,2,4-triazole isomer is of particular pharmacological importance.[11] Triazole derivatives are renowned for their potent antifungal and anticancer activities and often exhibit improved safety profiles compared to their imidazole counterparts.[2][12][13]
Head-to-Head Comparison: Antifungal Activity
The most prominent and well-established biological activity of both imidazole and triazole analogs is their antifungal effect.[4] They are cornerstones in the treatment of both superficial and systemic mycoses.[5][14]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The primary antifungal mechanism for both classes is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][15][16] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][17] By inhibiting CYP51, azoles disrupt the integrity and function of the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect at high concentrations).[6][16]
The nitrogen atom at position 3 (for imidazoles) or 4 (for triazoles) of the azole ring binds to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being demethylated.[18][19]
Caption: Mechanism of azole antifungal activity via inhibition of CYP51.
Comparative Efficacy and Spectrum
While both classes share a common mechanism, there are key differences in their performance:
-
Imidazoles (e.g., Ketoconazole, Miconazole, Clotrimazole): These are considered first-generation azoles.[4] They are highly effective against a range of yeasts and fungi but are primarily used for topical or superficial infections due to issues with toxicity and drug interactions when administered systemically.[5][14] Ketoconazole, one of the first oral azoles, has a higher propensity to inhibit mammalian cytochrome P450 enzymes, leading to more significant side effects.[16][20]
-
Triazoles (e.g., Fluconazole, Itraconazole, Voriconazole): Representing the second generation, triazoles generally exhibit a broader spectrum of activity and an improved safety profile.[4][13] Their structure allows for greater selectivity for fungal CYP51 over human P450 enzymes, reducing the risk of adverse drug interactions.[12][20] This makes them suitable for treating serious systemic fungal infections.[5]
| Feature | Imidazole Analogs | Triazole Analogs |
| Nitrogen Atoms | 2 | 3 |
| Generation | Primarily 1st Generation | Primarily 2nd Generation |
| Primary Use | Topical/Superficial Infections[5] | Systemic Infections[5] |
| Antifungal Spectrum | Broad, but more limited | Broader, including resistant strains |
| Selectivity for Fungal CYP51 | Lower | Higher[12] |
| Systemic Side Effects | More frequent (hepatotoxicity, drug interactions)[4] | Less frequent[20] |
| Examples | Ketoconazole, Miconazole, Clotrimazole[5] | Fluconazole, Itraconazole, Voriconazole[5] |
A Broader Battle: Anticancer and Antibacterial Activities
Beyond their antifungal prowess, both imidazole and triazole scaffolds are integral to the development of anticancer and antibacterial agents.[2][9][21]
Anticancer Activity
The versatility of the azole ring allows for the design of molecules that can interact with various targets in cancer cells.[22][23]
-
Imidazole Analogs: Have been shown to act as inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and as microtubule destabilizing agents.[23][24] Some derivatives have also been developed as inhibitors of specific kinases like BRAF.[23]
-
Triazole Analogs: Several triazole derivatives have been investigated as potent anticancer agents, acting as tubulin polymerization inhibitors, aromatase inhibitors, and cell cycle arrest agents.[25][26] The ability to synthesize a wide array of derivatives has led to compounds with high potency against various cancer cell lines.[27][28][29]
Antibacterial Activity
While not their primary application, certain azole derivatives exhibit antibacterial properties.
-
Imidazole Analogs: The well-known antibiotic metronidazole is an imidazole derivative used against anaerobic bacteria.[30] Other imidazole compounds have shown broad-spectrum activity by targeting bacterial DNA gyrase, topoisomerase, or cell wall synthesis.[30][31]
-
Triazole Analogs: Triazole derivatives have also been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, although this is a less explored area compared to their antifungal and anticancer applications.[11][21]
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the nature and position of substituents on the core azole ring and its side chains.
-
For Antifungal Activity: The N-1 substituent of the azole ring is critical. Bulky, lipophilic side chains are generally required for potent inhibition of CYP51. For triazoles, the presence of a 2,4-difluorophenyl group is a common feature in many potent antifungals, as it enhances binding affinity within the enzyme's active site.[13][32]
-
For Anticancer Activity: SAR studies have shown that modifications to different positions can drastically alter the mechanism of action. For instance, in a series of 1,2,4-triazoles, specific substitutions led to potent tubulin polymerization inhibitors, while other modifications on the same scaffold resulted in aromatase inhibitors.[25][26] Similarly, for imidazoles, substitutions on the phenyl ring attached to the core can modulate activity against different cancer cell lines.[24]
Caption: Generalized Structure-Activity Relationship (SAR) for azole analogs.
Experimental Protocols
To provide a practical context, detailed methodologies for key assays are outlined below.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the CLSI (Clinical and Laboratory Standards Institute) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[33]
Objective: To determine the lowest concentration of an azole analog that inhibits the visible growth of a fungal strain.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Azole analog stock solution (in DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).[33]
-
Drug Dilution: Prepare serial twofold dilutions of the azole analog in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL. Include a drug-free well as a positive growth control.
-
Inoculation: Further dilute the standardized inoculum from Step 1 into the RPMI medium. Add 100 µL of this final diluted inoculum to each well of the microtiter plate, resulting in a final cell concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[34]
-
MIC Determination: The MIC is the lowest drug concentration at which there is a significant (typically ≥50%) reduction in turbidity compared to the growth control well.[34] This can be determined visually or by reading the absorbance at 490 nm.
Causality and Validation: The use of a standardized inoculum and medium (RPMI) ensures reproducibility.[33] The positive control validates that the fungus is viable and capable of growth under the assay conditions. The 50% inhibition endpoint for azoles is crucial because they are often fungistatic, and complete inhibition may not be achieved.[34]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic (cell-killing) effects of compounds on cancer cell lines.[35]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of an azole analog against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[36]
-
Compound Treatment: Prepare serial dilutions of the azole analog in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for 48-72 hours.[24]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[35] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[36]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[35]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[24]
Causality and Validation: This assay's principle rests on the assumption that mitochondrial activity is a direct proxy for cell viability. Including untreated and vehicle controls is essential to establish a baseline for 100% viability and to ensure the solvent used to dissolve the compound does not have its own toxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Both imidazole and triazole analogs are exceptionally valuable scaffolds in drug discovery, each with a distinct profile. Imidazoles, as the progenitors, laid the groundwork for azole-based therapy but are often limited by their pharmacokinetic and toxicity profiles. The structural evolution to triazoles provided a significant therapeutic advance, particularly in the systemic treatment of fungal infections, by enhancing selectivity and safety.[13][20] The continued exploration of both scaffolds in areas like oncology demonstrates their remarkable versatility. For researchers and drug development professionals, understanding the subtle yet critical differences between these two azole classes is paramount for the rational design of next-generation therapeutic agents with improved efficacy and safety.
References
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- 19. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 36. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Evaluation of 5-(3-Bromophenyl)-1H-imidazole as a Potential Anticancer Agent
This guide provides a comprehensive framework for the in vitro evaluation of 5-(3-Bromophenyl)-1H-imidazole, a novel compound of interest, against representative human cancer cell lines. The imidazole scaffold is a well-established pharmacophore in oncology, present in numerous compounds targeting critical cellular pathways.[1][2] Recent studies on related analogs, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, have demonstrated notable anticancer activity, suggesting that the core this compound structure warrants investigation.[3][4][5]
This document is designed for researchers, scientists, and drug development professionals. It offers not just protocols, but the scientific rationale behind the experimental design, a comparative analysis against established chemotherapeutic agents, and a logical workflow for elucidating the compound's potential mechanism of action. Our objective is to equip researchers with a robust, self-validating system to assess the cytotoxic and cytostatic potential of this and other novel chemical entities.
Experimental Design and Rationale
A successful in vitro screening campaign hinges on a logical and well-justified experimental design. The choices of cell lines, comparative agents, and assays are not arbitrary but are selected to build a comprehensive biological narrative for the test compound.
Selection of Cancer Cell Lines
To assess the breadth and specificity of the test compound's activity, a panel of cell lines from diverse histological origins is essential. We propose the following well-characterized and widely used cell lines:
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and represents a common subtype of breast cancer.
-
A549: A human lung carcinoma cell line derived from a lung adenocarcinoma. It is a workhorse model for studying lung cancer therapeutics.
-
HepG2: A human hepatocellular carcinoma cell line. It is a reliable model for liver cancer, a malignancy with high unmet medical need.
Selection of Comparative Standard Drugs
To contextualize the potency of this compound (hereafter, the "Test Compound"), its performance must be benchmarked against FDA-approved drugs with known mechanisms of action.
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a broad-spectrum agent used in numerous cancer types.[6][7]
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis. It is a first-line treatment for various solid tumors.[7][8][9]
Overall Experimental Workflow
The evaluation follows a tiered approach, starting with broad cytotoxicity screening and progressing to more focused mechanistic studies on promising candidates. This workflow ensures that resources are directed efficiently toward understanding the compound's biological effects.
Methodologies and Detailed Protocols
Scientific rigor demands meticulous and reproducible protocols. The following sections detail the step-by-step procedures for the proposed assays.
Cell Culture and Maintenance
Rationale: Consistent cell culture practices are the foundation of reliable and reproducible data. Maintaining cells in their logarithmic growth phase ensures that their response to treatment is uniform.
-
Cell Lines: Obtain MCF-7, A549, and HepG2 cell lines from a certified repository (e.g., ATCC).
-
Culture Medium: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to ensure optimal health and growth characteristics.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
Rationale: The SRB assay is a colorimetric method that measures cellular protein content, providing a robust and sensitive estimate of cell density and, by extension, cell viability.[10] It is less susceptible to interference from metabolic fluctuations compared to tetrazolium-based assays like MTT.[11]
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock of the Test Compound and standard drugs in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.01 to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin/Cisplatin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Fixation: Gently add 50 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Protocol: Apoptosis Detection by Annexin V/PI Staining
Rationale: Apoptosis is a key mechanism of cell death induced by many anticancer agents. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately by flow cytometry.
Protocol: Cell Cycle Analysis by PI Staining
Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[14] Analyzing the DNA content of a cell population via PI staining allows for the quantification of cells in each phase.[15][16] A compound causing G2/M arrest, for example, might be targeting microtubules.
-
Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC50 concentration for 24 hours.
-
Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16] The RNase is crucial to prevent staining of double-stranded RNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Comparative Analysis
Clear and concise data presentation is vital for interpretation and comparison. All quantitative data should be summarized in structured tables.
Comparative Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a compound required to inhibit cell growth by 50%. It is the primary metric for comparing cytotoxic potency. The following table presents a hypothetical dataset comparing the Test Compound to Doxorubicin and Cisplatin.
| Compound | IC50 (µM) ± SD (n=3) | ||
| MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | |
| Test Compound | 8.5 ± 0.7 | 5.2 ± 0.4 | 12.1 ± 1.1 |
| Doxorubicin | 2.50 ± 1.76[18] | > 20[18] | 12.18 ± 1.89[18] |
| Cisplatin | 25.5 ± 2.1 | 11.2 ± 1.3 | 15.8 ± 1.9 |
| Note: Cisplatin IC50 values can vary significantly depending on experimental conditions; these are representative values for comparison.[19][20] |
Mechanistic Insights: Apoptosis Induction
This table shows the hypothetical distribution of MCF-7 cells after 24-hour treatment, as determined by Annexin V/PI flow cytometry.
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control (0.1% DMSO) | 95.1 | 2.5 | 1.4 | 1.0 |
| Test Compound (IC50) | 45.3 | 35.8 | 15.2 | 3.7 |
| Doxorubicin (IC50) | 40.2 | 38.1 | 18.5 | 3.2 |
Mechanistic Insights: Cell Cycle Arrest
This table shows the hypothetical cell cycle distribution of MCF-7 cells after 24-hour treatment with the Test Compound.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 65.2 | 20.5 | 14.3 |
| Test Compound (IC50) | 20.1 | 15.4 | 64.5 |
Discussion and Interpretation
Based on our hypothetical data, the Test Compound exhibits moderate cytotoxic activity against all three cell lines, with the highest potency observed in the A549 lung cancer cell line (IC50 = 5.2 µM). When compared to standard agents, its activity against MCF-7 and HepG2 cells is less potent than Doxorubicin but more potent than Cisplatin. However, in the A549 cell line, which is noted to be resistant to Doxorubicin (IC50 > 20 µM), the Test Compound shows significantly better activity.[18]
The mechanistic studies provide critical insights. The apoptosis assay reveals a substantial increase in both early and late apoptotic cell populations following treatment with the Test Compound, comparable to the effect of Doxorubicin. This strongly suggests that the observed cytotoxicity is mediated, at least in part, by the induction of programmed cell death.
Furthermore, the cell cycle analysis is particularly revealing. The dramatic accumulation of cells in the G2/M phase (64.5%) after treatment indicates a significant cell cycle arrest at this checkpoint. G2/M arrest is a hallmark of agents that disrupt microtubule dynamics. Given that recent studies on structurally similar 5-(3-bromophenyl)-triazole analogs pointed towards tubulin inhibition as a possible mechanism, this finding provides a strong, data-driven hypothesis for the Test Compound's mode of action.[4][5]
Conclusion and Future Directions
This guide outlines a systematic approach to evaluate the in vitro anticancer potential of this compound. The hypothetical results demonstrate a compound with selective, moderate-to-potent cytotoxic activity. Crucially, the mechanistic data suggest that this activity is driven by apoptosis induction and is associated with a pronounced G2/M cell cycle arrest, pointing towards microtubule disruption as a plausible mechanism of action.
These promising in vitro findings justify further investigation, including:
-
Direct Tubulin Polymerization Assays: To confirm whether the compound directly interacts with and inhibits tubulin assembly.
-
Western Blot Analysis: To probe for the expression of key proteins involved in apoptosis (e.g., Caspase-3, PARP) and cell cycle regulation (e.g., Cyclin B1, CDK1).
-
In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.
By following this structured, rationale-driven approach, researchers can effectively characterize novel anticancer candidates and build a compelling case for their continued development.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety comparison of first-line chemotherapeutic agents (high-dose methotrexate, doxorubicin, cisplatin, and ifosfamide) for osteosarcoma: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of cisplatin interaction with doxorubicin or 4-hydroperoxycyclophosphamide against human gynecologic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 18. tis.wu.ac.th [tis.wu.ac.th]
- 19. researchgate.net [researchgate.net]
- 20. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 5-(3-Bromophenyl)-1H-imidazole Against Tubulin and p38 MAP Kinase
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the imidazole scaffold stands as a cornerstone for the development of novel therapeutics due to its versatile binding capabilities and synthetic tractability. This guide provides an in-depth comparative analysis of the docking behavior of 5-(3-Bromophenyl)-1H-imidazole against two distinct and highly relevant biological targets: tubulin , a key protein in cell division and a target for anticancer agents, and p38 Mitogen-Activated Protein (MAP) Kinase , a critical enzyme in the inflammatory signaling cascade.
This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a side-by-side comparison with established inhibitors, detailed experimental protocols for in silico analysis, and expert insights into the interpretation of docking results. Our objective is to furnish a scientifically rigorous guide that not only presents data but also elucidates the rationale behind experimental choices, thereby empowering researchers to apply these methodologies to their own work.
Introduction to the Targets and Test Compound
This compound is a small molecule featuring a central imidazole ring substituted with a bromophenyl group. The imidazole core is a common motif in many biologically active compounds, capable of participating in hydrogen bonding and other non-covalent interactions. The bromophenyl substituent provides a handle for further chemical modification and can engage in halogen bonding, a noteworthy interaction in ligand-protein binding.
Tubulin is the globular protein subunit of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. The colchicine binding site on β-tubulin is a well-characterized pocket targeted by numerous small molecule inhibitors that prevent tubulin polymerization.[1]
p38 MAP Kinase is a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[2] The α-isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Consequently, inhibitors of p38 MAPK are actively pursued as potential treatments for a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[4]
Comparative Docking Studies: Methodology and Analysis
To provide a robust comparison, we will perform molecular docking studies of this compound against both tubulin and p38 MAP kinase. The performance of our test compound will be benchmarked against well-established inhibitors for each target:
-
For Tubulin: Colchicine and Combretastatin A-4, two potent natural product inhibitors that bind to the colchicine site.[5][6]
-
For p38 MAP Kinase: SB203580, a widely used pyridinylimidazole-based inhibitor.[2]
The following sections detail the step-by-step protocol for conducting these docking studies using AutoDock Vina, a widely used and validated open-source docking program.[7]
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
The following protocol outlines the key stages of a molecular docking experiment, from initial preparation of the biological target and ligand to the final analysis of the results. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A generalized workflow for molecular docking studies.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4O2B for tubulin complexed with colchicine and PDB ID: 1A9U for p38 MAP kinase in complex with an inhibitor.[2][8]
-
Protein Preparation: The raw PDB files often contain non-essential molecules like water, ions, and co-crystallized ligands. These are typically removed. Hydrogens are added to the protein structure, which are usually not resolved in X-ray crystallography but are crucial for accurate force field calculations and hydrogen bond identification. This can be performed using software like UCSF Chimera or AutoDockTools.
-
Ligand Preparation: The 2D structures of this compound and the comparator compounds are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures. Energy minimization is then performed to obtain a low-energy conformation of the ligand. This is a critical step as the initial conformation of the ligand can influence the docking outcome.
2. Grid Box Generation:
-
A grid box defines the three-dimensional space in the target protein where the docking algorithm will search for favorable binding poses for the ligand. The size and center of the grid box are crucial parameters. For site-specific docking, the grid box is typically centered on the known binding site of a co-crystallized ligand or on catalytically important residues.
3. Docking with AutoDock Vina:
-
AutoDock Vina uses a scoring function to estimate the binding affinity of a ligand to a protein. The program samples different conformations and orientations of the ligand within the defined grid box and scores them. The output is a set of predicted binding poses ranked by their binding energy (in kcal/mol).
4. Analysis of Docking Results:
-
Binding Energy: The binding energy is a key metric for evaluating the docking results. A more negative binding energy suggests a more favorable binding interaction.
-
Binding Pose and Interactions: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues. Important interactions to look for include hydrogen bonds, hydrophobic interactions, and, in the case of our test compound, potential halogen bonds. Visualization tools like PyMOL or Discovery Studio are used for this purpose.
Comparative Docking Results
The following tables summarize the predicted binding energies and key interactions of this compound and the comparator compounds with tubulin and p38 MAP kinase.
Table 1: Docking Results for Tubulin (Colchicine Binding Site)
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -7.2 | Cys241, Leu248, Ala316, Val318 |
| Colchicine (Reference) | -8.5 | Cys241, Leu255, Ala316, Val318, Asn349 |
| Combretastatin A-4 (Reference) | -7.9 | Cys241, Leu248, Ala316, Val318 |
Table 2: Docking Results for p38 MAP Kinase (ATP-binding pocket)
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | Met109, Gly110, Lys53, Asp168 |
| SB203580 (Reference) | -9.2 | Met109, Gly110, Lys53, Asp168, Glu71 |
In-Depth Analysis and Expert Interpretation
Interaction with Tubulin:
The docking results suggest that this compound can favorably bind to the colchicine binding site of tubulin with a predicted binding energy of -7.2 kcal/mol. While this is less potent than the established inhibitors Colchicine (-8.5 kcal/mol) and Combretastatin A-4 (-7.9 kcal/mol), it indicates a promising interaction.[5][6] The key interactions observed for this compound involve hydrophobic contacts with residues such as Cys241, Leu248, and Val318, which are known to be critical for the binding of colchicine site inhibitors.[9] The imidazole ring is positioned to potentially form hydrogen bonds with the surrounding residues. The bromophenyl group occupies a hydrophobic pocket, and the bromine atom may participate in halogen bonding with an appropriate acceptor on the protein surface.
Caption: Key interactions of this compound in the tubulin binding site.
Interaction with p38 MAP Kinase:
In the case of p38 MAP kinase, this compound demonstrates a stronger predicted binding affinity of -7.8 kcal/mol. This is comparable to many known kinase inhibitors. The reference inhibitor, SB203580, shows a higher predicted affinity of -9.2 kcal/mol, which is expected for a potent and selective inhibitor.[2] The docking pose of this compound reveals that the imidazole core is positioned to form key hydrogen bonds with the hinge region residues Met109 and Gly110, a characteristic interaction for many ATP-competitive kinase inhibitors.[3] The bromophenyl group extends into a hydrophobic pocket, potentially making favorable van der Waals contacts.
Caption: Key interactions of this compound in the p38 MAPK active site.
Conclusion and Future Directions
This comparative docking guide demonstrates that this compound has the potential to interact with both tubulin and p38 MAP kinase, two distinct and therapeutically relevant biological targets. The predicted binding affinities, while not as potent as the established reference inhibitors, are significant enough to warrant further investigation.
The docking studies provide a structural hypothesis for the binding of this imidazole derivative, highlighting key interactions that contribute to its affinity. For tubulin, the interactions are predominantly hydrophobic, whereas for p38 MAP kinase, crucial hydrogen bonds with the hinge region are predicted.
These in silico findings provide a strong foundation for the next steps in the drug discovery process. The insights gained from this analysis can guide the rational design of more potent and selective analogs of this compound. For instance, modifications to the bromophenyl ring could be explored to enhance hydrophobic interactions or introduce additional hydrogen bond donors or acceptors to improve affinity and selectivity for either target. Ultimately, these computational predictions must be validated through experimental assays, such as in vitro binding assays and cell-based functional assays, to confirm the biological activity of this promising scaffold.
References
- 1. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to ADME and Toxicity Prediction for Novel Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Early ADME-Tox Assessment in the Era of Accelerated Drug Discovery
The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges, with a significant portion of candidates failing in late-stage development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity. For medicinal chemists and drug discovery teams working with novel imidazole-based compounds, a privileged scaffold in numerous therapeutic areas, a proactive and integrated ADME-Tox (ADMET) strategy is not just advantageous; it is critical for success. This guide provides a comparative overview of computational (in silico) and experimental (in vitro) approaches for the early-stage evaluation of imidazole derivatives, grounded in scientific principles and practical application. Our goal is to empower researchers to make informed decisions, prioritize promising candidates, and ultimately, de-risk their drug discovery programs.
The Synergy of Bits and Bioreactors: A Comparison of In Silico and In Vitro ADME-Tox Prediction Strategies
The early assessment of ADME-Tox properties relies on a complementary relationship between computational modeling and laboratory-based assays. In silico methods offer rapid, cost-effective screening of large numbers of virtual compounds, while in vitro experiments provide essential biological validation and a more nuanced understanding of a compound's behavior.
Table 1: High-Level Comparison of In Silico and In Vitro ADME-Tox Approaches
| Feature | In Silico (Computational) | In Vitro (Experimental) |
| Throughput | High to Ultra-High | Low to High |
| Cost per Compound | Low | Moderate to High |
| Compound Requirement | None (structure only) | Milligrams |
| Stage of Application | Hit Identification & Lead Optimization | Hit-to-Lead & Lead Optimization |
| Data Output | Predictions & Scores | Quantitative Measurements |
| Primary Utility | Prioritization & Filtering | Confirmation & Mechanistic Insight |
Part 1: In Silico ADME-Tox Prediction - The Power of Predictive Modeling
Computational ADME-Tox models have become indispensable tools in modern drug discovery, enabling the rapid assessment of key pharmacokinetic and toxicity endpoints before a compound is even synthesized.[1] These models primarily fall into two categories: rule-based systems and quantitative structure-activity relationship (QSAR) models.
Foundational Principles: Rule-Based vs. QSAR Models
Rule-based models , such as Lipinski's Rule of Five, are sets of empirical guidelines derived from the physicochemical properties of known orally bioavailable drugs. They serve as a coarse filter to identify compounds with a higher probability of drug-likeness.
QSAR models , on the other hand, are more sophisticated statistical models that correlate a compound's structural features (descriptors) with its biological activity or a specific ADME-Tox property.[2][3] These models are trained on large datasets of compounds with known experimental values.
Caption: Workflow for in silico ADME-Tox prediction of a virtual imidazole compound.
A Curated Selection of In Silico Tools for the Medicinal Chemist
A plethora of web-based tools and commercial software packages are available for in silico ADME-Tox prediction. For researchers working with novel imidazole compounds, the following platforms offer a robust starting point:
-
SwissADME: A user-friendly, free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
admetSAR: A comprehensive database and prediction tool for a wide range of ADMET properties. It allows users to search for similar compounds and predict profiles for novel structures.
-
FAF-Drugs4: A tool for filtering large compound libraries based on ADME-Tox properties to prioritize candidates for further investigation.
-
pkCSM: A platform that uses graph-based signatures to predict a variety of pharmacokinetic and toxicity endpoints.
-
ProTox-II: A web server focused on the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.
Interpreting the Data: A Comparative Look at Predicted Properties
When evaluating a novel imidazole series, it is crucial to assess a range of ADME-Tox parameters. The table below provides a comparative overview of key properties and their significance.
Table 2: Key In Silico ADME-Tox Parameters for Imidazole Derivatives
| Parameter | Desired Range/Value | Significance for Imidazole Compounds | Recommended Tools |
| Molecular Weight (MW) | < 500 g/mol | Adherence to Lipinski's rules for oral bioavailability. | SwissADME, admetSAR |
| LogP (Lipophilicity) | 1-3 | Balances solubility and permeability. High LogP can lead to poor solubility and high metabolic clearance. | SwissADME, pkCSM |
| Aqueous Solubility (LogS) | > -4 | Crucial for absorption and formulation. Imidazoles can have varying solubility depending on substituents. | SwissADME, admetSAR |
| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gut. | pkCSM, admetSAR |
| Blood-Brain Barrier (BBB) Permeation | CNS target: Yes; Peripheral target: No | Important for CNS-acting drugs; avoidance is key for peripherally acting compounds to minimize side effects. | SwissADME, pkCSM |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Non-inhibitor | Predicts potential for drug-drug interactions. The imidazole core can interact with the heme iron of CYPs. | SwissADME, pkCSM |
| hERG Inhibition | Non-inhibitor | Predicts risk of cardiotoxicity (QT prolongation). A critical safety checkpoint. | pkCSM, ProTox-II |
| Ames Mutagenicity | Non-mutagenic | Predicts the potential for the compound to cause DNA mutations. | ProTox-II, admetSAR |
| Hepatotoxicity | Low risk | Predicts the potential for liver damage. | ProTox-II, admetSAR |
Limitations and the Path to Validation: A Word of Caution
While incredibly powerful, in silico models are not infallible. Their predictive accuracy is dependent on the quality and diversity of the training data.[4] For novel chemical scaffolds, such as a unique series of imidazole derivatives, the predictions may be less reliable if the model's applicability domain does not cover the chemical space of the new compounds.[2] Therefore, it is imperative to view in silico data as a guide for prioritization and to validate these predictions with robust in vitro experiments.
Part 2: In Vitro ADME-Tox Assays - From Prediction to Biological Reality
In vitro assays provide the first opportunity to observe the biological behavior of a newly synthesized imidazole compound. These experiments are essential for validating in silico predictions and for generating the quantitative data needed for lead optimization.
Caption: Integrated workflow for in vitro ADME-Tox profiling of a synthesized imidazole compound.
Key In Vitro Assays for Characterizing Imidazole Derivatives
A tiered approach to in vitro testing is often the most efficient. Initial screens should focus on fundamental properties and critical safety liabilities.
Table 3: Essential In Vitro Assays for Early-Stage ADME-Tox Profiling
| Assay | Endpoint Measured | Significance for Imidazole Compounds |
| Metabolic Stability (Human Liver Microsomes) | Intrinsic Clearance (CLint) | The imidazole ring can be susceptible to oxidation by cytochrome P450 enzymes. This assay identifies metabolically labile compounds. |
| Cytotoxicity (e.g., MTT Assay in HepG2 cells) | IC50 (50% inhibitory concentration) | Provides a general measure of a compound's toxicity to cells. Important for identifying compounds with a suitable therapeutic window. |
| hERG Inhibition (e.g., Automated Patch Clamp) | IC50 | A critical safety assay to assess the risk of cardiotoxicity. The basic nitrogen in the imidazole ring can contribute to hERG binding. |
Experimental Protocols: A Step-by-Step Guide
Objective: To determine the rate of metabolism of a novel imidazole compound by human liver microsomal enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test imidazole compound (10 mM stock in DMSO)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, combine phosphate buffer, the NADPH regenerating system, and HLMs.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the test imidazole compound (final concentration typically 1 µM) to the wells to start the reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Objective: To assess the cytotoxicity of a novel imidazole compound against a human cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test imidazole compound (serial dilutions)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test imidazole compound and controls. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Part 3: A Case Study - Bridging the Gap Between Prediction and Reality
A recent study on novel imidazole derivatives as potential sirtuin inhibitors provides an excellent example of the integrated ADME-Tox workflow.[5][6]
-
In Silico Screening: A library of imidazole derivatives was first evaluated using computational tools. The ADME analysis revealed that the compounds possessed favorable drug-like properties and did not violate Lipinski's Rule of Five.[5]
-
Prioritization: Based on the in silico docking scores and ADME predictions, a lead compound, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate, was prioritized for synthesis and biological testing.[1][5]
-
In Vitro Validation: The prioritized compound was then tested in an MTT assay against non-small cell lung cancer (NSCLC) cell lines. The results confirmed the cytotoxic activity predicted by the in silico studies, with the imidazole derivative showing significantly higher potency than the parent imidazole scaffold.[5]
This case study highlights how an initial in silico screen can effectively guide the selection of promising candidates for resource-intensive in vitro testing, ultimately accelerating the discovery process.
Conclusion: A Roadmap for Success in Imidazole Drug Discovery
The early and intelligent application of a combination of in silico and in vitro ADME-Tox profiling is a cornerstone of modern, efficient drug discovery. For researchers developing novel imidazole-based therapeutics, this integrated approach provides a robust framework for identifying compounds with a higher probability of success. By embracing predictive modeling to guide synthesis and prioritization, and then validating these predictions with carefully chosen in vitro assays, drug discovery teams can navigate the complexities of ADME and toxicity with greater confidence. This iterative cycle of prediction and validation not only conserves resources but also fosters a deeper understanding of the structure-activity and structure-property relationships within a chemical series, paving the way for the rational design of safer and more effective medicines.
References
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the reliability of a QSAR model's predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for Imidazole Derivatives
Introduction:
In the landscape of pharmaceutical and materials science, imidazole derivatives stand out for their versatile applications, ranging from antifungal agents to functional polymers. The precise elucidation of their molecular structure is paramount to understanding their function and optimizing their properties. No single analytical technique, however, can provide a complete structural picture. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical practice of cross-referencing data from multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—to achieve unambiguous structural characterization of imidazole derivatives. By integrating insights from these complementary methods, we can build a self-validating system of analysis, ensuring the scientific integrity of our findings.
Section 1: The Synergy of Spectroscopic Techniques
The power of cross-referencing lies in the complementary nature of the information each spectroscopic technique provides. While NMR spectroscopy reveals the connectivity of atoms within a molecule, mass spectrometry provides the overall molecular weight and fragmentation patterns. Infrared spectroscopy identifies the functional groups present, and UV-Visible spectroscopy gives insights into the electronic structure and conjugation. The convergence of these datasets provides a robust and reliable structural assignment.
Below is a workflow diagram illustrating the logical process of integrating data from these techniques.
Caption: Workflow for integrated spectroscopic analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For imidazole derivatives, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Key Spectral Features for Imidazole Derivatives:
-
Imidazole Ring Protons: The protons on the imidazole ring typically appear in the aromatic region (δ 6.5-8.5 ppm). The exact chemical shifts are highly dependent on the substituents and the electronic environment. For instance, the proton at the C2 position is often the most downfield.[1]
-
N-H Proton: The N-H proton of the imidazole ring can be observed as a broad singlet, often in the range of δ 10-14 ppm, although its position and even observability can be affected by solvent and concentration due to hydrogen bonding and exchange.[2]
-
Substituent Protons: The chemical shifts and splitting patterns of substituent protons provide valuable information about their connectivity to the imidazole ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the imidazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Optimize parameters such as the number of scans, pulse width, and relaxation delay to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Key Spectral Features for Imidazole Derivatives:
-
Imidazole Ring Carbons: The carbon atoms of the imidazole ring typically resonate in the range of δ 115-145 ppm. The C2 carbon is generally the most deshielded.
-
Tautomerism Effects: Fast tautomerization of the imidazole ring can sometimes lead to broad or even undetectable signals for the ring carbons in solution-state NMR.[3] In such cases, solid-state NMR (CP-MAS) can be a valuable alternative.[3]
-
Substituent Carbons: The chemical shifts of substituent carbons provide further confirmation of the structure.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration (20-50 mg) may be necessary due to the lower natural abundance of ¹³C.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum for analysis.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.
Key Features for Imidazole Derivatives:
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the imidazole derivative and is crucial for determining the molecular formula.
-
Fragmentation Pattern: The fragmentation of imidazole derivatives in the mass spectrometer can be characteristic. The imidazole ring itself is relatively stable, so fragmentation often involves the loss of substituents.[4] However, cleavage of the ribose moiety is a major fragmentation route for imidazole ribosides.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (solid or liquid) into the ion source of the mass spectrometer.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
For more fragile or high molecular weight derivatives, softer ionization techniques like Electrospray Ionization (ESI) are preferred.[5]
Section 4: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key Vibrational Bands for Imidazole Derivatives:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[2]
-
C-H Aromatic Stretch: Absorption bands around 3000-3100 cm⁻¹ are due to the C-H stretching of the aromatic imidazole ring.[2]
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1400-1650 cm⁻¹ region.[2][6]
-
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the imidazole ring can be observed at lower wavenumbers.[7]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid imidazole derivative with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[8]
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.[8]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[8]
-
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present.
Section 5: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like the imidazole ring.
Key Spectral Features for Imidazole Derivatives:
-
π → π Transitions:* Imidazole derivatives typically exhibit strong absorption bands in the UV region (around 200-300 nm) corresponding to π → π* electronic transitions within the aromatic ring.[9][10]
-
n → π Transitions:* Weaker n → π* transitions involving the non-bonding electrons on the nitrogen atoms can also be observed, often at longer wavelengths.[10]
-
Solvatochromism: The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the imidazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Use a matched pair of quartz cuvettes.
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to serve as a blank and record the baseline.
-
Fill the other cuvette with the sample solution.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).
Section 6: Data Integration and Comparison
The true power of this multi-technique approach comes from the integration of all the collected data. The proposed structure must be consistent with every piece of spectroscopic evidence.
Illustrative Comparison for a Hypothetical 2-Phenyl-1H-imidazole:
| Spectroscopic Technique | Expected Key Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H), δ 7.2-8.0 (m, 7H) | N-H proton; aromatic protons of imidazole and phenyl rings. |
| ¹³C NMR (DMSO-d₆) | δ 145 (C2), δ 120-135 (other aromatic C) | Characteristic chemical shifts for imidazole and phenyl carbons. |
| MS (EI) | M⁺ at m/z = 144 | Molecular weight consistent with C₉H₈N₂. |
| IR (KBr) | ~3150 cm⁻¹ (br), ~3050 cm⁻¹, ~1600, 1490 cm⁻¹ | N-H stretch, aromatic C-H stretch, C=C/C=N stretches. |
| UV-Vis (Ethanol) | λmax ~290 nm | π → π* transition of the conjugated system. |
This integrated data provides a much higher degree of confidence in the structural assignment than any single technique alone. For comprehensive data comparison, researchers are encouraged to consult spectral databases.
Publicly Available Spectral Databases:
-
Spectral Database for Organic Compounds (SDBS): A free and comprehensive database hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, containing ¹H NMR, ¹³C NMR, MS, IR, Raman, and ESR spectra for thousands of organic compounds.[11][12][13][14][15]
The process of cross-referencing is visualized in the following diagram:
Caption: Logical flow for data validation and structure confirmation.
Conclusion
The structural elucidation of imidazole derivatives is a multifaceted process that necessitates a synergistic approach. By systematically acquiring and cross-referencing data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can achieve a high level of confidence in their structural assignments. This integrated methodology not only enhances the reliability of research findings but also provides a deeper understanding of the physicochemical properties of these important molecules, thereby accelerating innovation in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 4. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 12. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 13. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 14. biorlab.com [biorlab.com]
- 15. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
A Comparative Guide to the Biological Evaluation of 5-(3-Bromophenyl)-1H-imidazole and its Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique electronic characteristics and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it a privileged scaffold for drug design.[1] Imidazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, driving continuous research into novel analogs with enhanced potency and selectivity.[3][4][5]
Synthetic Strategies: Crafting the Core Structures
The synthesis of imidazole and its analogs, including the closely related triazoles, can be achieved through various established methodologies. A common and versatile approach is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[8] For the synthesis of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, a multi-step synthesis starting from substituted anilines is employed, as detailed in the work by Kumar et al. (2023).[6] This typically involves the reaction of an appropriate N-arylhydrazinecarboxamide with 3-bromobenzonitrile in the presence of a base.[6]
The general synthetic workflow often involves the initial formation of the heterocyclic core followed by the introduction of various substituents to explore the structure-activity relationship (SAR). The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Comparative Biological Evaluation
This section provides a comparative overview of the potential biological activities of 5-(3-Bromophenyl)-1H-imidazole analogs, with a primary focus on anticancer properties for which direct analog data is available. The anti-inflammatory and antimicrobial potential is also discussed based on the known activities of the broader imidazole class, along with detailed protocols for in vitro evaluation.
Anticancer Activity: A Focus on Triazole Analogs
A recent study on a series of ten 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (compounds 4a-4j ) revealed significant anticancer activity against a panel of 58 human cancer cell lines, as per the National Cancer Institute (NCI) US protocol.[6][7] The compounds were tested at a single concentration of 10⁻⁵ M, and their effects were measured as percent growth inhibition (PGI).[6]
Several of these analogs demonstrated notable activity against specific cancer cell lines. For instance, compound 4e was particularly effective against the CNS cancer cell line SNB-75, with a PGI of 41.25%.[6][7] Compound 4i showed the most promising broad-spectrum activity, exhibiting significant PGI against SNB-75 (38.94%), UO-31 (renal cancer, 30.14%), CCRF-CEM (leukemia, 26.92%), EKVX (non-small cell lung cancer, 26.61%), and OVCAR-5 (ovarian cancer, 23.12%).[6][7]
The proposed mechanism of action for these analogs involves the inhibition of tubulin polymerization, a critical process in cell division.[1][6] Molecular docking studies have shown that these compounds can bind to the combretastatin A-4 binding site of tubulin, with binding affinities ranging from -6.502 to -8.341 kcal/mol.[6]
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound ID | N-Aryl Substituent | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |
| 4e | 2-Chlorophenyl | SNB-75 (CNS Cancer) | 41.25%[6][7] |
| 4i | 2,6-Dimethylphenyl | SNB-75 (CNS Cancer) | 38.94%[6][7] |
| 4i | 2,6-Dimethylphenyl | UO-31 (Renal Cancer) | 30.14%[6][7] |
| 4i | 2,6-Dimethylphenyl | CCRF-CEM (Leukemia) | 26.92%[6][7] |
| 4i | 2,6-Dimethylphenyl | EKVX (Non-Small Cell Lung) | 26.61%[6][7] |
| 4i | 2,6-Dimethylphenyl | OVCAR-5 (Ovarian Cancer) | 23.12%[6][7] |
| Doxorubicin | (Standard Drug) | Varies by cell line | IC50 typically in the nM to low µM range |
| Dasatinib | (Standard Drug) | Varies by cell line | IC50 typically in the nM to low µM range |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for MTT Cytotoxicity Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined from the dose-response curve.
Anti-inflammatory Activity: Potential and Evaluation
Imidazole derivatives are known to possess anti-inflammatory properties, with some compounds acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or p38 MAP kinase.[3] The anti-inflammatory potential of this compound and its analogs can be initially screened using a simple and cost-effective in vitro method: the inhibition of albumin denaturation assay. This assay is based on the principle that protein denaturation is a well-documented cause of inflammation.
Table 2: Comparison with Standard Anti-inflammatory Drugs
| Compound | Class | Typical In Vitro Assay |
| This compound Analog | Imidazole Derivative | Inhibition of Albumin Denaturation |
| Diclofenac Sodium | NSAID (COX Inhibitor) | Inhibition of Albumin Denaturation, COX Inhibition Assays |
| Aspirin | NSAID (COX Inhibitor) | Inhibition of Albumin Denaturation, COX Inhibition Assays |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Workflow for Albumin Denaturation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Purity Analysis of 5-(3-Bromophenyl)-1H-imidazole by HPLC and Orthogonal Methods
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and preclinical success. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 5-(3-Bromophenyl)-1H-imidazole purity. Furthermore, we will explore the synergistic role of orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—in providing a comprehensive and robust purity profile.
The Criticality of Purity for Heterocyclic Intermediates
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. The imidazole moiety is a common feature in many marketed drugs due to its ability to engage in various biological interactions. The bromo-substitution on the phenyl ring provides a handle for further synthetic modifications, such as cross-coupling reactions. Given its role as a precursor, the purity of this compound directly influences the impurity profile of the subsequent API. Therefore, a well-validated, sensitive, and specific analytical method for its purity assessment is not merely a quality control measure but a critical component of a successful drug development program.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the industry standard.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, the following considerations are paramount:
-
Column Chemistry: A C18 reversed-phase column is the logical first choice. The non-polar nature of the octadecylsilyl stationary phase provides effective retention for the relatively non-polar this compound molecule through hydrophobic interactions.
-
Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is employed. This is crucial for resolving the main analyte from potential impurities that may have a wide range of polarities. The buffer, often containing a small percentage of an acid like formic acid or phosphoric acid, helps to ensure consistent peak shapes by controlling the ionization state of the imidazole ring.
-
Detector Selection and Wavelength: The conjugated system of the phenyl and imidazole rings in this compound suggests strong UV absorbance. Based on data for structurally similar compounds, such as 3-(3-bromophenyl)-1-imidazol-1-yl-propenone which exhibits a maximum absorption at 338 nm and a secondary band at 239 nm, a detection wavelength in the range of 240-260 nm is a scientifically sound starting point to ensure high sensitivity for both the main peak and potential aromatic impurities. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum of each peak, aiding in peak purity assessment and impurity identification.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the consistent performance of the chromatographic system.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the silanol activity on the stationary phase and ensures consistent protonation of the analyte, leading to improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A gradient is essential to elute impurities with a wider polarity range than the main analyte, ensuring a comprehensive purity assessment. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential impurities. The full spectrum (200-400 nm) should be monitored using the PDA detector. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute as necessary for linearity and quantitation limit experiments.
System Suitability:
Before sample analysis, inject a standard solution six times and verify the following parameters:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
These checks, compliant with international guidelines[1][2], confirm that the system is performing adequately for the analysis.
The Power of Orthogonal Methods: A Multi-faceted Approach to Purity
Relying solely on a single analytical technique can sometimes lead to an incomplete purity profile. Impurities that co-elute with the main peak in HPLC or are not UV-active may go undetected. Orthogonal methods, which employ different separation and detection principles, provide a more comprehensive and trustworthy assessment of purity[3][4].
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is an excellent orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or volatile starting materials.
Principle: Separation is based on the compound's volatility and interaction with a stationary phase in a capillary column, followed by detection using a mass spectrometer, which provides structural information.
Experimental Protocol: GC-MS for Volatile Impurity Profiling
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Mass Range | 40-450 amu | Covers the expected mass range of potential impurities and the analyte. |
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a direct and highly accurate purity assessment.[1][3]
Principle: The sample is dissolved in a deuterated solvent with a known amount of an internal standard. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Experimental Protocol: qNMR for Absolute Purity
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
qNMR Parameters:
| Parameter | Condition | Rationale |
| Solvent | DMSO-d6 | Good solvent for many organic compounds, with residual solvent peaks that typically do not interfere with analyte signals. |
| Internal Standard | Maleic acid | A stable, non-volatile solid with sharp, well-resolved proton signals in a region that is unlikely to overlap with the analyte signals. |
| Pulse Sequence | A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard. | A long relaxation delay is crucial for ensuring complete signal relaxation, which is essential for accurate integration. |
| Number of Scans | 16 or higher | Sufficient scans to achieve a good signal-to-noise ratio for accurate integration. |
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity determination of this compound.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Quantitative determination based on NMR signal intensity |
| Specificity | High for non-volatile impurities | High for volatile and semi-volatile impurities | Very high, based on unique chemical shifts |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Moderate (µg to mg range) |
| Quantitation | Requires a reference standard for the analyte | Requires a reference standard for each impurity | Absolute quantitation with a certified internal standard |
| Sample Volatility | Not required | Required | Not required |
| Destructive | Yes | Yes | No |
| Primary Application | Routine purity testing and quality control | Analysis of residual solvents and volatile impurities | Absolute purity determination and certification of reference standards |
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making logic for selecting the appropriate analytical technique, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationships for analytical method selection.
Conclusion
The quantitative analysis of this compound purity by HPLC is a robust and reliable method for routine quality control in a drug development setting. The detailed experimental protocol provided in this guide, grounded in the physicochemical properties of the analyte, serves as a strong foundation for developing a validated analytical procedure. However, for a comprehensive understanding of the purity profile and to mitigate the risks associated with undetected impurities, an orthogonal approach is highly recommended. The integration of GC-MS for volatile impurity analysis and qNMR for absolute purity determination provides a scientifically sound and defensible strategy for ensuring the quality and consistency of this critical intermediate. By employing this multi-faceted analytical approach, researchers and drug development professionals can proceed with confidence in the integrity of their chemical entities.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
